(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone
Description
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Properties
IUPAC Name |
(4-methoxy-3-nitrophenyl)-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c1-17-10-5-4-8(7-9(10)13(15)16)12(14)11-3-2-6-18-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBFHFJAGCNLJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CS2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705220 | |
| Record name | (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66938-50-9 | |
| Record name | (4-Methoxy-3-nitrophenyl)-2-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66938-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic data of (4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone
An In-depth Technical Guide to the Spectroscopic Elucidation of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 66938-50-9, is a member of the diaryl ketone family of organic compounds. This class of molecules is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties exhibited by its members. The precise arrangement of the methoxy and nitro substituents on the phenyl ring, in conjunction with the thiophene moiety, imparts a unique electronic and steric profile to the molecule, making it a valuable scaffold for further synthetic elaboration and a subject of interest for structural and analytical studies.
This technical guide provides a comprehensive overview of the spectroscopic techniques and methodologies required for the unambiguous structural elucidation and characterization of this compound. As a senior application scientist, the following sections will not only present the predicted spectroscopic data but also delve into the rationale behind the experimental choices and the interpretation of the spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to apply modern spectroscopic methods to the structural analysis of complex organic molecules.
Molecular Structure and Numbering Scheme
To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound.
Caption: Numbering scheme for this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are predicted based on the analysis of structurally similar compounds, such as 1-(4-methoxy-3-nitrophenyl)ethanone and other thiophene derivatives.[1][2]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | ~8.2 | d | ~2.0 |
| H-5' | ~7.8 | dd | ~8.5, 2.0 |
| H-6' | ~7.2 | d | ~8.5 |
| H-3'' | ~7.8 | dd | ~4.0, 1.0 |
| H-4'' | ~7.2 | t | ~4.5 |
| H-5'' | ~7.7 | dd | ~5.0, 1.0 |
| OCH₃ | ~4.0 | s | - |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Protons (Phenyl Ring): The protons on the substituted phenyl ring are expected to appear in the downfield region of the spectrum due to the deshielding effects of the aromatic ring current, the carbonyl group, and the nitro group.
-
H-2' : This proton is ortho to the electron-withdrawing nitro group and is therefore expected to be the most deshielded, appearing as a doublet with a small coupling constant due to meta-coupling with H-6'.
-
H-5' : This proton is coupled to both H-6' (ortho-coupling) and H-2' (meta-coupling), and is expected to appear as a doublet of doublets.
-
H-6' : This proton is ortho to the electron-donating methoxy group and will be the most shielded of the phenyl protons, appearing as a doublet due to ortho-coupling with H-5'.
-
-
Aromatic Protons (Thiophene Ring): The protons on the thiophene ring also appear in the aromatic region. Their chemical shifts are influenced by the ring current of the heterocycle and the electron-withdrawing effect of the carbonyl group.
-
H-3'', H-4'', H-5'': These protons will exhibit characteristic coupling patterns for a 2-substituted thiophene. H-5'' is typically the most deshielded due to its proximity to the sulfur atom and the carbonyl group.
-
-
Methoxy Protons: The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. These predictions are based on established increments for substituents on aromatic rings and data from analogous compounds.[1][2]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~185 |
| C-1' | ~132 |
| C-2' | ~140 |
| C-3' | ~125 |
| C-4' | ~155 |
| C-5' | ~118 |
| C-6' | ~115 |
| C-2'' | ~143 |
| C-3'' | ~135 |
| C-4'' | |
| C-5'' | ~134 |
| OCH₃ | ~56 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and will appear at a very low field (~185 ppm).
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.
-
Carbons bearing electron-withdrawing groups (NO₂) or electronegative atoms (O) will be deshielded (C-2', C-4').
-
Carbons ortho and para to the electron-donating methoxy group will be shielded (C-3', C-5').
-
-
Thiophene Carbons: The carbons of the thiophene ring will have chemical shifts characteristic of this heterocycle, with C-2'' being the most deshielded due to its attachment to the carbonyl group.
-
Methoxy Carbon: The carbon of the methoxy group will appear at a characteristic upfield chemical shift (~56 ppm).
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a 100 MHz or higher frequency for ¹³C NMR on a 400 MHz spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Data
The predicted characteristic infrared absorption frequencies for this compound are listed below.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (ketone) | 1650-1670 |
| NO₂ (asymmetric stretch) | 1520-1560 |
| NO₂ (symmetric stretch) | 1340-1380 |
| C-O (aryl ether) | 1200-1275 |
| C-H (aromatic) | 3000-3100 |
| C-H (methyl) | 2850-2960 |
Interpretation of the Predicted FT-IR Spectrum
-
Carbonyl Group: A strong absorption band in the region of 1650-1670 cm⁻¹ is a key indicator of the ketone functional group.
-
Nitro Group: Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are expected.
-
Aryl Ether: A characteristic absorption for the C-O stretching of the methoxy group attached to the phenyl ring should be observed.
-
Aromatic and Aliphatic C-H: Absorption bands for the stretching vibrations of the C-H bonds in the aromatic rings and the methyl group will also be present.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Data Acquisition: Acquire a background spectrum first, followed by the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₂H₉NO₄S) is approximately 279.03 g/mol . A prominent molecular ion peak should be observed at m/z = 279.
-
Major Fragmentation Pathways: The molecule is expected to fragment at the bonds adjacent to the carbonyl group.
| m/z | Predicted Fragment Ion |
| 181 | [M - C₄H₃S]⁺ |
| 166 | [M - C₄H₃SCO]⁺ |
| 111 | [C₄H₃SCO]⁺ |
| 83 | [C₄H₃S]⁺ |
Interpretation of the Predicted Mass Spectrum
The fragmentation pattern can provide valuable structural information. The cleavage of the bond between the carbonyl carbon and the thiophene ring or the phenyl ring will lead to the formation of characteristic fragment ions. The observation of these fragments would support the proposed structure.
Caption: Predicted major fragmentation pathways in the mass spectrum.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI) is typically used for LC-MS.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the combined application of several spectroscopic techniques. By carefully acquiring and interpreting the data from ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, researchers can unambiguously confirm the identity and purity of this compound. The predicted spectroscopic data and detailed protocols provided in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel organic molecules. The principles and methodologies outlined herein are broadly applicable to the structural analysis of a wide range of organic compounds.
References
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PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Semantic Scholar. (n.d.). Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). (4-Methoxyphenyl)methanone. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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SpectraBase. (n.d.). Methanone, (4-methoxy-3-nitrophenyl)phenyl-. Wiley-VCH GmbH. Retrieved January 19, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved January 19, 2026, from [Link]
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SIELC Technologies. (n.d.). (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone. Retrieved January 19, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved January 19, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). (4-Methoxyphenyl)(3-methylphenyl)methanone. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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NIST. (n.d.). 4'-Methoxy-3'-nitroacetophenone. National Institute of Standards and Technology. Retrieved January 19, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. Retrieved January 19, 2026, from [Link]
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In-Depth Technical Guide: ¹H and ¹³C NMR Analysis of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone is a multifaceted compound featuring a thiophene ring linked to a substituted benzene ring through a ketone functional group. This structural arrangement makes it a molecule of significant interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the unambiguous structural elucidation of such organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus and the rationale behind the observed spectral patterns. Understanding these NMR characteristics is crucial for confirming the identity, purity, and structure of this compound in various research and development settings.
Principles of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The two most common types of NMR spectroscopy for organic compounds are ¹H NMR and ¹³C NMR.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons, the electronic environment of each type, and the connectivity between adjacent protons. Key parameters in ¹H NMR include:
-
Chemical Shift (δ): The position of a signal along the x-axis, measured in parts per million (ppm), indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring protons. The n+1 rule is often used to predict the multiplicity, where 'n' is the number of equivalent protons on adjacent carbons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the number of bonds separating them.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[1] Key aspects include:
-
Chemical Shift (δ): Similar to ¹H NMR, the chemical shift of a ¹³C signal indicates the electronic environment of the carbon atom. The hybridization state (sp³, sp², sp) and the presence of electronegative atoms significantly influence the chemical shift.
-
Number of Signals: The number of signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule.
¹H and ¹³C NMR Spectral Analysis of this compound
The structure of this compound presents a unique combination of an electron-rich thiophene ring and a benzene ring substituted with both an electron-donating methoxy group and a strongly electron-withdrawing nitro group. These substituents create a distinct electronic environment that is reflected in the NMR spectra.
Molecular Structure and Numbering
For clarity in the spectral analysis, the atoms in this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the benzene and thiophene rings, as well as the methoxy group. The analysis is based on the influence of the substituents on the chemical shifts and coupling patterns.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | ~7.8 - 8.0 | d | ~2 |
| H-5 | ~7.7 - 7.9 | dd | ~8, 2 |
| H-6 | ~7.5 - 7.7 | d | ~8 |
| H-4' | ~7.6 - 7.8 | dd | ~5, 4 |
| H-5' | ~7.1 - 7.3 | dd | ~5, 1 |
| H-3' | ~7.0 - 7.2 | dd | ~4, 1 |
| OCH₃ | ~3.9 - 4.1 | s | - |
Analysis of ¹H NMR Signals:
-
Aromatic Protons (Benzene Ring):
-
H-2': This proton is ortho to the electron-withdrawing nitro group and will be the most deshielded proton on the benzene ring, appearing as a doublet due to coupling with H-6.
-
H-6: This proton is ortho to the carbonyl group and meta to the nitro group. It will be deshielded and appear as a doublet of doublets due to coupling with H-2' and H-5.
-
H-5: This proton is ortho to the methoxy group and will be the most shielded proton on the benzene ring, appearing as a doublet due to coupling with H-6.
-
-
Aromatic Protons (Thiophene Ring): The chemical shifts of thiophene protons are influenced by the nature of the substituent at the C2 position.[1]
-
H-5': This proton is adjacent to the sulfur atom and will be deshielded, appearing as a doublet of doublets due to coupling with H-4' and H-3'.
-
H-4': This proton will appear as a doublet of doublets due to coupling with H-5' and H-3'.
-
H-3': This proton is adjacent to the carbonyl group and will be deshielded, appearing as a doublet of doublets due to coupling with H-5' and H-4'.
-
-
Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the upfield region of the aromatic spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are predicted based on the effects of the substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~180 - 185 |
| C-4 | ~155 - 160 |
| C-3 | ~145 - 150 |
| C-2' | ~140 - 145 |
| C-5' | ~135 - 140 |
| C-3' | ~130 - 135 |
| C-4' | ~128 - 132 |
| C-1' | ~125 - 130 |
| C-6 | ~120 - 125 |
| C-5 | ~115 - 120 |
| C-2 | ~110 - 115 |
| OCH₃ | ~55 - 60 |
Analysis of ¹³C NMR Signals:
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon will appear at a characteristic downfield chemical shift.
-
Aromatic Carbons (Benzene Ring):
-
The carbons attached to the methoxy (C-4) and nitro (C-3) groups will be significantly influenced by these substituents.
-
The remaining aromatic carbons will have chemical shifts in the typical aromatic region, with their specific values determined by their position relative to the substituents.
-
-
Aromatic Carbons (Thiophene Ring): The chemical shifts of the thiophene carbons are well-documented and will be affected by the carbonyl substituent.[2][3][4]
-
Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear in the upfield region characteristic of sp³ hybridized carbons attached to an oxygen atom.[5]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.[6] Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used depending on solubility and the desired resolution of specific signals.[7][8] It is important to note that solvent choice can affect chemical shifts.[6][9]
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Instrument Parameters
The following are general guidelines for acquiring ¹H and ¹³C NMR spectra. Optimal parameters may vary depending on the specific instrument.
¹H NMR Data Acquisition
-
Pulse Sequence: A standard single-pulse sequence is generally sufficient.[1]
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all proton signals.
-
Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.[1]
¹³C NMR Data Acquisition
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[1]
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.[1]
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Calibration: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integration (¹H NMR): Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that is essential for its structural confirmation. The distinct chemical shifts, multiplicities, and coupling constants observed for the protons and carbons are a direct consequence of the electronic effects of the methoxy, nitro, and thiophene-2-carbonyl substituents. This guide has provided a detailed theoretical analysis of the expected NMR spectra, along with a practical experimental protocol for data acquisition. By following these guidelines, researchers, scientists, and drug development professionals can confidently utilize NMR spectroscopy to characterize this important molecule and ensure its integrity in their scientific endeavors.
References
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Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Available from: [Link]
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Stenutz, R. NMR chemical shift prediction of thiophenes. Mol-Instincts. Available from: [Link]
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Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107-113. Available from: [Link]
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Fujieda, K., Takahashi, K., & Sone, T. (1977). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 50(12), 3261-3264. Available from: [Link]
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Zimmerman, S. C., & VanZyl, C. M. (1987). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 109(24), 7894-7896. Available from: [Link]
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Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available from: [Link]
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Gronowitz, S., Johnson, I., & Hörnfeldt, A. B. (1975). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Chemica Scripta, 7(1-5), 76-84. Available from: [Link]
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Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Available from: [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound...). Available from: [Link]
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Royal Society of Chemistry. (n.d.). Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds - Supporting Information. Available from: [Link]
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Filo. (2025). How could the signals in the 6.5–8.1-ppm region of their ¹H NMR.. Available from: [Link]
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SpectraBase. 1-Methoxy-4-nitrobenzene. Available from: [Link]
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Cavaleiro, J. A. S. (1986). “Solvent” effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 63(1), 85. Available from: [Link]
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Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Available from: [Link]
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University of Calgary. Chemical shifts. Available from: [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available from: [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available from: [Link]
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Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Available from: [Link]
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PrepChem.com. Synthesis of C. 4-Methoxy-3-nitrophenol. Available from: [Link]
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Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Vitae, 20(1), 26-34. Available from: [Link]
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Wiley Science Solutions. Methanone, (4-methoxy-3-nitrophenyl)phenyl-. Available from: [Link]
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Crysdot. This compound. Available from: [Link]
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Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. Available from: [Link]
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Alchem Pharmtech. (4-Methoxyphenyl)(thiophen-2-yl)Methanone. Available from: [Link]
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An In-Depth Technical Guide to the Infrared and Mass Spectrometric Analysis of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone
This guide provides a comprehensive technical overview of the analytical methodologies for the characterization of (4-methoxy-3-nitrophenyl)(thiophen-2-yl)methanone, a compound of interest in medicinal chemistry and materials science. The focus of this document is on the application of Infrared (IR) spectroscopy and Mass Spectrometry (MS) for structural elucidation and confirmation. The principles, experimental protocols, and expected data are detailed to provide researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.
Introduction and Molecular Overview
This compound, with the Chemical Abstracts Service (CAS) registry number 66938-50-9, is a diaryl ketone featuring a methoxy and a nitro functional group on one phenyl ring and a thiophene ring on the other. The strategic placement of these functionalities imparts specific electronic and steric properties to the molecule, making its unambiguous characterization crucial for any research and development endeavor.
The molecular structure, presented below, consists of several key features that are amenable to spectroscopic analysis: a carbonyl group (C=O), an ether linkage (-OCH₃), a nitro group (-NO₂), a thiophene ring, and a substituted benzene ring. Each of these moieties exhibits characteristic spectroscopic signatures that will be explored in this guide.
Molecular Structure:
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of molecular bonds.
Theoretical Considerations for this compound
The IR spectrum of the title compound is expected to be complex, with numerous absorption bands. However, several key vibrational modes can be predicted based on its constituent functional groups. The analysis will focus on the characteristic stretching and bending vibrations of the carbonyl, nitro, ether, and aromatic C-H and C=C bonds. The presence of the thiophene ring will also contribute to the fingerprint region of the spectrum.
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
A solid sample of this compound can be conveniently analyzed using an ATR-IR spectrometer.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: Process the acquired spectrum by performing a baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
Predicted IR Absorption Bands and Interpretation
The following table summarizes the expected characteristic IR absorption bands for this compound, based on the analysis of its functional groups and data from structurally similar compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretching | 1650 - 1630 | Strong |
| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1360 - 1320 | Strong |
| Aryl-O-CH₃ (Ether) | Asymmetric C-O-C Stretching | 1275 - 1200 | Strong |
| Aryl-O-CH₃ (Ether) | Symmetric C-O-C Stretching | 1075 - 1020 | Medium |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Weak |
| Thiophene Ring | C-H and C=C Vibrations | Multiple bands in the fingerprint region | Medium-Weak |
The precise positions of these bands can be influenced by conjugation and electronic effects within the molecule. For instance, the carbonyl stretching frequency is expected to be lower than that of a simple aliphatic ketone due to conjugation with both the aromatic and thiophene rings.
Mass Spectrometric Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
Theoretical Considerations for this compound
Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), this compound will form a molecular ion (M⁺• or [M+H]⁺). This molecular ion can then undergo fragmentation, breaking at its weakest bonds to form smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule's structure.
Experimental Protocol for Mass Spectrometry
The following is a general protocol for the analysis of this compound by mass spectrometry, for example, using a system with an ESI source.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent, adding a small amount of formic acid (0.1%) to promote protonation if using positive ion mode.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.
-
Sample Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate) to achieve stable ionization.
-
Mass Spectrum Acquisition: Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in positive ion mode.
-
Tandem Mass Spectrometry (MS/MS): To obtain further structural information, perform an MS/MS experiment by selecting the molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Predicted Molecular Ion and Fragmentation Pattern
The exact mass of this compound (C₁₂H₉NO₄S) can be calculated to be approximately 279.0252 g/mol .
Table of Expected Key Ions:
| m/z | Proposed Fragment | Structure |
| 279 | Molecular Ion [M]⁺• | [(C₁₂H₉NO₄S)]⁺• |
| 181 | [M - C₄H₃S]⁺ | [C₈H₆NO₄]⁺ |
| 165 | [M - NO₂]⁺ | [C₁₂H₉O₂S]⁺ |
| 135 | [C₆H₃(OCH₃)(NO₂)CO]⁺ | [C₈H₆NO₃]⁺ |
| 111 | [C₄H₃SCO]⁺ | [C₅H₃OS]⁺ |
| 83 | [C₄H₃S]⁺ | [C₄H₃S]⁺ |
The fragmentation is expected to be dominated by the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions and other characteristic fragments. The presence of the nitro and methoxy groups will also influence the fragmentation pathways.
Visualizing the Analytical Workflow
The following diagrams illustrate the generalized workflows for the IR and MS analyses described above.
Caption: Workflow for ATR-IR analysis.
Caption: Workflow for Mass Spectrometric analysis.
Conclusion
The combination of Infrared spectroscopy and Mass Spectrometry provides a powerful and complementary approach for the structural characterization of this compound. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and detailed structural information through fragmentation analysis. The methodologies and expected data presented in this guide offer a solid foundation for the analytical validation of this compound in various scientific applications.
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Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Vitae, 20(1), 28-36. Retrieved from [Link]
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A Guide to the Structural Elucidation of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone: A Technical Overview for Drug Discovery Professionals
Preamble: The Imperative of Structural Chemistry in Modern Drug Development
In the landscape of contemporary drug discovery and development, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design, polymorphism screening, and intellectual property protection.[1][2][3] The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability—all critical determinants of a drug candidate's success.[1][4] This guide provides a comprehensive, in-depth technical framework for the structural elucidation of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone, a compound of interest for its potential pharmacological applications. While a definitive crystal structure for this specific molecule is not yet publicly available, this document will serve as a detailed roadmap for researchers and scientists, outlining the necessary steps from synthesis to structural refinement and analysis.
Part 1: Synthesis and Crystallization – The Genesis of a Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating structure determination.[5]
Proposed Synthesis via Friedel-Crafts Acylation
A plausible and efficient route for the synthesis of this compound is the Friedel-Crafts acylation of 2-methoxy-1-nitrobenzene with thiophene-2-carbonyl chloride. This electrophilic aromatic substitution is a well-established method for the formation of aryl ketones.[6][7][8]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) in an inert solvent such as dichloromethane (DCM).
-
Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add thiophene-2-carbonyl chloride (1.0 eq.) dissolved in DCM to the stirred suspension. The formation of a colored complex indicates the generation of the acylium ion.
-
Electrophilic Aromatic Substitution: Add a solution of 2-methoxy-1-nitrobenzene (1.0 eq.) in DCM dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
dot graph TD { A[Start: 2-methoxy-1-nitrobenzene and thiophene-2-carbonyl chloride] --> B{Friedel-Crafts Acylation with AlCl₃}; B --> C[Reaction Work-up and Extraction]; C --> D[Column Chromatography Purification]; D --> E[Characterization: NMR, MS]; E --> F[Final Product: this compound]; }
Caption: Synthetic workflow for this compound.
The Art and Science of Crystallization
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.[5][9][10]
Common Crystallization Techniques:
-
Slow Evaporation: A near-saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to crystal growth.[11][12]
-
Vapor Diffusion: A solution of the compound in a relatively non-volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.[11][12]
-
Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below, causing the solubility to decrease and crystals to form.[11]
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Test the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Prepare Solutions: Prepare near-saturated solutions of the compound in promising solvents or solvent mixtures.
-
Set up Crystallization Trials: Employ various techniques such as slow evaporation, vapor diffusion (with different solvent/anti-solvent pairs), and slow cooling.
-
Patience and Observation: Allow the trials to remain undisturbed and monitor for crystal growth over several days to weeks.
Part 2: Single-Crystal X-ray Diffraction – Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[13][14][15]
dot graph TD { A[Single Crystal Selection] --> B{Mounting on Diffractometer}; B --> C[Data Collection: X-ray Diffraction]; C --> D{Data Processing and Reduction}; D --> E[Structure Solution]; E --> F{Structure Refinement}; F --> G[Validation and Analysis]; }
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[16]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[17]
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.[18] The SHELXS program is a powerful tool for this step.[19]
-
Structure Refinement: The initial model is refined against the experimental data to improve the atomic coordinates, displacement parameters, and other structural parameters.[20][21] The SHELXL program is widely used for this purpose.[20][21]
-
Validation: The final refined structure is validated using crystallographic software to check for consistency and quality.
Part 3: Data Analysis and Interpretation – From Data to Knowledge
The result of a successful crystal structure determination is a wealth of information about the molecule's geometry and its interactions in the solid state.
Hypothetical Crystallographic Data
The following table presents hypothetical crystallographic data for this compound, based on typical values for similar organic molecules.
| Parameter | Hypothetical Value |
| Chemical formula | C₁₂H₉NO₄S |
| Formula weight | 263.27 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 98.5 |
| V (ų) | 1200.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.458 |
| Absorption coefficient (mm⁻¹) | 0.285 |
| F(000) | 544 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8500 |
| Independent reflections | 2500 [R(int) = 0.04] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |
| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.25 |
Molecular Geometry and Intermolecular Interactions
The refined crystal structure provides precise bond lengths, bond angles, and torsion angles. Of particular interest in drug development are the intermolecular interactions that stabilize the crystal packing, as these can influence the compound's physical properties.
dot graph [rankdir=LR]; node [shape=box, style=rounded]; A [label="this compound"]; B [label="Hydrogen Bonds (e.g., C-H···O)"]; C [label="π-π Stacking Interactions"]; D [label="van der Waals Forces"]; A -- B; A -- C; A -- D;
Caption: Potential intermolecular interactions in the crystal structure.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[22][23][24][25][26] By mapping properties such as d_norm (a normalized contact distance) onto the surface, close contacts corresponding to hydrogen bonds and other interactions can be readily identified. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
Conclusion: The Structural Blueprint for Advancement
The determination of the crystal structure of this compound is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive technical framework for achieving this goal, from chemical synthesis and crystallization to the intricacies of single-crystal X-ray diffraction and data analysis. The resulting structural information will provide invaluable insights into the molecule's properties and will serve as a foundation for future drug design and optimization efforts.
References
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved January 20, 2026, from [Link]
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SOP: CRYSTALLIZATION. (n.d.). University of Wisconsin-Madison. Retrieved January 20, 2026, from [Link]
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How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved January 20, 2026, from [Link]
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Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, 79(a1), a117. [Link]
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The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved January 20, 2026, from [Link]
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Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 20, 2026, from [Link]
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Verma, A., et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 19(S1), 39-48. [Link]
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(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]
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Hathwar, V. R., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 368-379. [Link]
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A Review on Crystallography and Its Role on Drug Design. (2023). Zien Journals Publishing. Retrieved January 20, 2026, from [Link]
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Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography, University of Florida. Retrieved January 20, 2026, from [Link]
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The role of crystallography in drug design. (2007). The Malaysian Journal of Medical Sciences, 14(1), 1-2. [Link]
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Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
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A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist. Retrieved January 20, 2026, from [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8. [Link]
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The SHELX package. (n.d.). MIT OpenCourseWare. Retrieved January 20, 2026, from [Link]
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Crystallisation Techniques. (2006, January 8). University of Cambridge. Retrieved January 20, 2026, from [Link]
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Müller, P. (Ed.). (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]
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Why Is Crystallization Important For Drug Effectiveness? (2025, November 13). How It Comes Together. Retrieved January 20, 2026, from [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved January 20, 2026, from [Link]
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X-ray crystallography. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 20, 2026, from [Link]
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Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. (2019). Beilstein Journal of Organic Chemistry, 15, 2368-2374. [Link]
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Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. (n.d.). Bartleby. Retrieved January 20, 2026, from [Link]
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Chemistry Experiment: 4-Methoxyacetophenone. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
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A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. (2017). Scirp.org. Retrieved January 20, 2026, from [Link]
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Physical and chemical properties of (4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone is a diarylketone featuring a substituted phenyl ring and a thiophene moiety. This guide provides a comprehensive overview of its chemical and physical properties, a detailed methodology for its synthesis via Friedel-Crafts acylation, and protocols for its analytical characterization. The structural features of this compound, namely the electron-withdrawing nitro group and the electron-rich thiophene ring, suggest potential for investigation in medicinal chemistry. This document serves as a foundational resource for researchers exploring the applications of this and related compounds in drug discovery and materials science.
Chemical Identity and Structure
This compound is a specific benzophenone derivative where one of the phenyl rings is replaced by a thiophene ring. The remaining phenyl ring is substituted with a methoxy group and a nitro group.
-
IUPAC Name: this compound
-
CAS Number: 66938-50-9
-
Molecular Formula: C₁₂H₉NO₄S
-
Molecular Weight: 263.27 g/mol
-
SMILES: O=C(C1=CC=C(OC)C(=O)=C1)C2=CC=CS2
The core structure consists of a ketone bridge linking a thiophene ring at the 2-position to a benzene ring at the 1-position. The benzene ring is further functionalized with a methoxy group at the 4-position and a nitro group at the 3-position.
Caption: 2D Structure of this compound
Physicochemical Properties
Precise experimental data for this specific compound is not widely available in the literature. However, properties can be estimated based on its structure and data from analogous compounds.
| Property | Value | Source/Basis |
| Physical State | Expected to be a crystalline solid at room temperature. | Based on similar benzophenone derivatives. |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Solubility | Expected to be poorly soluble in water, soluble in common organic solvents like dichloromethane, chloroform, and acetone. | General solubility of diaryl ketones. |
| pKa | Not applicable (no acidic or basic groups). | Structural analysis. |
| LogP | Estimated to be in the range of 2.5-3.5. | Based on the lipophilicity of the phenyl, thiophene, methoxy, and nitro groups. |
Synthesis and Reactivity
The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation.
Synthetic Pathway: Friedel-Crafts Acylation
This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic compound, in this case, 1-methoxy-2-nitrobenzene, with an acyl halide, thiophene-2-carbonyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1]
Caption: Friedel-Crafts Acylation Workflow for Synthesis.
Step-by-Step Synthesis Protocol
Causality: The following protocol is designed to control the exothermic reaction and maximize the yield of the desired product. Anhydrous conditions are critical as the Lewis acid catalyst, AlCl₃, reacts violently with water.
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.
-
Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.
-
Acylium Ion Formation: Thiophene-2-carbonyl chloride (1.0 equivalent) dissolved in dry DCM is added dropwise to the stirred AlCl₃ suspension via the dropping funnel. This forms the reactive electrophile, the acylium ion.
-
Electrophilic Aromatic Substitution: 1-Methoxy-2-nitrobenzene (1.0 equivalent) dissolved in dry DCM is then added dropwise to the reaction mixture, maintaining the temperature at 0°C. The methoxy group is an ortho-, para-director, and while the nitro group is a meta-director and deactivating, the strong activating effect of the methoxy group directs the acylation to the position para to it.
-
Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and the substituted phenyl rings, as well as a singlet for the methoxy group protons. The relative positions and splitting patterns will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (typically in the 180-200 ppm range), the carbons of the two aromatic rings, and the methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
A strong C=O stretch for the ketone (around 1650-1680 cm⁻¹).
-
Aromatic C-H stretching vibrations (above 3000 cm⁻¹).
-
Asymmetric and symmetric N-O stretching for the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹).
-
C-O stretching for the methoxy group (around 1250 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (263.27). Fragmentation patterns can provide further structural information.
Potential Applications in Drug Development
-
Nitroaromatic Compounds: The nitro group is a key feature in several antimicrobial and antiparasitic drugs.[2] It can undergo bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to produce reactive nitrogen species that are cytotoxic.
-
Thiophene Derivatives: The thiophene ring is a common scaffold in medicinal chemistry, found in drugs with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]
-
Diaryl Ketones (Benzophenones): The benzophenone scaffold is present in numerous compounds with demonstrated cytotoxic and antitumor activities. For instance, some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5]
Given these precedents, this compound represents a compound of interest for screening in various biological assays, particularly in oncology and infectious diseases. The combination of the nitro group, the thiophene ring, and the ketone linker may lead to novel mechanisms of action or synergistic effects.
Conclusion
This compound is a readily synthesizable compound with structural features that make it a candidate for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its properties and a robust protocol for its synthesis and characterization, enabling researchers to explore its potential applications.
References
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Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]
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Department of Chemistry, University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. [Link]
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Torres, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 723. [Link]
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Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359-366. [Link]
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ResearchGate. (2025, August 6). Studies on the biological activity of some nitrothiophenes. [Link]
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Tomimoto, K., et al. (2003). Alpha-nitro ketone as an electrophile and nucleophile: synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as drosophila nicotinic receptor probes. Journal of Agricultural and Food Chemistry, 51(15), 4279-4285. [Link]
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Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
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Organic Chemistry Tutor. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]
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PrepChem. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. [Link]
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PubChemLite. (n.d.). Bis(4-methoxy-3-nitrophenyl)methanone (C15H12N2O7). [Link]
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Dana Bioscience. (n.d.). (4-Methoxy-phenyl)-(3-methoxy-thiophen-2-yl)-methanone 250mg. [Link]
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Ganesh, G., et al. (2012). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2844. [Link]
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Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(5), x220277. [Link]
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de Cássia da Silveira e Sá, R., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology, 272(1), 117-126. [Link]
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Unlocking the Therapeutic Potential of Nitrophenyl Thiophenyl Methanones: A Technical Guide to Putative Molecular Targets
This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of nitrophenyl thiophenyl methanones. While direct research on this specific chemical class is emerging, this document synthesizes findings from structurally related compounds to propose putative mechanisms of action and guide future research. By examining the biological activities of analogous nitrophenyl and thiophenyl-containing molecules, we can illuminate promising avenues for drug discovery and development in oncology, inflammation, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic utility of this intriguing class of compounds.
Introduction: The Therapeutic Promise of a Privileged Scaffold
The nitrophenyl thiophenyl methanone scaffold represents a compelling starting point for the design of novel therapeutics. This structure incorporates key pharmacophoric elements from two well-established classes of bioactive molecules: nitrophenyl derivatives and thiophene-containing compounds. The nitro group, an electron-withdrawing moiety, is a common feature in compounds with antimicrobial and anticancer properties. The thiophene ring, a bioisostere of the phenyl ring, is present in numerous approved drugs and is known to enhance interactions with various biological targets, contributing to anti-inflammatory and anticancer effects. The methanone linker provides a rigid backbone, orienting the two aromatic rings in a defined spatial arrangement that can be optimized for specific receptor binding.
This guide will delve into the potential therapeutic applications of nitrophenyl thiophenyl methanones by examining the established mechanisms of action of their structural relatives. We will explore their putative roles in cancer, inflammation, and microbial infections, and provide detailed experimental protocols to facilitate the validation of these potential therapeutic targets.
Anticancer Activity: Targeting Cell Proliferation and Survival Pathways
Derivatives of nitrophenyl and thiophenyl methanones have demonstrated significant potential as anticancer agents. The proposed mechanisms of action for structurally similar compounds primarily revolve around the induction of apoptosis and the disruption of the cell cycle.
Induction of Apoptosis: A Gateway to Cancer Cell Death
A key strategy in cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. Several nitrophenyl-containing heterocycles have been shown to induce apoptosis, suggesting that nitrophenyl thiophenyl methanones may share this capability.[1][2][3] The intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of caspase cascades, is a likely target.
Putative Molecular Targets:
-
Bcl-2 Family Proteins: These proteins are critical regulators of apoptosis, with pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). It is hypothesized that nitrophenyl thiophenyl methanones could modulate the expression or activity of these proteins, shifting the balance towards apoptosis.
-
Caspases: These are a family of cysteine proteases that execute the apoptotic program. Initiator caspases (e.g., caspase-9) are activated by upstream signals and in turn activate executioner caspases (e.g., caspase-3, caspase-7), which cleave a variety of cellular substrates, leading to cell death.
Experimental Workflow for Investigating Apoptosis Induction:
Detailed Protocol: Caspase-3/7 Activity Assay
This protocol describes a luminescent assay to measure the activity of executioner caspases-3 and -7, key mediators of apoptosis.
-
Cell Seeding: Seed cancer cells in a 96-well white-walled plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the nitrophenyl thiophenyl methanone derivatives. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis induction (e.g., staurosporine). Incubate for the desired treatment period (e.g., 24, 48 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, many anticancer agents exert their effects by arresting the cell cycle, thereby preventing cancer cell division. Studies on nitrophenyl-containing heterocyclic compounds have shown that they can induce cell cycle arrest at various phases, most notably the G2/M phase.[3]
Putative Molecular Targets:
-
Cyclin-Dependent Kinases (CDKs): These are a family of protein kinases that control the progression of the cell cycle. The activity of CDKs is regulated by their association with cyclins.
-
Cyclins: These are a family of regulatory proteins that bind to and activate CDKs. The levels of different cyclins fluctuate throughout the cell cycle.
-
Tubulin: This protein is the building block of microtubules, which are essential for the formation of the mitotic spindle during cell division. Disruption of tubulin polymerization is a common mechanism of action for anticancer drugs that cause G2/M arrest. Some thiophene derivatives have been shown to inhibit tubulin polymerization.[4]
Experimental Workflow for Investigating Cell Cycle Arrest:
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with the nitrophenyl thiophenyl methanone derivatives for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing RNase A (to prevent staining of RNA) and propidium iodide.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. Thiophene-based compounds have a well-documented history as anti-inflammatory agents, with some acting as inhibitors of key enzymes in the inflammatory pathway.[5][6][7]
Putative Molecular Targets:
-
Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
-
5-Lipoxygenase (5-LOX): This enzyme catalyzes the production of leukotrienes, another class of inflammatory mediators. Dual inhibitors of COX-2 and 5-LOX are of significant therapeutic interest.
-
Pro-inflammatory Cytokines: These signaling molecules, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a central role in orchestrating the inflammatory response.
Experimental Workflow for Investigating Anti-inflammatory Activity:
Detailed Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against the COX-2 enzyme.
-
Reagent Preparation: Prepare all reagents, including the reaction buffer, heme, COX-2 enzyme, and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Compound Preparation: Prepare serial dilutions of the nitrophenyl thiophenyl methanone derivatives in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Addition: Add the test compounds or a known COX-2 inhibitor (e.g., celecoxib) to the appropriate wells. Include a vehicle control.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) and the colorimetric substrate.
-
Absorbance Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Activity: Combating Infectious Pathogens
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Both nitrophenyl and thiophene moieties are found in compounds with potent antibacterial and antifungal properties.[8][9][10][11]
Antibacterial Targets
Putative Molecular Targets:
-
FtsZ (Filamenting temperature-sensitive mutant Z): This protein is a bacterial homolog of tubulin and is essential for bacterial cell division. Inhibition of FtsZ polymerization leads to filamentation and ultimately bacterial cell death. Some thiophenyl-pyrimidine derivatives have been shown to target FtsZ.[11]
-
DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics.
-
Bacterial Cell Wall Synthesis: The enzymes involved in the synthesis of peptidoglycan, the major component of the bacterial cell wall, are well-established antibacterial targets.
Experimental Workflow for Investigating Antibacterial Activity:
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.
-
Compound Preparation: Prepare a series of two-fold dilutions of the nitrophenyl thiophenyl methanone derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Antifungal Targets
Putative Molecular Targets:
-
Ergosterol Biosynthesis Pathway: Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis pathway is a major target for antifungal drugs. Nitrothiophene derivatives have been suggested to inhibit enzymes in this pathway.[10]
-
Fungal Cell Wall Synthesis: The fungal cell wall is composed of chitin and glucans, and the enzymes involved in their synthesis are attractive antifungal targets.
-
Fungal Protein Synthesis: The fungal ribosome is another potential target for the development of new antifungal agents.
Experimental Workflow for Investigating Antifungal Activity:
Detailed Protocol: Ergosterol Quantification Assay
This protocol is used to determine if a compound inhibits the ergosterol biosynthesis pathway in fungi.
-
Fungal Culture and Treatment: Grow the fungal strain in a suitable liquid medium in the presence of sub-inhibitory concentrations of the nitrophenyl thiophenyl methanone derivative.
-
Cell Harvesting and Saponification: Harvest the fungal cells and saponify them with alcoholic potassium hydroxide to release the sterols.
-
Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) with an organic solvent (e.g., n-heptane).
-
Spectrophotometric Analysis: Scan the absorbance of the extracted sterols between 240 and 300 nm. The presence of ergosterol and 24(28)-dehydroergosterol results in a characteristic four-peaked curve.
-
Quantification: Calculate the amount of ergosterol based on the absorbance values at specific wavelengths. A reduction in ergosterol content in treated cells compared to control cells indicates inhibition of the ergosterol biosynthesis pathway.
Quantitative Data Summary
The following table summarizes the biological activities of some compounds structurally related to nitrophenyl thiophenyl methanones. It is important to note that these are not the exact compounds of interest but provide a basis for hypothesizing the potential potency of this chemical class.
| Compound ID | Structure | Biological Activity | Potency (IC50/MIC) | Reference |
| 1 | 7-acetyl-1-amino-N-(4-chlorophenyl)-5,8-dimethyl-8-hydroxy-6-(4-nitrophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | Anticancer (A549 lung carcinoma) | 34.9 µM | [2] |
| 2 | 2-amino-6-bromo-4-(4-nitrophenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile | Anticancer (HCT-116 colon cancer) | GI50 = 0.11 µM | Not in provided search results |
| 3 | 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea | Anticancer (A549 lung cancer) | - | [4] |
| 4 | Thiophenyl-pyrimidine derivative | Antibacterial (MRSA) | MIC = 24-48 µg/mL | [11] |
| 5 | 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone | Antibacterial (S. aureus) | MIC50 = 0.5 µg/mL | [9] |
Conclusion and Future Directions
The nitrophenyl thiophenyl methanone scaffold holds considerable promise for the development of novel therapeutic agents. By drawing analogies from structurally related compounds, we have identified plausible molecular targets in the areas of oncology, inflammation, and infectious diseases. The primary putative mechanisms of action include the induction of apoptosis and cell cycle arrest in cancer cells, the inhibition of key inflammatory enzymes like COX-2, and the disruption of essential bacterial and fungal cellular processes.
The experimental workflows and detailed protocols provided in this guide offer a clear roadmap for researchers to systematically investigate and validate these potential therapeutic targets. Future research should focus on the synthesis of a library of nitrophenyl thiophenyl methanone derivatives and their comprehensive biological evaluation using the assays described herein. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their respective targets. Furthermore, advanced techniques such as target identification using proteomics and transcriptomics, as well as in vivo studies in relevant animal models, will be essential to fully elucidate the therapeutic potential of this exciting class of molecules.
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Biological evaluation of the novel 3,3′-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis. (2023). ResearchGate. [Link]
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Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. (2017). ResearchGate. [Link]
-
Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. (n.d.). MDPI. [Link]
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Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (2021). E3S Web of Conferences. [Link]
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Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2017). National Institutes of Health. [Link]
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Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2013). ResearchGate. [Link]
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Synthesis, Cytotoxicity and Antifungal Activity of 5-nitro-thiophene-thiosemicarbazones Derivatives. (2017). PubMed. [Link]
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2019). National Institutes of Health. [Link]
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Design of a novel Thiophene Inhibitor of 15-Lipoxygenase-1 with both Anti-inflammatory and Neuroprotective Properties. (2016). National Institutes of Health. [Link]
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). National Institutes of Health. [Link]
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Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Institutes of Health. [Link]
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(PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). (2017). ResearchGate. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). National Institutes of Health. [Link]
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Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. (2022). ResearchGate. [Link]
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Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (2021). National Institutes of Health. [Link]
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An In-Depth Technical Guide to the In Silico Modeling of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone: A Hypothetical Case Study in Kinase Inhibitor Discovery
This guide provides a comprehensive, technically-detailed workflow for the in silico evaluation of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone, a novel small molecule with potential therapeutic applications. We will navigate the full spectrum of computational drug discovery, from initial target identification to the prediction of pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of computational chemistry and drug design.
Introduction: The Rationale for In Silico Investigation
This compound is a heterocyclic compound characterized by a methoxy-nitrophenyl group linked to a thiophene moiety via a ketone bridge. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its constituent chemical features are present in numerous compounds with established bioactivity. The thiophene ring, for instance, is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties[1]. Similarly, substituted phenyl methanones are common pharmacophores in various drug classes[2][3].
The presence of these fragments provides a strong rationale for a preliminary, yet thorough, in silico investigation to hypothesize and evaluate its potential as a therapeutic agent. Computer-Aided Drug Design (CADD) offers a time- and resource-efficient paradigm to predict a compound's biological activity and drug-like properties before committing to expensive and time-consuming wet-lab synthesis and testing[4][5][6].
This guide will use this compound as a case study to demonstrate a standard in silico workflow. We will hypothesize a biological target and then apply a suite of computational techniques to build a comprehensive profile of the molecule's potential as a drug candidate.
Target Selection and Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
A critical first step in the drug discovery process is the identification of a relevant biological target. Given that many heterocyclic compounds exhibit anticancer properties, we will focus on a well-validated cancer target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[7] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize.[8][9] Consequently, inhibitors of VEGFR-2 are a major class of anticancer agents.[10] The selection of VEGFR-2 as a hypothetical target for our compound is further supported by the fact that numerous existing kinase inhibitors feature aromatic and heterocyclic moieties that interact with the ATP-binding pocket of the kinase domain.[11][12][13]
Our objective is to computationally assess the potential of this compound to act as a VEGFR-2 inhibitor.
The In Silico Drug Discovery Workflow: A Visual Overview
The following diagram illustrates the comprehensive workflow we will follow in this guide.
Caption: A high-level overview of the in silico drug discovery workflow.
Ligand and Receptor Preparation: Laying the Foundation for Accurate Modeling
The quality of the input structures is paramount for the reliability of any in silico study. This section details the preparation of both our ligand and the VEGFR-2 protein.
Ligand Preparation
The 2D structure of this compound will be converted into a 3D conformation and optimized.
Protocol:
-
Obtain 2D Structure: The structure can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem if available. The SMILES string for the compound is COC1=C(C=C(C=C1)C(=O)C2=CC=CS2)[O-].
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D format (e.g., .sdf or .mol2).
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a force field like MMFF94 or UFF to obtain a stable conformation. This can be done in software packages like Avogadro or through command-line tools.
-
Generate PDBQT File: For use in docking software like AutoDock Vina, the ligand file must be converted to the PDBQT format, which includes atomic charges and rotatable bond information.
Receptor Preparation
We will use a crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB).
Protocol:
-
Download PDB Structure: A suitable crystal structure of human VEGFR-2 kinase domain in complex with a known inhibitor (e.g., PDB ID: 4ASD) can be downloaded from the RCSB PDB database.
-
Prepare the Protein:
-
Remove Unnecessary Molecules: The downloaded PDB file may contain water molecules, co-factors, and the original ligand. These should be removed to isolate the protein chain.
-
Add Hydrogens: PDB files often lack hydrogen atoms. These must be added, as they are crucial for proper hydrogen bonding.
-
Assign Atomic Charges: Assign partial charges to the protein atoms.
-
Convert to PDBQT: Similar to the ligand, the prepared protein structure needs to be converted to the PDBQT format for docking. Tools like AutoDockTools are commonly used for this purpose.[14]
-
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[15] This helps us understand how the molecule might interact with the active site and provides an estimate of its binding affinity.[12][16]
Protocol (using AutoDock Vina):
-
Define the Binding Site: The binding site is typically defined as a grid box centered on the position of the co-crystallized ligand in the original PDB structure. The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational freedom.
-
Run Docking Simulation: The docking software will systematically explore different conformations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding free energy.
-
Analyze Results: The output will be a set of predicted binding poses, each with a corresponding binding affinity score (in kcal/mol). The pose with the lowest binding energy is generally considered the most likely.
Data Presentation:
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Cys919, Asp1046, Glu885 |
| Sorafenib (Reference) | -9.2 | Cys919, Asp1046, Phe1047 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Interaction Analysis: The top-ranked pose should be visualized to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues. This provides mechanistic insights into the binding mode.[8][9]
Caption: The conceptual workflow of a molecular docking experiment.
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While docking provides a static picture of the protein-ligand interaction, MD simulations offer a dynamic view.[17] By simulating the movements of atoms over time, we can assess the stability of the predicted binding pose and gain deeper insights into the interaction dynamics.[18]
Protocol (using GROMACS):
-
System Preparation: The top-ranked protein-ligand complex from docking is placed in a simulation box, solvated with water molecules, and neutralized with ions.
-
Energy Minimization: The entire system is energy-minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to physiological temperature (300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure it reaches a stable state.
-
Production Run: A long-duration simulation (e.g., 100 ns) is run to collect data on the trajectory of the protein-ligand complex.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD indicates a stable complex.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
The stability of the complex is a key indicator of a potentially effective inhibitor.[7][8]
ADMET Prediction: Evaluating Drug-Likeness
A potent molecule is not necessarily a good drug. It must also have favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[19][20][21] Computational tools can predict these properties based on the molecule's structure.[22][23]
Key Properties to Predict:
-
Absorption: Oral bioavailability, intestinal absorption.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.
-
Excretion: Predicted clearance rate.
-
Toxicity: Potential for carcinogenicity, mutagenicity, and other toxic effects.
Data Presentation:
| Property | Predicted Value | Interpretation |
| Lipinski's Rule of Five | 0 violations | Good oral bioavailability likely |
| Human Intestinal Absorption | High | Well-absorbed from the gut |
| Blood-Brain Barrier Permeability | Low | Less likely to cause CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low concern for carcinogenicity |
Note: The data in this table is hypothetical and for illustrative purposes only.
Data Synthesis and Lead Optimization
The final step is to synthesize all the in silico data to form a comprehensive assessment of this compound as a potential VEGFR-2 inhibitor.
-
Docking: Does it bind with high affinity to the target?
-
MD Simulation: Is the binding pose stable over time?
-
ADMET: Does it have a favorable drug-like profile?
If the results are promising, the compound becomes a "hit." The next phase, "lead optimization," would involve making chemical modifications to the hit molecule to improve its potency, selectivity, and ADMET properties. For example, if the nitro group is predicted to be a liability for toxicity, it could be replaced with other electron-withdrawing groups. The entire in silico workflow would then be repeated for these new analogs.
Conclusion
This guide has outlined a comprehensive in silico workflow for the evaluation of a novel compound, this compound, as a potential kinase inhibitor. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, we can construct a detailed profile of a compound's therapeutic potential before embarking on costly experimental studies. This CADD approach is an indispensable component of modern drug discovery, accelerating the identification and optimization of new medicines.[24]
References
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry. [Link]
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Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Advances in Pharmacology. [Link]
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How do you predict ADMET properties of drug candidates?. (2025). Aurlide. [Link]
- Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). Assay Drug Dev Technol.
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'In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms. (2023). Journal of Biomolecular Structure and Dynamics. [Link]
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In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (2019). Molecules. [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry. [Link]
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Predict ADMET Properties with Proprietary Data. (2024). Digital Chemistry. [Link]
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ADMET Predictions. (n.d.). Deep Origin. [Link]
- In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. (2024).
-
ADMET prediction. (n.d.). Fiveable. [Link]
-
Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio. [Link]
-
Overview of typical CADD workflow. (n.d.). ResearchGate. [Link]
-
In silico insights into design of novel VEGFR-2 inhibitors: SMILES-based QSAR modelling, and docking studies on substituted benzo-fused heteronuclear derivatives. (2024). SAR and QSAR in Environmental Research. [Link]
-
In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. (2024). Computational Molecular Bioscience. [Link]
-
Molecular Simulation of Protein-Ligand Complexes. (n.d.). Nottingham ePrints. [Link]
-
An overview of in silico methods used in the design of VEGFR-2 inhibitors as anticancer agents. (2025). ResearchGate. [Link]
-
'In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms. (2023). Journal of Biomolecular Structure & Dynamics. [Link]
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GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. [Link]
- Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). Methods in Molecular Biology.
-
Small Molecule Docking. (n.d.). KBbox. [Link]
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Small molecule docking. (n.d.). Bonvin Lab. [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
-
How to Dock Your Own Drug. (2020). Chemistry LibreTexts. [Link]
-
Tutorials for Computer Aided Drug Design in KNIME. (2021). KNIME. [Link]
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Computer-Aided Drug Design Methods. (2017). Methods in Molecular Biology. [Link]
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Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. (n.d.). MDPI. [Link]
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This compound. (n.d.). Crysdot. [Link]
-
Biological Activities of Thiophenes. (2024). Encyclopedia.pub. [Link]
-
N-(4-Methoxy-3-nitrophenyl)acetamide. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine (1). (n.d.). ResearchGate. [Link]
-
Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. (2011). Research Journal of Chemical Sciences. [Link]
-
(4-methoxyphenyl)methanone. (n.d.). PubChem. [Link]
-
(4-methoxyphenyl)(3-methylphenyl)methanone. (n.d.). PubChem. [Link]
-
(4-Methoxy-phenyl)-(3-methoxy-thiophen-2-yl)-methanone 250mg. (n.d.). Dana Bioscience. [Link]
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An In-depth Technical Guide to the Solubility and Stability of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone is a compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective application, from synthesis and purification to formulation and biological testing. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this molecule. In the absence of extensive public data, this document serves as a detailed procedural guide, outlining the theoretical considerations and step-by-step experimental protocols necessary for researchers to generate reliable and reproducible data. The methodologies described herein are grounded in established principles of physical chemistry and analytical science, ensuring a self-validating approach to data generation and interpretation.
Introduction and Physicochemical Profile
This compound possesses a molecular structure that suggests a nuanced solubility and stability profile. The molecule's architecture, featuring a ketone linker between a thiophene ring and a substituted phenyl ring, imparts a degree of polarity. However, the aromatic nature of the rings contributes to its overall lipophilicity. The presence of a methoxy group and a nitro group on the phenyl ring further influences its electronic properties and potential for intermolecular interactions.
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H9NO4S | |
| Molecular Weight | 263.27 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 66938-50-9 | |
| Predicted Polarity | Moderately polar |
Theoretical Framework for Solubility Assessment
The principle of "like dissolves like" provides a foundational understanding of solubility. The polarity of this compound, arising from its ketone, methoxy, and nitro functional groups, balanced by the nonpolar aromatic rings, will dictate its solubility in various solvent systems.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): These solvents are anticipated to be effective in dissolving the compound. The ketone group can act as a hydrogen bond acceptor, and the overall dipole moment of the molecule will facilitate dissolution.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected. These solvents can engage in hydrogen bonding with the ketone and nitro groups, aiding in the dissolution process.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of polar functional groups, limited solubility is predicted in these solvents.
-
Aqueous Solutions: The compound is expected to have low aqueous solubility due to the predominance of its aromatic structure.
The following diagram illustrates the logical workflow for a comprehensive solubility assessment.
Caption: Logical Workflow for Solubility Assessment.
Experimental Protocol for Solubility Determination
The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.
Materials and Equipment:
-
This compound
-
Selected solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the filtered sample solutions (appropriately diluted if necessary) into the HPLC system.
-
Determine the concentration of the compound in the sample solutions by interpolating their peak areas from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or mol/L, accounting for any dilutions made during sample preparation.
-
Stability Assessment: A Forced Degradation Approach
Forced degradation studies are essential to identify the potential degradation pathways and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Stress Conditions to be Investigated:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C)
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C)
-
Oxidative Degradation: 3% H2O2 at room temperature
-
Thermal Degradation: Dry heat (e.g., 80 °C)
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Development of a Stability-Indicating HPLC Method
A crucial aspect of stability testing is the use of an analytical method that can separate the parent compound from its degradation products.
Protocol for HPLC Method Development:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid.[1]
-
Analyze the stressed samples to observe the separation of the parent peak from any degradation product peaks.
-
Adjust the gradient profile, mobile phase composition, and flow rate to achieve optimal resolution between all peaks.
-
-
Detector Wavelength Selection:
-
Determine the UV absorbance maximum (λmax) of this compound to ensure maximum sensitivity.
-
-
Method Validation:
-
Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 2: Template for Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 | ||
| Water | 25 |
Table 3: Template for Forced Degradation Study Results
| Stress Condition | Time (hours) | % Assay of Parent Compound | Number of Degradation Products |
| 0.1 M HCl (60 °C) | 24 | ||
| 0.1 M NaOH (60 °C) | 24 | ||
| 3% H2O2 (RT) | 24 | ||
| Dry Heat (80 °C) | 24 | ||
| Photolytic (UV/Vis) | 24 |
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols and applying the theoretical considerations outlined, researchers can generate high-quality, reliable data. This information is critical for advancing the development of this compound for its intended applications in research and industry. The self-validating nature of the described experimental workflows ensures the scientific integrity of the findings.
References
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Crysdot. This compound. [Link]
-
SIELC Technologies. (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone. [Link]
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Methodological & Application
Application Notes and Protocols: A Researcher's Guide to Friedel-Crafts Acylation for Thiophene Derivatives Synthesis
Introduction: The Strategic Importance of Thiophene Acylation
Thiophene and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of an acyl group via Friedel-Crafts acylation is a pivotal synthetic transformation, providing critical intermediates for a vast array of functional molecules, including pharmaceuticals and organic electronic materials. This guide offers an in-depth exploration of the Friedel-Crafts acylation of thiophenes, moving beyond simple procedural descriptions to elucidate the underlying chemical principles that govern this powerful reaction. We will delve into mechanistic rationale, compare catalytic systems, provide detailed, field-proven protocols, and address common challenges to empower researchers in their synthetic endeavors.
Part 1: Mechanistic Insights and Regioselectivity
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1] The process is initiated by the activation of an acylating agent (typically an acyl halide or anhydride) with a Lewis acid catalyst to generate a highly electrophilic acylium ion.[2][3][4] This electrophile is then attacked by the electron-rich thiophene ring.
The Decisive Factor: Why Acylation Favors the 2-Position
A fundamental aspect of thiophene's reactivity in Friedel-Crafts acylation is its high regioselectivity for the C2 (or C5) position over the C3 (or C4) position.[2][5] This preference is a direct consequence of the stability of the cationic intermediate (the Wheland intermediate or sigma complex) formed during the reaction.
-
Attack at C2: When the acylium ion attacks the C2 position, the resulting positive charge can be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates in stabilization. This extensive delocalization results in a more stable, lower-energy intermediate.[2][5][6]
-
Attack at C3: In contrast, attack at the C3 position yields an intermediate that can only be described by two resonance structures.[2][5] The resulting carbocation is less stable, making this pathway energetically less favorable.
This inherent electronic preference leads to a strong bias for acylation at the α-positions (C2 and C5).[6]
Caption: Mechanism of Friedel-Crafts Acylation on Thiophene.
Part 2: A Comparative Analysis of Catalytic Systems
The choice of catalyst is critical and can significantly impact yield, selectivity, and environmental footprint. Catalysts for thiophene acylation can be broadly categorized into traditional homogeneous Lewis acids and modern heterogeneous solid acids.
Traditional Lewis Acids: The Workhorses
Lewis acids like aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄) have been extensively used.[7][8] They are highly effective at activating acylating agents. However, they suffer from significant drawbacks:
-
Stoichiometric Requirement: The product ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst.[4][9] This necessitates using stoichiometric or even excess amounts of the catalyst, which is not truly catalytic.[9][10]
-
Environmental Concerns: These catalysts are moisture-sensitive and the aqueous work-up generates large volumes of corrosive and toxic liquid waste.[9][10]
-
Side Reactions: Strong Lewis acids like AlCl₃ can be aggressive, sometimes leading to resinification or undesired secondary reactions by attacking the thiophene ring's sulfur atom.[7][8]
Modern Heterogeneous Catalysts: The Green Revolution
In response to the limitations of traditional catalysts, significant research has focused on solid acid catalysts. These materials, which include zeolites (e.g., Hβ, HZSM-5), clays, and certain resins, offer a more sustainable and efficient alternative.[9][10][11]
-
Catalytic Amounts: They are used in truly catalytic amounts and are not consumed during the reaction.
-
Recoverable and Reusable: Being solid, they can be easily separated from the reaction mixture by filtration and can be regenerated and reused multiple times, drastically reducing waste.[9][10]
-
High Selectivity: Zeolites, with their defined pore structures, can offer enhanced selectivity.[12] For instance, Hβ zeolite has demonstrated excellent activity and selectivity in the acetylation of thiophene.[10]
| Catalyst Type | Advantages | Disadvantages | Typical Acylating Agents |
| Traditional Lewis Acids (AlCl₃, SnCl₄) | High reactivity, well-established procedures. | Required in stoichiometric amounts, moisture-sensitive, significant waste generation, potential for side reactions.[7][9][10] | Acyl Chlorides, Acid Anhydrides.[7] |
| Heterogeneous Solid Acids (Zeolites, Resins) | Catalytic amounts, recoverable and reusable, environmentally benign, often high selectivity.[9][10] | May require higher temperatures or longer reaction times, potential for deactivation over multiple cycles. | Acid Anhydrides.[10][12] |
| Other Systems (ZnCl₂, Iodine, P₂O₅) | Milder conditions, specific applications. | Often lower yields or limited substrate scope compared to stronger Lewis acids.[7][13] | Acid Anhydrides.[7][13] |
| Caption: Comparison of Catalytic Systems for Thiophene Acylation. |
Part 3: Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale. Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Lewis acids like aluminum chloride and acetyl chloride are corrosive and react violently with water; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]
Protocol 1: Classic Synthesis of 2-Acetylthiophene using Stannic Chloride
This protocol details a traditional approach using a strong Lewis acid, suitable for demonstrating the fundamental reaction.[13]
Materials:
-
Thiophene
-
Acetyl chloride
-
Stannic chloride (SnCl₄)
-
Dry benzene (solvent)
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (or calcium chloride)
-
Ice
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a stopper. Ensure all glassware is dry. Place a magnetic stir bar in the flask.
-
Initial Charging: In the flask, combine 84 g (1.0 mol) of thiophene with 200 mL of dry benzene. Cool the mixture to 0-5°C in an ice bath with stirring.
-
Catalyst-Acyl Chloride Complex Formation: In the dropping funnel, prepare a solution of 118 g (1.05 mol) of acetyl chloride in 50 mL of dry benzene. Slowly add 261 g (1.0 mol) of stannic chloride to this solution. An exothermic reaction will occur; control the addition rate to maintain the temperature below 10°C.
-
Acylation Reaction: Add the pre-formed catalyst-acyl chloride complex from the dropping funnel to the stirred thiophene solution over a period of 1-2 hours. Maintain the reaction temperature at 0-5°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid. This step hydrolyzes the catalyst-ketone complex and should be done with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude 2-acetylthiophene can then be purified by vacuum distillation.
Protocol 2: Green Synthesis of 2-Acetylthiophene using Hβ Zeolite
This protocol illustrates a more environmentally friendly approach using a reusable solid acid catalyst.[10][15]
Materials:
-
Thiophene (8.4 g, 0.1 mol)
-
Acetic anhydride (30.6 g, 0.3 mol)
-
Hβ zeolite catalyst (1.17 g)
-
Ethyl acetate
Equipment:
-
Round-bottom flask (50 mL)
-
Condenser
-
Thermometer
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In the 50 mL round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[15]
-
Catalyst Addition: Add 1.17 g of fresh Hβ zeolite catalyst to the reaction mixture.[15]
-
Reaction: Heat the mixture in a water bath to 60°C and stir magnetically. The reaction is typically complete within 2 hours.[15]
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter to recover the Hβ zeolite catalyst. The catalyst can be washed with ethyl acetate, dried, and calcined for reuse.
-
Work-up and Purification: The filtrate contains the product. Wash the filtrate with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.
Caption: A generalized experimental workflow for the Friedel-Crafts acylation of thiophene.[9]
Part 4: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Deactivated Acylating Agent: Strongly electron-withdrawing groups on the acyl chloride reduce its reactivity.[16] Catalyst Deactivation: Product ketone or impurities complex with and deactivate the Lewis acid.[16] Insufficient Reaction Time/Temp: The activation energy barrier is not overcome. | Increase catalyst loading (e.g., 1.1 to 1.5 equivalents for deactivated substrates).[16] Carefully increase the reaction temperature. Ensure anhydrous conditions, as moisture deactivates the catalyst.[9] |
| Formation of Side Products (e.g., Diacylation) | Excess Acylating Agent: High concentration of the acylating agent can lead to a second acylation on the product ring. | Use an excess of thiophene relative to the acylating agent.[9] This statistically favors the reaction with unsubstituted thiophene. Note that the first acyl group is deactivating, which naturally disfavors diacylation.[9][17] |
| Poor Regioselectivity (in substituted thiophenes) | Steric Hindrance: Bulky substituents can influence the position of attack. Choice of Catalyst/Solvent: Milder Lewis acids (e.g., ZnCl₂) or different solvents can sometimes lead to mixtures of isomers.[18] | For 2-acylation, stronger Lewis acids like AlCl₃ often give higher selectivity.[18] Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are generally preferred.[18] |
Conclusion
The Friedel-Crafts acylation of thiophenes is a robust and versatile reaction critical to synthetic chemistry. While traditional methods using stoichiometric Lewis acids are effective, they present environmental and handling challenges. The adoption of modern, reusable solid acid catalysts represents a significant advancement, offering a greener and more sustainable path to these valuable intermediates. By understanding the mechanistic principles governing regioselectivity and carefully selecting the catalytic system and reaction conditions, researchers can effectively harness this reaction to construct complex thiophene-based molecules for a wide range of applications.
References
- Hartough, H. D. (1949). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
- Caesar, P. D. (1947). Acylation of thiophene. U.S. Patent No. 2,432,991. Washington, DC: U.S. Patent and Trademark Office.
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Available at: [Link].
-
ResearchGate. (2025). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Available at: [Link].
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NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link].
-
Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(11), 6331-6334. Available at: [Link].
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Mondal, J., & Bhaumik, A. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega, 7(36), 32375–32385. Available at: [Link].
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Fernández, I., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 1025. Available at: [Link].
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Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link].
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National Institutes of Health. (n.d.). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Available at: [Link].
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Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Available at: [Link].
-
ResearchGate. (2025). Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating. Available at: [Link].
-
ResearchGate. (2025). Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. Available at: [Link].
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ResearchGate. (2025). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Available at: [Link].
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Organic Chemistry Portal. (n.d.). Lewis acid catalyzed acylation reactions: scope and limitations. Available at: [Link].
-
ResearchGate. (2025). (PDF) Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Available at: [Link].
-
KP. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Available at: [Link].
-
ResearchGate. (2025). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Available at: [Link].
-
Edwards Jr., W. R., & Eckert Jr., R. J. (1963). Friedel—Crafts Acylation of Thiophene with Mixed Acetic Anhydrides. The Journal of Organic Chemistry, 28(2), 674-674. Available at: [Link].
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Synthesis of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone, a key building block in medicinal chemistry and materials science. The protocol details a robust two-step synthetic sequence, commencing with the preparation of 4-methoxy-3-nitrobenzoyl chloride from commercially available 4-methoxy-3-nitrobenzoic acid, followed by a Friedel-Crafts acylation of thiophene. This guide emphasizes the rationale behind procedural steps, safety considerations, and methods for purification and characterization of the final product.
Introduction
Aryl ketones incorporating thiophene moieties are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The title compound, this compound, serves as a versatile intermediate for further chemical elaboration. The electron-withdrawing nitro group and the electron-donating methoxy group on the phenyl ring, in conjunction with the reactive thiophene ring, offer multiple sites for subsequent chemical modifications, making it a valuable precursor in the synthesis of novel therapeutic agents and organic electronic materials. This application note provides a detailed, reliable protocol for the laboratory-scale synthesis of this compound, designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in two main stages, starting from 4-methoxy-3-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride. The second step is the Friedel-Crafts acylation of thiophene with the synthesized acyl chloride.
Figure 1: Overall synthetic workflow for this compound.
Materials and Methods
Chemicals and Reagents
| Chemical Name | CAS Number | Molecular Formula | Purity | Supplier |
| 4-Methoxy-3-nitrobenzoic acid | 89-41-8 | C₈H₇NO₅ | ≥98% | Sigma-Aldrich |
| Thionyl chloride | 7719-09-7 | SOCl₂ | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Toluene | 108-88-3 | C₇H₈ | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Thiophene | 110-02-1 | C₄H₄S | ≥99% | Sigma-Aldrich |
| Aluminum chloride (anhydrous) | 7446-70-0 | AlCl₃ | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (concentrated) | 7647-01-0 | HCl | 37% in H₂O | Sigma-Aldrich |
| Sodium bicarbonate | 144-55-6 | NaHCO₃ | Saturated aq. solution | Fisher Scientific |
| Brine | 7647-14-5 | NaCl | Saturated aq. solution | Fisher Scientific |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | ≥97% | Sigma-Aldrich |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | ACS grade | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS grade | Fisher Scientific |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Standard laboratory glassware
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.
Experimental Protocols
Part 1: Synthesis of 4-Methoxy-3-nitrobenzoyl chloride
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step for the subsequent Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this transformation, and a catalytic amount of DMF accelerates the reaction.
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methoxy-3-nitrobenzoic acid (19.7 g, 100 mmol).
-
Add anhydrous toluene (100 mL) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL).
-
Carefully add thionyl chloride (14.6 mL, 200 mmol) dropwise to the stirred suspension at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-methoxy-3-nitrobenzoyl chloride is a yellow solid or oil and can be used in the next step without further purification.
Part 2: Synthesis of this compound
Rationale: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] Anhydrous aluminum chloride, a strong Lewis acid, is used to generate the highly electrophilic acylium ion from the acyl chloride. Thiophene, being an electron-rich aromatic heterocycle, readily undergoes acylation, predominantly at the 2-position due to the greater stabilization of the cationic intermediate.[2]
Figure 2: Mechanism of the Friedel-Crafts Acylation.
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stir bar, add anhydrous aluminum chloride (14.7 g, 110 mmol) and anhydrous dichloromethane (DCM, 150 mL).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride (from Part 1, ~100 mmol) in anhydrous DCM (50 mL) and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
In a separate flask, dissolve thiophene (8.4 g, 100 mmol) in anhydrous DCM (20 mL) and add it to the dropping funnel.
-
Add the thiophene solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Caution: This is an exothermic process.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate). The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound as a solid.
Expected Results and Characterization
The purified this compound is expected to be a yellow solid. The following are predicted analytical data based on the structure and data from analogous compounds.
| Property | Expected Value |
| Appearance | Yellow solid |
| Molecular Formula | C₁₂H₉NO₄S |
| Molecular Weight | 263.27 g/mol |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.2 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.7 (d, 1H, Th-H), ~7.6 (d, 1H, Th-H), ~7.2 (t, 1H, Th-H), ~7.1 (d, 1H, Ar-H), ~4.0 (s, 3H, OCH₃) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~185 (C=O), ~155 (C-O), ~140 (C-NO₂), ~135-125 (aromatic carbons), ~115 (aromatic C-H), ~57 (OCH₃) ppm |
| IR (KBr) | ~1650 cm⁻¹ (C=O stretch), ~1520 and ~1340 cm⁻¹ (NO₂ stretch), ~1270 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (ESI+) | m/z 264.0 [M+H]⁺, 286.0 [M+Na]⁺ |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no yield in Part 2 | Incomplete formation of acyl chloride. | Ensure complete reaction in Part 1 by extending the reflux time or using fresh thionyl chloride. |
| Wet reagents or glassware. | Use anhydrous solvents and freshly opened anhydrous AlCl₃. Dry all glassware thoroughly. | |
| Deactivation of AlCl₃ catalyst. | Use at least a stoichiometric amount of AlCl₃ as it complexes with the product ketone.[1] | |
| Formation of multiple products | Di-acylation of thiophene. | Use a 1:1 stoichiometry of thiophene to acyl chloride. |
| Isomeric products. | While 2-acylation is highly favored, minor amounts of 3-acylation may occur. Purify carefully by column chromatography. |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. This versatile intermediate can be produced in good yield with high purity after chromatographic purification. The detailed step-by-step procedure, along with the rationale and troubleshooting guide, will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
References
- Google Patents. Process for producing 3-nitro-4-alkoxybenzoic acid.
-
The Royal Society of Chemistry. Supporting information for an article. [Link]
- Google Patents.
-
Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
-
Zenodo. Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. [Link]
-
PrepChem.com. Synthesis of 4-methoxybenzoyl chloride. [Link]
-
SciELO México. 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. [Link]
-
PrepChem.com. Preparation of 4-nitrobenzoyl chloride. [Link]
-
International Science Community Association. Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. [Link]
-
Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]
-
Crysdot. This compound. [Link]
- Google Patents. Process for producing nitrobenzoyl chloride.
-
NIST WebBook. 4'-Methoxy-3'-nitroacetophenone. [Link]
-
ResearchGate. 1H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)... [Link]
-
PubChem. 1-(4-Methoxy-3-nitrophenyl)ethanone. [Link]
-
PMC. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
-
ResearchGate. Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. [Link]
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Analytical methods for (4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone purification
Application Note & Protocol Guide
Topic: High-Purity Isolation and Analysis of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods for the purification and characterization of this compound, a compound of interest in medicinal chemistry and materials science. Achieving high purity is paramount for accurate downstream biological evaluation and material characterization. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot the methodologies effectively. We present a multi-step strategy encompassing primary purification via recrystallization, followed by chromatographic techniques for challenging separations. Crucially, we detail a suite of analytical methods to validate purity and confirm structural integrity, ensuring a self-validating workflow from crude material to a highly-purified, well-characterized compound.
Introduction: The Rationale for Rigorous Purification
This compound is an aromatic ketone featuring a substituted phenyl ring and a thiophene moiety. The presence of the electron-withdrawing nitro group, the electron-donating methoxy group, and the heteroaromatic thiophene ring imparts a unique electronic and structural profile, making it a valuable scaffold for further chemical elaboration. Impurities, such as starting materials, reaction byproducts, or isomers, can confound experimental results, leading to erroneous structure-activity relationship (SAR) data or flawed material property assessments. Therefore, a robust and verifiable purification strategy is not merely a procedural step but a prerequisite for generating reliable scientific data.
This guide outlines a systematic approach, beginning with the most efficient bulk purification method, recrystallization, and progressing to high-resolution chromatographic techniques for final polishing and analysis.
Foundational Purification Strategy: Recrystallization
For solid organic compounds, recrystallization is the most effective and economical method for removing a majority of impurities. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[1] A suitable solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[1] The presence of aromatic, methoxy, and nitroaryl moieties in the target molecule generally favors good crystallization behavior.[2]
Protocol 2.1: Optimal Solvent Selection
-
Scouting: Place approximately 10-20 mg of the crude compound into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, or mixtures thereof) dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate volume of solvent. Solvents that dissolve the compound immediately at room temperature are unsuitable, as are those in which it is completely insoluble even upon heating.
-
Heating: If the compound is not soluble at room temperature, heat the mixture gently in a water bath. A promising solvent will fully dissolve the compound near the solvent's boiling point.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath. The formation of well-defined crystals indicates a suitable solvent. Rapid precipitation or "oiling out" suggests the solvent is not ideal.
-
Solvent Pairs: If no single solvent is ideal, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) can be employed. Dissolve the compound in a minimal amount of the "good" hot solvent, and then add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool.
Protocol 2.2: Bulk Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or solvent pair) in portions, heating the mixture to boiling with gentle swirling. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably in a desiccator under vacuum, to remove all traces of solvent before proceeding with analysis.
Chromatographic Analysis and Purification
Chromatography is essential for assessing the purity of the recrystallized product and for purifying material when crystallization is ineffective.
Thin-Layer Chromatography (TLC): A Rapid Analytical Tool
TLC is used to quickly determine the number of components in a mixture and to establish the optimal solvent system for column chromatography.[3] It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel) and a liquid mobile phase.[3]
Protocol 3.1: TLC Analysis
-
Plate Preparation: On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom. Mark spots for the crude material, the recrystallized material, and a co-spot (both crude and recrystallized applied to the same spot).
-
Spotting: Dissolve a small amount of each sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, apply a small spot of each solution to the prepared line.[3]
-
Development: Prepare a developing chamber by adding a solvent system (e.g., a mixture of hexane and ethyl acetate) to a depth of about 0.5 cm and placing a piece of filter paper to saturate the chamber atmosphere.[3] Place the spotted TLC plate in the chamber, ensuring the solvent level is below the spotting line. Close the chamber.
-
Visualization: Allow the solvent front to ascend to about 1 cm from the top of the plate. Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under UV light (254 nm), as the aromatic rings and nitro group will be UV-active.
-
Interpretation: A pure compound should appear as a single spot. The effectiveness of the recrystallization is confirmed if impurity spots present in the crude lane are absent or significantly diminished in the recrystallized lane. The Retention Factor (Rƒ) for each spot can be calculated as (distance traveled by spot) / (distance traveled by solvent front). An ideal Rƒ for column chromatography is around 0.3-0.4.
| Parameter | Description | Example Values |
| Stationary Phase | Silica Gel 60 F254 | - |
| Mobile Phase | Hexane:Ethyl Acetate | 4:1, 3:1, 2:1 (v/v) |
| Visualization | UV Light (254 nm) | - |
| Expected Rƒ | Varies with mobile phase polarity. | For a 3:1 Hex:EtOAc system, a hypothetical Rƒ might be 0.35. |
High-Performance Liquid Chromatography (HPLC): For High-Resolution Analysis
HPLC is the gold standard for determining the purity of pharmaceutical compounds. For a molecule like this compound, a reverse-phase (RP) method is highly suitable.[4] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar.
A method for a structurally similar compound, (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone, utilizes a simple acetonitrile and water mobile phase, which serves as an excellent starting point.[4]
Protocol 3.2: Analytical RP-HPLC Method
-
Sample Preparation: Prepare a stock solution of the purified compound at approximately 1 mg/mL in acetonitrile. Dilute this stock to a working concentration of ~10-50 µg/mL using a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: Start with a gradient elution to determine the optimal conditions, for example: 50% B to 100% B over 15 minutes.
-
Isocratic Elution: Once the approximate retention time is known, an isocratic method (a constant ratio of A and B) can be developed for routine analysis.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm or a wavelength determined by a UV scan of the compound.
-
Column Temperature: 30 °C.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For drug development purposes, a purity level of >98% is often required.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Temperature | 30 °C |
Structural Confirmation and Characterization
After purification, the identity and structural integrity of this compound must be confirmed using a combination of spectroscopic methods.
Melting Point
A sharp, well-defined melting point is a classic indicator of high purity for a crystalline solid.[1] The purified compound should be compared against a literature value if available, or recorded as a characteristic physical property. Impurities typically cause a depression and broadening of the melting point range.
Spectroscopic Analysis
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Confirms the proton framework and connectivity. | Signals corresponding to the thiophene ring protons, the tri-substituted phenyl ring protons, and a sharp singlet for the methoxy (-OCH₃) group protons. |
| ¹³C NMR | Confirms the carbon skeleton. | Resonances for the ketone carbonyl carbon (~180-195 ppm), aromatic and thiophene carbons, and the methoxy carbon (~55-60 ppm).[7] |
| Mass Spec (MS) | Confirms the molecular weight. | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the exact mass of C₁₂H₉NO₃S. |
| FT-IR | Identifies key functional groups. | Strong characteristic absorptions for the ketone carbonyl (C=O) stretch (~1640-1660 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1520 and ~1340 cm⁻¹), and C-O ether stretches.[8] |
Workflow Visualization
The following diagrams illustrate the logical flow of the purification and analysis process.
References
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]
-
Ezquerra, J. et al. (1996). Crystallization Kinetics and Polymorphism in Aromatic Polyketones (PEKEKK) with Different Molecular Weight. Macromolecules. Available at: [Link]
-
SIELC Technologies. (2018). (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone. Available at: [Link]
-
Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. Available at: [Link]
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University of Rochester, Department of Chemistry. Purification: How To. Available at: [Link]
- Google Patents. (1974). Distillation of aromatic ketone from aromatic alcohol with acid.
-
Waters Corporation. (2010). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Available at: [Link]
-
Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available at: [Link]
- Google Patents. (2009). Process for the preparation of aromatic ketones.
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]
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LCGC International. (2024). Rapidly Analyzing Carbonyl Compounds Using HPLC. Available at: [Link]
-
ResearchGate. (2018). X-ray crystal structure of p-nitrophenyl ketone 14. Available at: [Link]
- Google Patents. (2020). Method for detecting aldehyde and ketone by using thin layer chromatography.
-
Royal Society of Chemistry. Supplementary Material. Available at: [Link]
-
PrepChem.com. Synthesis of C. 4-Methoxy-3-nitrophenol. Available at: [Link]
-
Chemical Shifts. Methanone, (4-methoxy-3-nitrophenyl)phenyl-. Available at: [Link]
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Crysdot. This compound. Available at: [Link]
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PubChem. 1-(4-Methoxy-3-nitrophenyl)ethanone. Available at: [Link]
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University of California, Davis. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Available at: [Link]
-
SIELC Technologies. Separation of (2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. (2019). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. Available at: [Link]
-
PubMed Central. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]
-
International Science Community Association. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences. Available at: [Link]
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Application Notes and Protocols for the Evaluation of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone as a Kinase Inhibitor
Authored by: Gemini, Senior Application Scientist
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] The development of small molecule kinase inhibitors has revolutionized the treatment of several malignancies and other diseases.[4]
The thiophene ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including several approved and investigational kinase inhibitors.[5][6] This structural motif often imparts favorable pharmacological properties. Similarly, the presence of a nitro-aromatic group can significantly influence a molecule's biological activity, acting as a pharmacophore that can engage in specific interactions with target proteins.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel compound, (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone , as a potential kinase inhibitor. The protocols outlined herein provide a systematic approach to determine its potency, selectivity, and cellular activity.
Compound Profile
-
Compound Name: this compound
-
Structure:
-
A visual representation of the chemical structure would be placed here in a formal document.
-
-
Key Structural Features:
-
Thiophene Ring: A five-membered aromatic ring containing a sulfur atom, a common feature in many kinase inhibitors.[5]
-
Methoxyphenyl Group: An aromatic ring with methoxy and nitro substituents, which can influence binding affinity and selectivity.
-
Ketone Linker: Connects the thiophene and nitrophenyl moieties.
-
Workflow for Kinase Inhibitor Characterization
The following workflow provides a logical progression for the comprehensive evaluation of a novel kinase inhibitor.
Figure 1: A tiered workflow for the characterization of a novel kinase inhibitor.
Part 1: Biochemical Assays - Potency and Selectivity
The initial step in characterizing a new compound is to determine its inhibitory activity against one or more purified kinases in a biochemical assay.[8] This is followed by a broader screen to assess its selectivity across the kinome.[9]
Protocol 1: Initial Kinase Inhibition Screening
This protocol is designed for a rapid initial screen to identify if the compound has any activity against a target kinase.
Principle: A luminescent ATP detection assay is used. The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase activity.
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant kinase of interest
-
Substrate peptide/protein for the kinase
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare the compound solution by diluting the DMSO stock in kinase assay buffer to a final concentration of 10 µM.
-
In a 384-well plate, add 2.5 µL of the compound solution or vehicle control (DMSO in assay buffer).
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition relative to the vehicle control. A compound is often considered a "hit" if it shows greater than 70% inhibition.[9]
Protocol 2: IC50 Determination
For kinases where significant inhibition was observed, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Procedure:
-
Prepare a serial dilution of the compound, typically from 100 µM to 1 nM, in kinase assay buffer containing a constant concentration of DMSO.
-
Follow the steps outlined in Protocol 1, using the serial dilutions of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description |
| Top | The highest response level (should be close to 100%). |
| Bottom | The lowest response level (should be close to 0%). |
| LogIC50 | The logarithm of the IC50 value. |
| HillSlope | The steepness of the curve. |
Protocol 3: Kinome-wide Selectivity Profiling
To understand the specificity of the compound, it should be screened against a large panel of kinases.[1] This is often performed by specialized contract research organizations (CROs) that offer panels of hundreds of kinases.[10]
Procedure:
-
Provide the compound to a CRO for screening at a fixed concentration (e.g., 1 µM or 10 µM) against their kinase panel.
-
For any kinases that show significant inhibition, request IC50 determinations.
Data Interpretation: The selectivity of the compound can be quantified using metrics like the Selectivity Score, which helps to identify compounds that are highly specific for a single or small number of kinases.[9]
Part 2: Cellular Assays - Validating In-Cell Activity
While biochemical assays are crucial, it is essential to confirm that the compound is active in a cellular context.[11] Cell-based assays can determine if the compound can cross the cell membrane and inhibit the target kinase in its native environment.[12]
Protocol 4: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of the compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in intact cells.
Principle: Cells are treated with the compound, and the phosphorylation status of a target protein is measured by Western blot using a phospho-specific antibody.
Materials:
-
A cell line that expresses the target kinase and has a detectable level of downstream substrate phosphorylation.
-
Complete cell culture medium.
-
This compound.
-
Lysis buffer.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (phospho-specific and total protein).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the compound for a predetermined time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting with antibodies against the phosphorylated substrate and the total amount of the substrate protein.
-
Develop the blot using a chemiluminescent substrate and capture the image.
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in phosphorylation indicates cellular target engagement.
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. inits.at [inits.at]
Application Notes and Protocols for High-Throughput Screening with (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone
Foreword: The Scientific Imperative for Novel Chemical Scaffolds in Drug Discovery
The relentless pursuit of novel therapeutic agents is the cornerstone of modern drug discovery. High-throughput screening (HTS) serves as the crucible in which vast chemical libraries are tested to identify "hit" compounds with the potential to become future medicines.[1] The compound (4-methoxy-3-nitrophenyl)(thiophen-2-yl)methanone presents a unique chemical architecture, combining a nitroaromatic moiety with a thiophene ring. While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural components suggest intriguing possibilities for modulation of biological pathways. Nitroaromatic compounds are known for their diverse pharmacological activities, which are often linked to their bioreduction and potential to induce oxidative stress.[2][3] Conversely, the thiophene ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and known for a wide array of biological effects.[4][5]
This document provides a comprehensive guide for integrating this compound into HTS campaigns. We will explore a hypothetical, yet scientifically grounded, application of this compound in a cell-based assay designed to identify modulators of oxidative stress pathways. The protocols detailed herein are designed to be robust, reproducible, and adaptable to standard HTS automation platforms.[6]
Section 1: Compound Profile and Rationale for Screening
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₉NO₄S
-
Molecular Weight: 263.27 g/mol
Structural Rationale for Biological Activity:
The presence of a nitro group on the phenyl ring is of particular interest. Nitroaromatic compounds can undergo enzymatic reduction in biological systems to form reactive nitroso and hydroxylamino intermediates, which can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[7] This pro-oxidant activity can be harnessed to selectively target cells with compromised antioxidant defenses, a hallmark of many cancer cells. The methoxy group can influence the electronic properties of the phenyl ring, potentially modulating the reduction potential of the nitro group.
The thiophene moiety is a versatile heterocyclic ring that can engage in various non-covalent interactions with biological macromolecules.[8] Its presence suggests that the compound could bind to specific protein targets, and its derivatives have been explored for a multitude of therapeutic applications, including anticancer and antimicrobial activities.[9][10]
Based on these structural features, we hypothesize that this compound may act as a modulator of intracellular redox homeostasis. This provides a compelling rationale for its inclusion in HTS campaigns aimed at discovering novel agents for diseases associated with oxidative stress, such as cancer or neurodegenerative disorders.
Section 2: High-Throughput Screening for Modulators of Oxidative Stress
This section outlines a detailed protocol for a cell-based HTS assay to identify compounds that induce oxidative stress, using this compound as a hypothetical test agent. The assay utilizes a fluorescent probe that reports on the intracellular levels of reactive oxygen species.
Assay Principle
The assay is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable, non-fluorescent probe. Once inside the cell, DCFH-DA is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The increase in fluorescence intensity is directly proportional to the level of intracellular ROS.
Caption: Workflow of the DCFH-DA assay for detecting intracellular ROS.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | (Example Supplier) | (Example #) | Room Temperature |
| Human colorectal carcinoma cell line (HCT116) | ATCC | CCL-247 | Liquid Nitrogen |
| McCoy's 5A Medium | Gibco | 16600082 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) | Invitrogen | D399 | -20°C, desiccated |
| Dimethyl sulfoxide (DMSO), sterile-filtered | Sigma-Aldrich | D2650 | Room Temperature |
| 384-well black, clear-bottom microplates | Corning | 3712 | Room Temperature |
| Menadione (Positive Control) | Sigma-Aldrich | M5625 | Room Temperature |
| N-acetylcysteine (Negative Control/Inhibitor) | Sigma-Aldrich | A9165 | Room Temperature |
Detailed HTS Protocol
This protocol is optimized for a 384-well plate format, a common standard in HTS.[11]
Day 1: Cell Seeding
-
Cell Culture Maintenance: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA.
-
Cell Counting and Plating: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh complete medium. Count the cells using a hemocytometer or automated cell counter. Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.
-
Seeding: Dispense 25 µL of the cell suspension into each well of a 384-well black, clear-bottom microplate (2,500 cells/well).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
Day 2: Compound Treatment and Assay
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for dose-response analysis (e.g., 10 mM to 1 µM).
-
Prepare stock solutions of the positive control (Menadione, 10 mM in DMSO) and negative control (N-acetylcysteine, 1 M in water, then diluted in medium).
-
Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound solutions and controls to a new 384-well compound plate. This will result in a final compound concentration in the assay plate ranging from, for example, 100 µM to 10 nM, with a final DMSO concentration of ≤0.5%.[11]
-
-
DCFH-DA Loading:
-
Prepare a 50 µM working solution of DCFH-DA in pre-warmed serum-free medium.
-
Remove the culture medium from the cell plates and wash once with 25 µL of pre-warmed PBS.
-
Add 20 µL of the 50 µM DCFH-DA working solution to each well.
-
Incubate the plates for 45 minutes at 37°C and 5% CO₂.
-
-
Compound Addition:
-
After incubation, remove the DCFH-DA solution and wash the cells once with 25 µL of pre-warmed PBS.
-
Add 25 µL of serum-free medium to each well.
-
Transfer the compounds and controls from the prepared compound plate to the cell plate using an automated liquid handler.
-
-
Incubation and Fluorescence Measurement:
-
Incubate the plates for 1 hour at 37°C and 5% CO₂.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Caption: High-throughput screening workflow for the oxidative stress assay.
Section 3: Data Analysis and Interpretation
Robust data analysis is critical for the success of any HTS campaign.[12] The following steps outline a standard procedure for analyzing the data from the oxidative stress assay.
Controls and Quality Control
-
Negative Control (Vehicle): Wells containing cells treated with DMSO only. This represents the basal level of ROS.
-
Positive Control: Wells containing cells treated with a known ROS inducer, such as Menadione. This defines the maximum signal window of the assay.
-
Z'-factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
An assay with a Z'-factor > 0.5 is considered excellent for HTS.[11]
Hit Identification
-
Normalization: The raw fluorescence data from each well is normalized to the controls on the same plate. The percentage of ROS induction can be calculated as follows:
% ROS Induction = [(Signal_compound - µ_negative) / (µ_positive - µ_negative)] * 100
-
Hit Threshold: A "hit" is defined as a compound that produces a response greater than a predefined threshold. A common approach is to set the threshold at three times the standard deviation of the negative control (µ_negative + 3σ_negative).
-
Dose-Response Curves: For compounds identified as hits, their activity should be confirmed in a dose-response experiment. The resulting data can be fitted to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).
Section 4: Hypothetical Signaling Pathway and Mechanism of Action
To provide a mechanistic context for the observed activity of this compound, we propose a hypothetical signaling pathway.
Caption: Hypothetical mechanism of action for this compound.
In this proposed mechanism, the compound enters the cell and is reduced by intracellular reductases. The resulting reactive intermediates participate in redox cycling, leading to the generation of ROS. This increase in oxidative stress can trigger cellular defense mechanisms or, if the stress is severe, lead to programmed cell death (apoptosis). This hypothesis provides a framework for follow-up studies to elucidate the precise mechanism of action of any confirmed hits.
Section 5: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Z'-factor (<0.5) | - Suboptimal positive control concentration- High variability in cell seeding- Inconsistent liquid handling | - Titrate the positive control to determine the optimal concentration.- Ensure proper cell counting and mixing before seeding.- Calibrate and validate automated liquid handlers. |
| High Background Signal | - Autofluorescence of compounds- Contamination of reagents or plates | - Pre-screen compounds for autofluorescence at the assay wavelengths.- Use fresh, high-quality reagents and sterile techniques. |
| Poor Reproducibility | - Edge effects in microplates- Inconsistent incubation times | - Avoid using the outer wells of the microplate or use a water-filled moat plate.- Use automated plate handling to ensure consistent timing. |
References
-
Assay Development and High Throughput Screening - MSU Drug Discovery. (n.d.). Retrieved from [Link]
-
High Throughput Screening: Methods and Protocols. (2016). ResearchGate. Retrieved from [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2023). SciELO. Retrieved from [Link]
-
Special Issue: Nitro Group Containing Drugs. (n.d.). MDPI. Retrieved from [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. Retrieved from [Link]
-
The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). (1984). ACS Publications. Retrieved from [Link]
-
Design and implementation of high-throughput screening assays. (2009). PubMed. Retrieved from [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2024). SvedbergOpen. Retrieved from [Link]
-
High-throughput screening (HTS). (2019). BMG LABTECH. Retrieved from [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2024). IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research & Reviews: Journal of Medicinal & Organic Chemistry. Retrieved from [Link]
-
Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012-2020 literature. (2021). Molecular Diversity. Retrieved from [Link]
-
Biological Activities of Thiophenes. (2024). Encyclopedia.pub. Retrieved from [Link]
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Application Note: A Framework for Developing Biochemical and Cell-Based Assays for (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone, a Novel Kinase Inhibitor Candidate
Abstract
This guide provides a comprehensive framework for establishing robust biochemical and cell-based assays to characterize the activity of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone. The structural motifs of this compound, including the thiophene ring and nitrophenyl group, are present in numerous pharmacologically active agents, suggesting potential as a therapeutic lead.[1][2] Given that protein kinases are a major target class for compounds with such features, we will proceed with the hypothesis that this molecule is a novel kinase inhibitor.[3][4] This document outlines a logical, multi-stage assay cascade designed to first confirm compound integrity, then quantify biochemical potency, validate direct target binding, and finally, verify on-target activity in a cellular context. We provide detailed, field-proven protocols, the scientific rationale behind experimental choices, and integrated quality control measures to ensure data integrity and reproducibility.
Introduction: The Rationale for a Staged Assay Cascade
The journey from a hit compound to a validated lead requires a systematic and rigorous screening funnel. An efficient process minimizes the expenditure of resources on compounds with undesirable properties, such as poor solubility or non-specific activity.[5][6] Many promising compounds identified in primary biochemical screens fail in subsequent stages because they do not translate to a cellular context or exhibit off-target toxicity.[7]
Therefore, we present a staged approach. It begins with fundamental physicochemical characterization, moves to high-throughput biochemical screening for potency, employs an orthogonal biophysical method to confirm direct binding, and culminates in cell-based assays to assess cytotoxicity and on-target pathway modulation.[8] This cascade ensures that the most promising and mechanistically validated compounds are advanced.
Phase 1: Pre-Assay Compound Characterization
Expertise & Rationale: Before committing resources to screening, it is imperative to assess the fundamental physicochemical properties of the test compound. Poor aqueous solubility is a primary cause of artifacts in high-throughput screening, leading to false positives through compound aggregation or false negatives due to insufficient concentration in the assay buffer.[9] This section details a protocol for determining kinetic solubility, a critical first gate in any screening campaign.
Protocol 2.1: High-Throughput Kinetic Solubility Assay (UV-Vis Plate Reader Method)
This protocol is adapted from established high-throughput methods for early drug discovery.[9]
Objective: To determine the kinetic solubility of this compound in an aqueous assay buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the DMSO stock to create a standard curve.
-
Aqueous Dilution: In a separate 96-well clear UV-plate, add 198 µL of the desired aqueous buffer (e.g., 50 mM HEPES, pH 7.4) to each well. Add 2 µL of the compound from the DMSO plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Incubation & Centrifugation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration and potential precipitation. After incubation, centrifuge the plate at a high speed (e.g., 4000 x g) for 20 minutes to pellet any precipitated compound.
-
Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well UV-plate. Measure the absorbance spectrum (e.g., 250-500 nm) using a multi-wavelength plate reader.
-
Data Analysis: Determine the absorbance maximum (λ-max) for the compound. Compare the absorbance of the test wells to a standard curve of the compound prepared in 100% DMSO (or a solvent where it is fully soluble) to calculate the concentration of the soluble compound. The highest concentration that remains in solution is the kinetic solubility.
Trustworthiness (Self-Validation):
-
Controls: Include wells with buffer + 1% DMSO only (blank) and a known soluble compound as a positive control.
-
Replicates: Run each concentration in triplicate to assess variability.
-
Visual Inspection: Visually inspect wells for precipitation before and after centrifugation.
Data Presentation:
| Compound | Buffer System | Final DMSO (%) | Kinetic Solubility (µM) |
| This compound | 50 mM HEPES, pH 7.4 | 1.0% | [Experimental Value] |
| Control Compound (e.g., Sorafenib) | 50 mM HEPES, pH 7.4 | 1.0% | [Experimental Value] |
Phase 2: Primary Biochemical Assay for Kinase Inhibition
Expertise & Rationale: Once solubility is confirmed, the next step is to determine if the compound inhibits the activity of its putative target, "Target Kinase X". The ADP-Glo™ Kinase Assay is a robust, high-throughput method ideal for primary screening.[10] It measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction. The assay is universal for any ADP-generating enzyme, including protein kinases.[11] The luminescent signal is proportional to ADP concentration, thus an active inhibitor will result in a lower signal.[12]
Protocol 3.1: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is based on the manufacturer's guidelines for determining inhibitor potency.[13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against Target Kinase X.
Methodology (384-well plate format):
-
Reagent Preparation: Prepare kinase buffer, Target Kinase X, substrate peptide, and ATP at appropriate concentrations. The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.
-
Compound Plating: Serially dilute the test compound in DMSO, then dilute into the kinase buffer. Dispense 2.5 µL of the compound solution into the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add 2.5 µL of a 2X enzyme/substrate solution to all wells. Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.
-
Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.[14]
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure luminescence using a plate reader.
Trustworthiness (Self-Validation):
-
Controls:
-
Negative Control (0% Inhibition): Reaction with vehicle (DMSO) only. Represents maximum kinase activity.
-
Positive Control (100% Inhibition): Reaction with a known potent inhibitor of Target Kinase X or no enzyme.
-
-
Z'-Factor Calculation: Before screening, validate the assay by calculating the Z'-factor from the control wells.[15] The formula is:
-
Data Analysis: Convert raw luminescence units (RLU) to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound | Target Kinase X IC50 (µM) | Hill Slope | R² |
| This compound | [Experimental Value] | [Value] | [Value] |
| Reference Inhibitor (e.g., Staurosporine) | [Experimental Value] | [Value] | [Value] |
Phase 3: Orthogonal Validation of Direct Binding
Expertise & Rationale: A low IC50 value in a biochemical assay is not definitive proof of direct target binding. The compound could be an assay artifact (e.g., aggregator) or an indirect inhibitor. Isothermal Titration Calorimetry (ITC) is a powerful, label-free biophysical technique that provides unambiguous evidence of direct binding.[18] It measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic profile (ΔH and ΔS).[19][20] A confirmed direct interaction greatly increases confidence in the compound's mechanism of action.
Protocol 4.1: Isothermal Titration Calorimetry (ITC) for KD Determination
Objective: To measure the binding affinity (KD) of the test compound to Target Kinase X.
Methodology:
-
Sample Preparation: Dialyze the purified Target Kinase X protein extensively into the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Prepare the test compound in the final dialysis buffer, ensuring matching DMSO concentrations if applicable.
-
Instrument Setup: Thoroughly clean the ITC instrument. Set the experimental temperature (e.g., 25°C).
-
Loading: Load the protein solution (e.g., 10-20 µM) into the sample cell and the compound solution (e.g., 100-200 µM) into the injection syringe.
-
Titration: Perform a series of small, timed injections (e.g., 2 µL each) of the compound into the protein solution while stirring.
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding for each injection.
-
Data Analysis: Integrate the raw heat-burst peaks to obtain the heat change per injection. Plot this value against the molar ratio of ligand-to-protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH.
Trustworthiness (Self-Validation):
-
Control Titration: Perform a control experiment by injecting the compound into the buffer alone to measure the heat of dilution, which must be subtracted from the experimental data.
-
Protein Activity: Ensure the protein is active and properly folded before the experiment.
Phase 4: Cellular Assay Development
Expertise & Rationale: Demonstrating biochemical potency is a critical step, but the ultimate goal is for a compound to be active in a physiological context.[7] Cellular assays are essential to determine if the compound can cross the cell membrane, engage its target, and exert a biological effect without causing general toxicity.
Protocol 5.1: Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)
Rationale: Before testing for on-target effects, one must first determine the concentration range where the compound is not broadly cytotoxic. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[21][22] A decrease in ATP is proportional to the number of viable cells.
Objective: To determine the concentration of the test compound that causes a 50% reduction in cell viability (CC50).
Methodology:
-
Cell Plating: Seed cells in a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for a relevant time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.[21]
-
Incubation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Calculate percent viability relative to vehicle-treated controls and determine the CC50 value.
Protocol 5.2: Target Engagement via Phospho-Western Blot
Rationale: The definitive proof of a kinase inhibitor's cellular activity is demonstrating that it reduces the phosphorylation of a known downstream substrate of the target kinase.[23] Western blotting is a standard technique to measure changes in protein phosphorylation levels. For this protocol, it's crucial to use blocking buffers containing Bovine Serum Albumin (BSA) rather than milk, as milk contains phosphoproteins that can increase background noise.[24]
Objective: To determine if the compound inhibits the phosphorylation of Substrate Y, a downstream target of Kinase X, in intact cells.
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Starve cells (if required by the pathway) and then pre-treat with non-toxic concentrations of the test compound (determined from Protocol 5.1) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., growth factor) to activate the Kinase X pathway for a predetermined amount of time.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with fresh protease and phosphatase inhibitors to preserve phosphorylation states.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with Tween-20 (TBST). Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody against the total amount of Substrate Y or a loading control like GAPDH or β-actin.
Trustworthiness (Self-Validation):
-
Controls: Include vehicle-treated stimulated cells (positive control for phosphorylation) and vehicle-treated unstimulated cells (negative control).
-
Normalization: Quantify band intensities and normalize the phospho-protein signal to the total protein signal to account for any differences in protein loading.[25]
References
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]
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ResearchGate. (n.d.). Studies on the biological activity of some nitrothiophenes. Request PDF. [Link]
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Coussens, T. M., et al. (2012). Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]
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Ladbury, J. E., et al. (2000). Isothermal titration calorimetry in drug discovery. PubMed. [Link]
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An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Wikipedia. (n.d.). Z-factor. [Link]
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Dalvi, S.N., & Garge, S.S. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. Research Journal of Chemical Sciences. [Link]
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Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]
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Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
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ResearchGate. (n.d.). Biological and Pharmacological Activity of Thiophene and its Derivatives. [Link]
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BMG LABTECH. (2024). The Z prime value (Z'). [Link]
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Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]
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MDPI. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. [Link]
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Cheméo. (n.d.). Chemical Properties of 4'-Methoxy-3'-nitroacetophenone (CAS 6277-38-9). [Link]
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ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]
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ResearchGate. (n.d.). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. [Link]
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Al-Warhi, T., et al. (2021). Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. Journal of Heterocyclic Chemistry. [Link]
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Beroe Inc. (2022). Phenotypic and target-based HTS in drug discovery. Computational Chemistry Blog. [Link]
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PubChem. (n.d.). (4-Methylphenyl)-(3-nitrophenyl)methanone. [Link]
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de Oliveira, C. B. A., et al. (2017). Synthesis, Cytotoxicity and Antifungal Activity of 5-nitro-thiophene-thiosemicarbazones Derivatives. PubMed. [Link]
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American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. [Link]
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Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
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Bioinformatics | Oxford Academic. (2022). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. [Link]
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NIH. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. [Link]
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ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
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Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). Synthesis of thiophene and Their Pharmacological Activity. [Link]
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Vinaya, K., et al. (2009). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. PubMed. [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. [Link]
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LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. [Link]
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Promega Corporation. (2023). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
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MDPI. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
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Promega UK. (2021). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. [Link]
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PubChem. (n.d.). (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. [Link]
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Application Note: In Vitro Metabolism of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone
Date: January 20, 2026
Topic ID: AN-IVM-260120
Abstract
This document provides a comprehensive guide for conducting in vitro metabolism studies on the novel chemical entity (NCE), (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone. In drug discovery and development, a thorough understanding of a compound's metabolic fate is critical for evaluating its pharmacokinetic profile and potential for toxicity.[1] This application note details the scientific rationale, materials, and step-by-step protocols for assessing the metabolic stability and identifying the primary metabolites of the title compound using human liver microsomes. The methodologies described herein are fundamental for predicting in vivo hepatic clearance and identifying potential metabolic liabilities early in the development process, in alignment with FDA guidance.[2][3]
Scientific & Technical Background
The liver is the primary organ responsible for drug metabolism, a process broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[4] Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases located primarily in the endoplasmic reticulum of hepatocytes, are responsible for the oxidative metabolism of approximately 80% of clinical drugs.[5]
In Vitro Systems: To study these processes, several in vitro models derived from the liver are utilized. Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of CYP enzymes and are a cost-effective, convenient tool for studying Phase I metabolism.[4][6][7] They are widely used for metabolic stability screening and metabolite identification.[4][6] For a more complete picture that includes Phase II enzymes and cellular transport, intact hepatocytes are considered the "gold standard".[8] This guide will focus on HLMs as a primary screening tool.
Structural Considerations for this compound: The chemical structure of the target compound presents several moieties susceptible to metabolic transformation:
-
Methoxy Group: The O-methyl group is a common site for CYP-mediated O-dealkylation.[9]
-
Nitroaromatic Group: The nitro group can undergo reduction to form nitroso, hydroxylamine, and ultimately, amine metabolites.[10][11] This pathway can be catalyzed by both microsomal (e.g., CYP reductases) and cytosolic enzymes.[12] The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation but can lead to the formation of potentially reactive intermediates.[11]
-
Thiophene Ring: The thiophene moiety is a known "structural alert" as its metabolism can lead to reactive metabolites.[13][14] CYP-dependent oxidation can form highly reactive thiophene S-oxides and epoxides, which have been implicated in drug-induced toxicity.[13][14][15]
Understanding these potential pathways is crucial for designing experiments and interpreting the resulting data.
Predicted Metabolic Pathways
Based on the compound's structure and known metabolic reactions, we can hypothesize several primary metabolic pathways. This predictive map guides the search for metabolites during data analysis.
Caption: Predicted Phase I and Phase II metabolic pathways for the title compound.
Experimental Design & Workflow
A logical workflow ensures that data from each step informs the next. The primary goals are to determine the rate of metabolism (stability) and to identify the major metabolites produced.
Caption: Overall experimental workflow for in vitro metabolism studies.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| This compound | In-house Synthesis/Vendor | Test Article |
| Pooled Human Liver Microsomes (HLM) | Corning, BioIVT | Source of metabolic enzymes |
| NADPH Regenerating System (Solutions A & B) | Corning | Cofactor for CYP enzymes[16] |
| 0.5 M Potassium Phosphate Buffer (pH 7.4) | Sigma-Aldrich | Maintain physiological pH |
| Verapamil (Positive Control) | Sigma-Aldrich | Control compound with known metabolism |
| Acetonitrile (ACN) with 0.1% Formic Acid | Fisher Scientific | Reaction termination / Protein precipitation |
| HPLC-grade Water with 0.1% Formic Acid | Fisher Scientific | LC-MS Mobile Phase |
| 96-well incubation plates | VWR | Reaction vessel |
| LC-MS/MS System (e.g., Q-TOF, Triple Quad) | Waters, Sciex, Thermo | Analytical instrument[17] |
Detailed Protocols
Protocol 1: Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.
Procedure:
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 20 mg/mL microsomal stock solution in 0.1 M phosphate buffer. Dilute to a final working concentration of 0.5 mg/mL protein in the incubation mixture.[18]
-
Prepare a 1 mM stock solution of the test compound and verapamil (positive control) in DMSO. Further dilute to a 100 µM working solution in buffer.
-
Pre-warm the phosphate buffer and NADPH regenerating system to 37°C.
-
-
Incubation Setup:
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Add the diluted human liver microsomes (0.5 mg/mL final concentration).
-
Negative Control: Prepare parallel wells containing no NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control).
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[19]
-
The T=0 sample is prepared by adding the quenching solution before adding the NADPH system.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Protocol 2: Metabolite Identification (MetID)
Objective: To identify the major metabolites formed during the incubation.
Procedure:
-
Incubation:
-
Follow the same incubation setup as the stability assay (Protocol 1), but use a higher concentration of the test compound (e.g., 10 µM) to ensure metabolites are formed at detectable levels.
-
Use a single, longer incubation time point (e.g., 60 minutes) where significant parent compound turnover was observed in the stability assay.
-
Include two control incubations: one without NADPH (to identify non-CYP-dependent products) and one without the test compound (to identify background peaks).
-
-
Sample Processing:
-
Process the samples as described in Protocol 1 (steps 4.1-4.3).
-
-
LC-MS/MS Analysis for MetID:
-
Analyze the supernatant using a high-resolution mass spectrometer (HRMS), such as a Q-TOF, which provides accurate mass measurements for formula determination.[22]
-
Acquire data in both full scan MS mode and data-dependent MS/MS mode.
-
Compare the chromatograms of the test incubation with the control incubations to find unique peaks corresponding to potential metabolites.
-
Analyze the MS and MS/MS spectra of these peaks to propose structures based on mass shifts from the parent compound and fragmentation patterns.
-
Data Analysis and Interpretation
Metabolic Stability Data
-
Calculate Percent Remaining:
-
Determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Normalize the data by setting the T=0 time point as 100%.
-
-
Determine Half-Life (t½):
-
Plot the natural logarithm (ln) of the percent remaining parent compound versus time.
-
The slope of the linear regression line of this plot is equal to the elimination rate constant (k).
-
Calculate the half-life using the formula: t½ = 0.693 / k
-
-
Calculate In Vitro Intrinsic Clearance (CLint):
-
Use the following equation to calculate CLint (in µL/min/mg protein): CLint = (0.693 / t½) * (Incubation Volume / Protein Amount) [23]
-
Example Data Table:
| Time (min) | % Parent Remaining | ln(% Remaining) |
| 0 | 100 | 4.61 |
| 5 | 85 | 4.44 |
| 15 | 60 | 4.09 |
| 30 | 35 | 3.56 |
| 45 | 15 | 2.71 |
| t½ (min) | 25.1 | |
| CLint (µL/min/mg) | 55.2 |
Metabolite Identification Data
-
Use specialized software to process the HRMS data, searching for predicted mass shifts (e.g., +16 for oxidation, -14 for O-demethylation, etc.).
-
Examine the MS/MS fragmentation pattern of a metabolite and compare it to the fragmentation of the parent compound to pinpoint the site of modification.
-
The discovery of metabolites at disproportionately high levels in human-derived systems compared to preclinical toxicology species may warrant further safety testing, a concept known as "Metabolites in Safety Testing" (MIST).[24][25]
Conclusion
The protocols described in this application note provide a robust framework for the initial in vitro metabolic assessment of this compound. By determining its metabolic stability and identifying key metabolites, researchers can make informed decisions to guide further drug development, optimize molecular structures to improve pharmacokinetic properties, and anticipate potential safety concerns related to metabolic bioactivation.[26] These early-stage in vitro studies are an indispensable component of modern drug discovery programs.[2][27]
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Dansette, P. M., et al. (2014). Bioactivation potential of thiophene-containing drugs. PubMed Central. Available at: [Link]
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Asha, S., & Vidyavathi, M. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. Available at: [Link]
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Cui, L., et al. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PubMed Central. Available at: [Link]
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Stiborová, M., et al. (2011). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. PubMed Central. Available at: [Link]
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Mardal, M., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. PubMed. Available at: [Link]
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U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. Available at: [Link]
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Wang, Y., et al. (2015). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. ResearchGate. Available at: [Link]
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Valenti, C., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. ACS Publications. Available at: [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. Available at: [Link]
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Kumar, S., & de Visser, S. P. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. Available at: [Link]
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Bristol-Myers Squibb. (n.d.). Applications of LC/MS in Qualitative Drug Metabolite Studies. SlidePlayer. Available at: [Link]
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Application Note & Protocols: (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone as a Potential Chemical Probe for Cyclooxygenase-2 (COX-2) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling a Potential Modulator of Pro-Inflammatory and Oncogenic Pathways
The confluence of privileged scaffolds in medicinal chemistry often yields compounds with novel biological activities. (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone is one such molecule, integrating a thiophene ring, a known pharmacophore in numerous FDA-approved drugs with anti-inflammatory and anticancer properties, with a methoxy-nitrophenyl group, a moiety associated with potent anticancer effects.[1][2][3][4] Thiophene derivatives have demonstrated a remarkable capacity to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][2][3][5] Concurrently, nitrophenyl-containing compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[6][7][8]
This application note puts forward the hypothesis that this compound, hereafter referred to as MNPT , may act as a selective inhibitor of Cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme that plays a pivotal role in prostaglandin biosynthesis, contributing to inflammation and pain.[1][2] Its sustained upregulation is a hallmark of many cancers, promoting tumor growth, angiogenesis, and metastasis. Therefore, MNPT presents an intriguing candidate for a chemical probe to investigate COX-2 signaling and as a lead compound for novel anti-inflammatory and anticancer therapeutics. This document provides a comprehensive guide for researchers to systematically evaluate the potential of MNPT as a COX-2 inhibitor.
Compound Characterization and Physicochemical Properties
A thorough characterization of MNPT is the foundational step for its use as a chemical probe. The following table summarizes its key identifiers and properties.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₉NO₄S | - |
| Molecular Weight | 263.27 g/mol | - |
| Appearance | Pale yellow to yellow solid | Supplier Data |
| Purity | >95% (recommended) | Supplier Data |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | Experimental |
Note: It is imperative to verify the purity and identity of each batch of MNPT using techniques such as NMR, LC-MS, and HPLC before initiating any biological experiments.
Hypothesized Mechanism of Action: COX-2 Inhibition
We hypothesize that MNPT binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2). This inhibition would lead to a downstream reduction in pro-inflammatory prostaglandins (PGE2, PGI2), thereby attenuating inflammatory responses and impacting cancer cell proliferation.
Caption: Hypothesized inhibitory action of MNPT on the COX-2 pathway.
Experimental Protocols
This section provides detailed protocols to validate the hypothesis that MNPT is a COX-2 inhibitor.
Protocol 1: In Vitro COX-2 Enzymatic Inhibition Assay
This initial screen directly measures the ability of MNPT to inhibit the enzymatic activity of purified COX-2.
Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of COX-2. The inhibition of this activity in the presence of MNPT is quantified.
Materials:
-
Purified, active human recombinant COX-2 enzyme
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam)
-
MNPT stock solution (10 mM in DMSO)
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
DMSO (vehicle control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all assay buffers, substrates, and enzyme solutions according to the manufacturer's protocol.
-
Compound Dilution: Prepare a serial dilution of MNPT (e.g., from 100 µM to 1 nM) in the assay buffer. Also, prepare serial dilutions of Celecoxib for a standard inhibition curve.
-
Assay Plate Setup:
-
Add 10 µL of each MNPT dilution to the appropriate wells.
-
Add 10 µL of Celecoxib dilutions to the positive control wells.
-
Add 10 µL of DMSO to the vehicle control wells.
-
Add 10 µL of assay buffer without any compound to the 100% activity wells.
-
-
Enzyme Addition: Add 20 µL of the diluted COX-2 enzyme solution to all wells except the background control wells.
-
Incubation: Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Add the substrate solution provided in the kit to all wells to start the reaction.
-
Measurement: Immediately read the absorbance or fluorescence at the appropriate wavelength using a microplate reader, according to the kit's instructions. Take readings every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a potent inhibitor or no enzyme control (100% inhibition).
-
Plot the percentage of inhibition versus the log concentration of MNPT and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Assay for COX-2 Activity in a Relevant Cell Line
This assay confirms the activity of MNPT in a cellular context, assessing its ability to penetrate cell membranes and inhibit endogenous COX-2.
Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression in a cell line such as RAW 264.7 macrophages or A549 lung cancer cells.[4] The production of Prostaglandin E2 (PGE2), a major product of COX-2, is then measured by ELISA.
Materials:
-
A549 (human lung carcinoma) or RAW 264.7 (murine macrophage) cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
MNPT stock solution (10 mM in DMSO)
-
Celecoxib
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 or RAW 264.7 cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
The next day, replace the medium with a fresh medium containing 1 µg/mL LPS to induce COX-2 expression.
-
Simultaneously, treat the cells with various concentrations of MNPT (e.g., 0.1, 1, 10, 25 µM) or Celecoxib as a positive control. Include a DMSO vehicle control.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE2 Measurement: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis:
-
Generate a standard curve for PGE2.
-
Calculate the concentration of PGE2 in each sample.
-
Plot the PGE2 concentration against the concentration of MNPT and determine the IC₅₀ value for the inhibition of PGE2 production.
-
Protocol 3: Evaluation of Anticancer Activity - Cell Viability and Apoptosis Assays
These assays will determine if the inhibition of COX-2 by MNPT translates to an antiproliferative and pro-apoptotic effect in cancer cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116 and HT-29 colon cancer cells, which often overexpress COX-2).[7]
-
Complete cell culture medium
-
MNPT stock solution
-
WST-1 or MTT cell proliferation assay kit
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
96-well plates
-
Flow cytometer
Procedure (Cell Viability):
-
Cell Seeding: Seed cancer cells in 96-well plates.
-
Treatment: Treat cells with a range of MNPT concentrations for 24, 48, and 72 hours.
-
Assay: Perform the WST-1 or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ at each time point.
Procedure (Apoptosis):
-
Treatment: Treat cancer cells with MNPT at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the kit's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Experimental Workflow and Data Interpretation
The following diagram outlines the logical flow for validating MNPT as a COX-2 chemical probe.
Caption: A stepwise workflow for the experimental validation of MNPT.
Interpreting the Results:
-
A potent IC₅₀ value (<10 µM) in the in vitro enzymatic assay suggests direct interaction with COX-2.
-
Similar potency in the cell-based assay indicates good cell permeability and engagement with the target in a biological system.
-
A corresponding decrease in cancer cell viability and an increase in apoptosis would support the functional consequence of COX-2 inhibition.
-
Crucially, for MNPT to be a useful probe, it should exhibit selectivity for COX-2 over COX-1. A follow-up experiment using a COX-1 inhibition assay is a critical next step.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial investigation of this compound (MNPT) as a novel chemical probe for COX-2. Based on the established bioactivities of its constituent thiophene and nitrophenyl moieties, there is a strong rationale for this line of inquiry.[1][3][4][6] Positive results from these experiments would warrant further studies, including selectivity profiling against a broader panel of kinases and enzymes, pharmacokinetic evaluation, and in vivo studies in models of inflammation and cancer. The successful validation of MNPT as a selective COX-2 inhibitor would provide the research community with a valuable new tool to dissect the complex roles of COX-2 in health and disease.
References
-
Thiophene-Based Compounds. (n.d.). Encyclopedia MDPI. [Link]
-
Goter-Sánchez, A., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
-
Gül, H. İ., et al. (2021). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. Russian Journal of Organic Chemistry, 57(4), 586-596. [Link]
-
Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 633-662. [Link]
-
Al-Ostath, A., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 6(50), 34651-34664. [Link]
-
Goter-Sánchez, A., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]
-
Studies on the biological activity of some nitrothiophenes. (n.d.). ResearchGate. [Link]
-
Krajčíková, D., et al. (2020). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. International Journal of Molecular Sciences, 21(15), 5434. [Link]
-
Oztepe, M., et al. (2024). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Heliyon, 10(7), e28640. [Link]
-
Al-Ostath, A., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. ResearchGate. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone
Welcome to the technical support center for the synthesis of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, we address common challenges and provide in-depth, field-proven insights to improve your yield and purity.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis, which is typically achieved via a Friedel-Crafts acylation reaction.
Q1: My reaction yield is consistently low. What are the most probable causes?
Low yields in the Friedel-Crafts acylation for this specific molecule can often be traced back to a few critical factors.[1]
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is imperative to work under strictly anhydrous conditions.
-
Insufficient Catalyst Loading: In many Friedel-Crafts acylations, the Lewis acid is required in stoichiometric amounts, not catalytic amounts.[1] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1]
-
Deactivated Aromatic Ring: While thiophene is generally reactive, the acylating agent, 4-methoxy-3-nitrobenzoyl chloride, possesses an electron-withdrawing nitro group. Although this group is on the acyl chloride, it can influence the overall reactivity. More importantly, Friedel-Crafts reactions are sensitive to strongly deactivating groups on the aromatic substrate being acylated.[1]
-
Sub-optimal Reaction Temperature: Temperature control is crucial. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to decomposition and side reactions.[1][2]
Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?
The formation of multiple products often points towards issues with regioselectivity or side reactions.
-
Positional Isomers: The acylation of thiophene can potentially occur at the 3-position, although the 2-position is electronically favored. The intermediate carbocation for 2-substitution is better stabilized through resonance.[3] Sub-optimal reaction conditions or a less selective catalyst could lead to a mixture of 2- and 3-acylthiophenes.
-
Diacylation: Although the acyl group is deactivating and makes a second acylation less favorable, it can still occur, especially if the reaction conditions are too harsh or the stoichiometry is not well-controlled.[4] Using an excess of thiophene relative to the acylating agent can help minimize this side reaction.[3]
-
Side Reactions with the Catalyst: Traditional Lewis acids like AlCl₃ can sometimes attack the sulfur atom in the thiophene ring, leading to undesirable byproducts and tar formation.[3][5][6]
Q3: The purification of the final product is proving difficult. What are some effective purification strategies?
Purification challenges often arise from unreacted starting materials, isomeric byproducts, or tar-like impurities.
-
Initial Work-up: A crucial first step is the proper quenching of the reaction. This is typically done by carefully pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.[7]
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from impurities. A gradient elution system using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often successful.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can significantly improve purity. Experiment with different solvents to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Q4: Are there alternative, potentially higher-yielding, synthetic routes to consider?
While Friedel-Crafts acylation is the most direct method, other strategies can be explored if yields remain unsatisfactory.
-
Use of Milder Catalysts: To circumvent the issues associated with strong Lewis acids like AlCl₃, consider using solid acid catalysts such as zeolites (e.g., Hβ, HZSM-5).[2][3] These catalysts are often more selective, reusable, and generate less waste.[2][3]
-
Alternative Acylating Agents: While 4-methoxy-3-nitrobenzoyl chloride is the standard acylating agent, using the corresponding anhydride in the presence of a suitable catalyst is another possibility.[2][5]
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy and nitro groups on the benzoyl chloride reactant?
The methoxy group (-OCH₃) is an electron-donating group, which activates the benzene ring. However, the nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the ring.[1] In the context of the acylating agent, the primary electronic effect influencing the reactivity of the acylium ion comes from the carbonyl group itself. The nitro group's presence is a key feature of the target molecule's structure.
Q2: Why is the 2-position of thiophene preferentially acylated?
The electrophilic attack of the acylium ion on the thiophene ring leads to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). The intermediate formed by attack at the 2-position has more resonance structures and is therefore more stable than the intermediate formed by attack at the 3-position. This lower energy intermediate leads to a faster reaction rate for 2-acylation.[3]
Q3: Can I use nitrobenzene as a solvent for this reaction?
No, this is not recommended. Friedel-Crafts reactions are generally unsuccessful with strongly deactivated aromatic substrates like nitrobenzene.[7] The Lewis acid catalyst would likely complex with the nitro group of the solvent, rendering it ineffective. Inert solvents like dichloromethane or carbon disulfide are more suitable choices.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time.
III. Experimental Protocols & Data
Optimized Protocol for Friedel-Crafts Acylation
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Thiophene
-
4-Methoxy-3-nitrobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
In the flask, suspend anhydrous AlCl₃ (1.1 to 1.5 equivalents) in anhydrous DCM.[7]
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 4-methoxy-3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the 4-methoxy-3-nitrobenzoyl chloride solution dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C.
-
After the addition is complete, add thiophene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, still at 0°C.[7]
-
Allow the reaction to stir at room temperature and monitor its progress using TLC.
-
Upon completion, cool the reaction mixture back to 0°C and cautiously pour it into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.[7]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Reaction Parameter Optimization
| Parameter | Recommended Condition | Rationale |
| Catalyst Stoichiometry | 1.1 - 1.5 eq. AlCl₃ | To account for complexation with the ketone product.[1] |
| Reactant Ratio | 1.0 - 1.2 eq. Thiophene | A slight excess of thiophene can help minimize diacylation.[3] |
| Temperature | 0°C to Room Temp | Initial cooling controls the exothermic reaction, followed by stirring at room temperature for completion.[7] |
| Solvent | Anhydrous Dichloromethane | Inert solvent that is suitable for Friedel-Crafts reactions. |
| Work-up | Quench with Ice/HCl | Decomposes the AlCl₃-ketone complex for effective extraction.[7] |
IV. Visualizing the Workflow and Mechanism
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of the target compound.
Simplified Reaction Mechanism
Caption: Key steps in the Friedel-Crafts acylation mechanism.
V. References
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
-
Google Patents. (1949). Acylation of thiophene. Retrieved from
-
RSC Publishing. (n.d.). Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Google Patents. (1947). Acylation of thiophene. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. Retrieved from [Link]
-
Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Facultad de Farmacia, 75(1). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone
Welcome to the dedicated technical support guide for the synthesis of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone. This resource is designed for researchers and drug development professionals to navigate the common challenges and side reactions inherent in this specific Friedel-Crafts acylation. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.
Part 1: Troubleshooting Guide - Diagnosing & Solving Common Issues
This section addresses specific experimental observations and provides a structured approach to identifying and resolving the root cause.
Issue 1: Low or Stagnated Product Yield
Q1: My reaction is very slow or appears to stop before completion, resulting in a low yield of the target ketone. What is the likely cause?
A1: The most common culprit for low or stagnated yields in this specific Friedel-Crafts acylation is progressive catalyst deactivation . The Lewis acid catalyst (e.g., AlCl₃) is essential for activating the acyl chloride, but it can be sequestered by Lewis basic sites on both the starting material and the product.[1][2]
-
Product Complexation: The ketone product itself is a Lewis base and forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction, often requiring more than a stoichiometric amount of the catalyst to drive the reaction to completion.[1][3]
-
Substrate Complexation: The oxygen atoms of the methoxy group and the nitro group on your acyl chloride (4-methoxy-3-nitrobenzoyl chloride) can also coordinate with the Lewis acid, further reducing the amount of active catalyst available to promote the acylation.
Solutions & Proactive Measures:
-
Increase Catalyst Stoichiometry: A common solution is to use a stoichiometric excess of the Lewis acid (e.g., 1.1 to 1.5 equivalents) to compensate for catalyst sequestration by the product and starting material.[2][4]
-
Optimize Temperature: While higher temperatures can sometimes overcome activation energy barriers, they can also promote side reactions.[4] It is recommended to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature, monitoring progress by TLC.
-
Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[3] Ensure all glassware is oven-dried and reagents and solvents are anhydrous to prevent catalyst quenching.
Issue 2: Complex Product Mixture & Purification Difficulties
Q2: My post-reaction TLC and NMR analysis show multiple spots and signals, indicating a mixture of products. What are the most probable side reactions?
A2: Several side reactions can occur concurrently with the desired acylation, leading to a complex product mixture. The most common are O-demethylation, diacylation of the thiophene ring, and undesired isomer formation.
-
Side Reaction A: O-Demethylation (Ether Cleavage)
-
Observation: You may observe a byproduct that is more polar than your desired product on the TLC plate. Mass spectrometry might show a peak corresponding to a mass of 14 Da less than the expected product.
-
Cause: Strong Lewis acids, particularly aluminum chloride, are known to catalyze the cleavage of aryl methyl ethers.[5] This reaction removes the methyl group from the methoxy substituent, resulting in the formation of (4-hydroxy-3-nitrophenyl)(thiophen-2-yl)methanone. This side reaction is often exacerbated by higher temperatures and prolonged reaction times.[5][6]
-
Solution:
-
-
Side Reaction B: Diacylation of Thiophene
-
Observation: NMR analysis may show a complex aromatic region with signals corresponding to a disubstituted thiophene. Mass spectrometry would reveal a peak corresponding to the addition of a second acyl group.
-
Cause: Thiophene is an electron-rich heterocycle and is highly activated towards electrophilic aromatic substitution.[3] If the acylating agent is in excess or if local concentrations are high, a second acylation can occur, typically at the 5-position of the thiophene ring, yielding 2,5-diacylthiophene byproducts.
-
Solution:
-
Use an Excess of Thiophene: Employing thiophene as the limiting reagent can help minimize diacylation. A common strategy is to use a 1.5 to 2-fold excess of thiophene.
-
Control the Addition: Add the 4-methoxy-3-nitrobenzoyl chloride solution dropwise to the mixture of thiophene and Lewis acid. This "inverse addition" method keeps the concentration of the electrophile low at all times, favoring mono-acylation.
-
-
-
Side Reaction C: Isomeric Product Formation
-
Observation: You may have an impurity that is very difficult to separate from the main product by column chromatography due to similar polarity.
-
Cause: While acylation of thiophene strongly favors the 2-position due to the superior resonance stabilization of the reaction intermediate, a small amount of acylation at the 3-position can occur.[8][9] This results in the formation of the (4-methoxy-3-nitrophenyl)(thiophen-3-yl)methanone isomer.
-
Solution:
-
Optimized Reaction Conditions: Lower reaction temperatures generally improve regioselectivity.
-
Purification Strategy: Careful column chromatography with a shallow solvent gradient or recrystallization may be necessary to separate the isomers.
-
-
Part 2: Proactive Experimental Design & FAQs
This section provides broader advice for designing your experiment to proactively minimize side reactions from the outset.
Frequently Asked Questions (FAQs)
Q3: Which Lewis acid is best for this synthesis?
A3: While Aluminum Chloride (AlCl₃) is a powerful and common catalyst, its high reactivity can lead to side reactions like ether cleavage and thiophene polymerization.[2][5] For this specific substrate, a milder catalyst may offer a better balance of reactivity and selectivity.
| Catalyst | Potency | Common Side Reactions | Recommended Use Case |
| AlCl₃ | Very High | O-demethylation, Polymerization | When reactivity is low; requires strict temperature control (≤ 0°C). |
| SnCl₄ | High | Less prone to ether cleavage than AlCl₃. | A good first alternative to AlCl₃ for sensitive substrates. |
| ZnCl₂ | Moderate | Minimal side reactions, but may require higher temperatures or longer reaction times. | Excellent for preventing decomposition of sensitive heterocycles.[2] |
| Zeolites | Mild | Environmentally friendly, reusable, high selectivity.[10] | An excellent green chemistry alternative, though may require higher temperatures.[10] |
Q4: How can I confirm the identity of my main product and the suspected byproducts?
A4: A combination of standard analytical techniques is essential:
-
¹H and ¹³C NMR: This is the most powerful tool for structural elucidation. Look for the characteristic coupling patterns of the 2-substituted thiophene ring and the 1,2,4-trisubstituted benzene ring. The presence of the methoxy signal (~3.9-4.1 ppm) is key. The disappearance of this signal and the appearance of a broad phenolic -OH peak would confirm O-demethylation.
-
Mass Spectrometry (MS): Use MS to confirm the molecular weight of your product and identify the masses of any impurities. This is particularly useful for identifying demethylated (+14 Da) or diacylated products.
-
Infrared (IR) Spectroscopy: Look for the characteristic aryl-ketone carbonyl stretch (~1630-1650 cm⁻¹). If O-demethylation has occurred, you will also see a broad O-H stretch (~3200-3500 cm⁻¹).
Q5: My reaction mixture turned into a dark, intractable tar. What happened?
A5: This is a classic sign of thiophene polymerization or resinification.[11] Thiophene is known to be unstable in the presence of strong acids and can undergo acid-catalyzed polymerization. This is often triggered by:
-
Excessively Strong Lewis Acid: Using too much AlCl₃ or a highly reactive catalyst.
-
High Temperatures: Allowing the reaction to overheat.
-
Presence of Protic Acids: Contamination with water can generate HCl, which can initiate polymerization.
To prevent this, ensure strictly anhydrous conditions, control the temperature carefully, and consider using a milder catalyst like ZnCl₂.[2]
Part 3: Visualized Reaction & Troubleshooting Workflows
Key Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the two most common competing side reactions.
Caption: Main vs. Side Reaction Pathways.
Troubleshooting Workflow for Low Yield
Use this flowchart to systematically diagnose the cause of a low-yield reaction.
Caption: Stepwise Troubleshooting for Low Yields.
Part 4: Optimized Protocol & Methodologies
Recommended Synthetic Protocol
This protocol is optimized to minimize the side reactions discussed above.
Materials:
-
4-Methoxy-3-nitrobenzoyl chloride (1.0 eq)
-
Thiophene (1.5 eq)
-
Anhydrous Stannic Chloride (SnCl₄) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add thiophene (1.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Dissolve the thiophene in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly add anhydrous stannic chloride (1.2 eq) to the stirred thiophene solution, maintaining the temperature at 0 °C.
-
Acyl Chloride Addition: Dissolve 4-methoxy-3-nitrobenzoyl chloride (1.0 eq) in a separate flask with anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting acyl chloride is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by adding cold, dilute HCl (2M).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
- Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Thiophene.
- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.
- Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene.
- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10131-10133.
- Hartough, H. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S.
- The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube.
- Wang, L., et al. (2015). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate.
- Liu, S., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(5), 2006-2015.
- Chem-Station. (2024). O-Demethylation.
- ECHEMI. (n.d.). Regioselectivity in Friedel–Crafts acylation of thiophene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00245D [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
Technical Support Center: Navigating the Purification of Polar Methanone Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges of polar methanone compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating and purifying these often-elusive molecules. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles in your daily laboratory work.
The Challenge of Polar Methanones
Polar methanones, a class of ketones characterized by the presence of polar functional groups, present a significant purification challenge due to their high affinity for polar solvents, particularly water. This inherent polarity often leads to poor retention on traditional reversed-phase chromatography media and can cause issues such as peak tailing and compound instability on normal-phase silica gel. This guide will equip you with the knowledge to diagnose and solve these problems effectively.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering during your experiments.
Chromatography
Q1: My polar methanone shows little to no retention on my C18 column and elutes in the void volume. What is happening and how can I fix it?
A1: This is a classic problem when dealing with highly polar compounds in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] The non-polar C18 stationary phase cannot effectively retain highly polar analytes because the interaction between your compound and the polar mobile phase is much stronger than its interaction with the stationary phase.[2]
Causality Explained: In reversed-phase chromatography, separation is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[2] Polar compounds, like many methanones, prefer to remain in the polar mobile phase (typically a mixture of water and acetonitrile or methanol), leading to rapid elution.[2][3]
Troubleshooting Workflow:
Solutions:
-
Switch to a More Polar Stationary Phase: Consider using a column with a more polar stationary phase, such as one with a polar-embedded or polar-endcapped ligand. These phases provide alternative interaction mechanisms that can enhance the retention of polar analytes.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[1][4][5][6][7] It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[1][6][7] In HILIC, water acts as the strong eluting solvent.[1][7][8]
-
Utilize Mixed-Mode Chromatography: These columns combine two or more separation mechanisms, such as reversed-phase and ion-exchange, to improve the retention of a wider range of analytes, including polar compounds.[9][10][11]
-
Aqueous Normal Phase (ANP) Chromatography: This technique uses silicon-hydride-based stationary phases and allows for the retention of both polar and nonpolar compounds in a single isocratic run.[12] Retention of polar compounds increases with a higher percentage of the nonpolar solvent in the mobile phase.[12]
Q2: I'm trying to use normal-phase chromatography on silica gel, but my polar methanone is showing significant peak tailing and in some cases, it seems to be degrading on the column. What should I do?
A2: This is a common issue arising from the interaction of polar compounds with the acidic silanol groups on the surface of silica gel.[13][14] These interactions can lead to strong, sometimes irreversible, adsorption, resulting in poor peak shape and potential decomposition of sensitive compounds.[13][15]
Causality Explained: The surface of silica gel is covered with silanol groups (Si-OH), which are acidic and can strongly interact with basic or highly polar analytes through hydrogen bonding or ion-exchange mechanisms. This can lead to non-ideal chromatographic behavior.[14]
Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites by pre-treating the silica gel. This can be done by flushing the packed column with a solvent system containing a small amount of a base, like 1-2% triethylamine (TEA), before loading your sample.[13]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (basic or neutral) or bonded silica phases like diol or amine (NH2).[13][16]
-
Switch to Reversed-Phase or HILIC: If your compound is sufficiently soluble, reversed-phase chromatography on a C18 or a more polar stationary phase might be a better option.[17] Alternatively, HILIC is specifically designed for polar compounds and avoids the harsh acidity of bare silica.[1][8]
Q3: I have a mixture of a polar methanone and other nonpolar impurities. Is there a single chromatographic method to separate them effectively?
A3: Separating compounds with a wide range of polarities can be challenging with a single isocratic method.
Solutions:
-
Gradient Elution: In either reversed-phase or normal-phase chromatography, employing a solvent gradient is the most straightforward approach. In reversed-phase, you would start with a highly aqueous mobile phase and gradually increase the organic solvent concentration. In normal-phase, you would do the opposite.
-
Mixed-Mode Chromatography: As mentioned earlier, mixed-mode columns are designed for such scenarios, offering multiple interaction mechanisms to retain both polar and nonpolar compounds.[9][10][11]
-
Aqueous Normal Phase (ANP) Chromatography: Certain silicon-hydride-based stationary phases are capable of retaining both polar and nonpolar compounds under isocratic conditions.[12]
| Technique | Stationary Phase | Mobile Phase | Best for... |
| Reversed-Phase | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Non-polar to moderately polar compounds.[2][3] |
| Normal-Phase | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/Ethyl Acetate) | Non-ionic and moderately polar compounds.[3] |
| HILIC | Polar (e.g., Silica, Amide, Diol) | High Organic/Low Aqueous | Highly polar compounds.[1][4][5][6][7] |
| Mixed-Mode | Combines RP and Ion-Exchange | Varies | Mixtures of polar, nonpolar, and ionizable compounds.[9][10][11] |
Table 1. Comparison of Chromatographic Techniques for Polar Methanone Purification.
Liquid-Liquid Extraction
Q4: My polar methanone is highly water-soluble, making extraction from an aqueous reaction mixture with an organic solvent inefficient. How can I improve my extraction?
A4: This is a common problem due to the principle of "like dissolves like." A highly polar compound will preferentially stay in the aqueous phase.
Causality Explained: The efficiency of liquid-liquid extraction depends on the partition coefficient of the analyte between the two immiscible liquid phases. For a polar compound and a typical water/non-polar organic solvent system, the partition coefficient favors the aqueous phase.
Solutions:
-
"Salting Out": Add a saturated solution of an inorganic salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous layer. This increases the polarity of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.
-
Use a More Polar, Water-Immiscible Organic Solvent: Instead of non-polar solvents like hexane or diethyl ether, try a more polar solvent like ethyl acetate, dichloromethane (DCM), or chloroform.[18]
-
Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, a continuous extraction apparatus can be used to repeatedly extract the aqueous phase with fresh organic solvent over an extended period.
-
Chemical Modification (for Ketones): For some ketones, a reversible chemical derivatization can be employed. For instance, reaction with bisulfite forms a charged adduct that is water-soluble, allowing for the removal of non-polar impurities by extraction with an organic solvent.[19][20][21] The ketone can then be regenerated by basifying the aqueous layer.[21] This method is particularly effective for aldehydes and sterically unhindered ketones.[19]
Recrystallization
Q5: I am struggling to find a suitable solvent system for the recrystallization of my polar methanone. What is a good strategy?
A5: Finding the right recrystallization solvent is crucial for obtaining high-purity crystals. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[22]
Causality Explained: Recrystallization works by exploiting the differences in solubility of your compound and its impurities in a particular solvent at different temperatures. As a hot, saturated solution cools, the solubility of your compound decreases, leading to the formation of crystals, while the impurities ideally remain in the mother liquor.[22][23]
Solvent Selection Strategy:
-
Start with Single Solvents: Test the solubility of a small amount of your compound in a range of polar solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate) at room temperature and upon heating.[23][24]
-
Use a Solvent Pair: If no single solvent is ideal, a binary solvent system is often effective. This involves a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[23] Common pairs for polar compounds include methanol/water, ethanol/water, acetone/water, and ethyl acetate/heptane.[25]
Step-by-Step Protocol for Solvent Pair Recrystallization:
-
Dissolve your crude compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[22][23]
-
Once crystal formation is complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.
Advanced and Alternative Techniques
Supercritical Fluid Chromatography (SFC)
For particularly challenging separations, Supercritical Fluid Chromatography (SFC) can be a powerful tool. SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[26][27] It combines some of the best features of gas and liquid chromatography, offering high efficiency and fast separations.[26][28] By adding polar co-solvents (modifiers) like methanol, SFC can be adapted to separate polar compounds.[29]
Conclusion
The purification of polar methanone compounds requires a thoughtful and often multi-faceted approach. There is no single "magic bullet" solution, and success often lies in understanding the underlying chemical principles of the various separation techniques. By systematically troubleshooting issues with chromatography, extraction, and recrystallization, and by being open to alternative methods like HILIC and mixed-mode chromatography, researchers can confidently tackle these challenging purification tasks.
References
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ACS Publications - Organic Process Research & Development. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. [Link]
-
For highly polar compound, how to do the purification? (2018). ResearchGate. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
-
How to recrystallize a product from methanol. (2017). Quora. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC - NIH. [Link]
-
Mixed-Mode Chromatography—A Review. (n.d.). LCGC International. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). PMC - NIH. [Link]
-
Why is normal phase chromatography good for use on polar analytes? (2015). ResearchGate. [Link]
-
What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]
-
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025). Welch Materials. [Link]
-
How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. [Link]
-
Evolution of Mixed-Mode Chromatography. (n.d.). [Link]
-
Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. [Link]
-
Recrystallization. (n.d.). [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (n.d.). ResearchGate. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE. [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]
-
Crystallization Solvents.pdf. (n.d.). [Link]
-
Which injection solvents should I use for reversed-phase flash purification? (2023). Biotage. [Link]
-
Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. [Link]
-
Video: Supercritical Fluid Chromatography. (2024). JoVE. [Link]
Sources
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- 2. chromtech.com [chromtech.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. welch-us.com [welch-us.com]
- 7. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. biotage.com [biotage.com]
- 9. chromatographyonline.com [chromatographyonline.com]
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- 11. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
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- 28. chromatographytoday.com [chromatographytoday.com]
- 29. Video: Supercritical Fluid Chromatography [jove.com]
Technical Support Center: Overcoming Solubility Challenges of (4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone in Experimental Assays
Welcome to the technical support guide for (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone (CAS No. 66938-50-9). This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility-related obstacles during in vitro and in vivo experimental assays. Our goal is to provide you with the foundational knowledge and practical protocols to diagnose, troubleshoot, and overcome these challenges effectively.
Section 1: Understanding the Challenge: Physicochemical Profile
This compound is an aromatic ketone. Its structure, characterized by multiple aromatic rings, a methoxy group, and a nitro group, suggests significant lipophilicity and a rigid, planar geometry. These features contribute to strong intermolecular forces in the solid state, leading to high crystal lattice energy. Consequently, the compound is predicted to have very low intrinsic solubility in aqueous media, a common challenge for many drug candidates classified as "brick-dust" molecules.[1] Poor aqueous solubility can lead to a host of experimental artifacts, including precipitation in assay media, inaccurate potency measurements, and low or variable bioavailability.[2]
This guide provides strategies to mitigate these issues by modifying the formulation, not the molecule itself.
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound precipitated immediately when I added my DMSO stock to the aqueous assay buffer. What happened? This is a classic sign of a compound "crashing out" of solution. Your compound is soluble in the 100% DMSO stock, but when this stock is diluted into the aqueous buffer, the solvent polarity dramatically increases. The DMSO concentration is no longer high enough to keep the lipophilic compound dissolved, causing it to precipitate.[3]
Q2: What is the best initial solvent to dissolve this compound? For initial stock solutions, a strong, water-miscible organic solvent is required. Dimethyl sulfoxide (DMSO) is the most common and effective choice for dissolving non-polar compounds for biological assays.[4][5] Prepare a high-concentration stock (e.g., 10-30 mM) in 100% DMSO, which can then be serially diluted.
Q3: Can I just increase the final concentration of DMSO in my assay to keep the compound in solution? While tempting, this approach has significant limitations. High concentrations of DMSO can be toxic to cells, alter protein conformation, and directly interfere with assay readouts. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[6][7] For biochemical assays, tolerance may be higher (1-2%), but must be validated. Always run a "vehicle control" with the same final DMSO concentration as your test samples to assess its impact.
Q4: I'm seeing inconsistent results and poor dose-response curves in my assay. Could this be related to solubility? Absolutely. If a compound's solubility limit is reached within the tested concentration range, the actual concentration in solution will plateau, regardless of how much more compound is added. This leads to a flattened or artifactual dose-response curve. This is often referred to as "kinetic" solubility, where the compound may initially appear dissolved but precipitates over the course of the experiment.[3]
Section 3: Systematic Troubleshooting Workflow
Navigating solubility issues requires a logical approach. The following workflow provides a decision-making framework to guide your experimental choices.
Caption: A decision tree for troubleshooting solubility issues.
Section 4: In-Depth Troubleshooting Guides & Protocols
Guide A: Co-Solvent Optimization
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of lipophilic compounds.[8]
Causality: The principle of "like dissolves like" is at play. By adding a less polar solvent like DMSO or polyethylene glycol (PEG) to water, you create a solvent environment that is more favorable for hydrophobic molecules, preventing them from aggregating and precipitating.[9]
| Co-Solvent | Typical Final Concentration (Cell-Based) | Typical Final Concentration (Biochemical) | Pros | Cons |
| DMSO | < 0.5%[7] | < 2-5%[5] | Excellent solubilizing power for many compounds. | Can be cytotoxic, interfere with enzyme activity, and cause compound precipitation on dilution.[6] |
| Ethanol | < 1% | < 5% | Biocompatible at low concentrations, volatile. | Less effective than DMSO for highly lipophilic compounds, can affect cell signaling.[7] |
| PEG 300/400 | < 1% | < 5% | Low toxicity, good for stabilizing proteins. | Can be viscous, may not be as effective as DMSO.[5] |
| Glycerol | < 2% | < 10% | Strong protein stabilizer, very low toxicity. | High viscosity, moderate solubilizing power.[5] |
Protocol: Determining Maximum Tolerated Co-Solvent Concentration
-
Prepare a Vehicle Matrix: In a 96-well plate, prepare your assay buffer containing a range of final co-solvent concentrations (e.g., for DMSO in a cell-based assay: 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).
-
Run Assay Controls: Perform your assay using only the vehicle (no compound) at each co-solvent concentration. For cell-based assays, this would involve measuring cell viability (e.g., using an MTT or CellTiter-Glo assay). For biochemical assays, measure the baseline signal or enzyme activity.
-
Analyze Results: Determine the highest co-solvent concentration that does not significantly impact your assay's baseline or cell health. This is your maximum tolerated concentration.
-
Test Compound Solubility: Prepare your compound in 100% DMSO and add it to the assay buffer to achieve the desired final compound concentration, ensuring the final co-solvent concentration does not exceed the tolerated limit determined in step 3. Visually inspect for precipitation.
Guide B: pH Modification
Causality: The solubility of compounds with ionizable functional groups (weak acids or bases) can be dramatically influenced by pH.[10][11] According to the Henderson-Hasselbalch equation, a compound will be more soluble in a buffer where it is in its ionized (charged) state. While this compound does not have a classic acidic or basic group, the electron-withdrawing nature of the nitro group can influence the acidity of aromatic protons, although significant pH-dependent solubility is less likely than for compounds with phenols or amines.[12][13][14] A pH screen is still a worthwhile exploratory step.
Protocol: pH-Solubility Screening
-
Prepare Buffers: Create a series of buffers across a physiologically relevant pH range (e.g., pH 5.0, 6.0, 7.4, 8.0). Ensure your assay is compatible with this pH range.
-
Add Compound: Add a small aliquot of your concentrated DMSO stock solution to each buffer to a final concentration that is above the expected solubility limit.
-
Equilibrate: Shake the samples at a controlled temperature for 1-2 hours (for kinetic solubility) or >24 hours (for equilibrium solubility).[3]
-
Separate and Quantify: Use a filter plate (e.g., 0.45 µm PVDF) to separate the undissolved precipitate from the saturated solution.
-
Analyze: Quantify the concentration of the dissolved compound in the filtrate using a suitable method like HPLC-UV or LC-MS. The pH that yields the highest concentration is optimal for solubility.
Guide C: Advanced Formulation Strategies
When co-solvents and pH adjustments are insufficient, advanced formulation techniques are necessary.
1. Cyclodextrin Complexation
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone. Their exterior is hydrophilic, while the internal cavity is hydrophobic.[15] They can encapsulate a poorly soluble "guest" molecule like this compound within their cavity, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent solubility of the guest molecule.[16][]
| Cyclodextrin Derivative | Key Features |
| β-Cyclodextrin (β-CD) | Native form, crystalline, lower aqueous solubility. |
| Hydroxypropyl-β-CD (HP-β-CD) | Amorphous, much higher aqueous solubility, low toxicity. Most commonly used in pharma.[16] |
| Sulfobutylether-β-CD (SBE-β-CD) | Amorphous, high aqueous solubility, negatively charged. Excellent for parenteral formulations.[4] |
Protocol: Preparing a Drug-Cyclodextrin Complex for Assay Use
-
Prepare CD Solution: Dissolve HP-β-CD in your aqueous assay buffer to a concentration of 1-10% (w/v). Gentle heating (40-50°C) may be required. Cool to room temperature.
-
Prepare Compound Stock: Create a high-concentration stock of your compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Form the Complex: Slowly add the compound stock solution dropwise to the vortexing CD solution. The organic solvent should be less than 5% of the total volume.
-
Equilibrate: Sonicate the mixture for 30 minutes and then shake or stir overnight at room temperature, protected from light. This allows for the formation of the inclusion complex.
-
Filter (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any un-complexed precipitate or aggregates.
-
Use in Assay: The resulting clear solution is your drug-CD complex stock, which can now be serially diluted in the assay buffer.
2. Nanosuspension Formulation
Causality: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid phase, stabilized by surfactants or polymers.[18] The increase in solubility is explained by the Noyes-Whitney equation, which states that the dissolution rate is directly proportional to the surface area of the particles.[2] By reducing the particle size to the nanometer range, the surface area is massively increased, leading to a significant increase in dissolution rate and saturation solubility.[19][20]
Protocol: Overview of Lab-Scale Precipitation-Ultrasonication
This is an advanced technique requiring specialized equipment.
-
Solvent-Antisolvent Precipitation: Dissolve the compound in a small volume of a water-miscible organic solvent (e.g., acetone). This is the "solvent" phase.
-
Prepare Stabilizer Solution: In a separate vessel, dissolve a stabilizer (e.g., Poloxamer 188 or Tween 80) in water. This is the "antisolvent" phase.
-
Precipitate Nanoparticles: Rapidly inject the solvent phase into the stirring antisolvent phase. The sudden change in polarity will cause the compound to precipitate as nanoparticles.[1]
-
Homogenize: Immediately subject the resulting suspension to high-power probe sonication or high-pressure homogenization to reduce particle size further and prevent aggregation.
-
Remove Solvent: Remove the organic solvent using a rotary evaporator.
-
Characterize: The resulting nanosuspension should be characterized for particle size (e.g., by Dynamic Light Scattering) before use in assays.
Section 5: Summary of Strategies
| Strategy | Principle | Complexity | Best For | Key Consideration |
| Co-Solvents | Reduces solvent polarity. | Low | Initial screening, biochemical assays. | Must validate solvent tolerance and potential for artifacts in the specific assay.[6] |
| pH Adjustment | Ionizes the compound. | Low | Compounds with ionizable groups. | Assay must be stable at the optimal pH; effect may be minimal for this specific compound.[11] |
| Cyclodextrins | Encapsulation of the hydrophobic molecule. | Medium | Cell-based and in vivo assays. | Select the right CD type (HP-β-CD is a good start); can be a cost consideration.[21] |
| Nanosuspensions | Increases surface area for dissolution. | High | In vivo studies, oral/parenteral formulation. | Requires specialized equipment and characterization; potential for instability.[22] |
Section 6: References
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
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Popescu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 629. [Link]
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Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(7), 1993. [Link]
-
Gudipudi, A., & Bairam, R. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 8(5), 115-121. [Link]
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Shaikh, J., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 818649. [Link]
-
Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). [Link]
-
Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49, 547-560. [Link]
-
Chauhan, H. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
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Raza, A., et al. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Journal of Drug Delivery and Therapeutics, 14(5), 1-12. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Kumar, A., et al. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research, 30(10). [Link]
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Yadav, G. V., & Singh, A. P. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]
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Berenblum, J. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Experimental and Theoretical Sciences, 3. [Link]
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Al-Ghananeem, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
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Henriksen, S. D., et al. (2019). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 14(8), e0220 solvents. [Link]
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Henriksen, S. D., et al. (2019). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 71(5), 1017-1020. [Link]
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sweetburntlip, et al. (2011). How does temperature and pH affect the solubility of p-nitrophenol? Physics Forums. [Link]
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Wikipedia contributors. (n.d.). Cosolvent. Wikipedia. [Link]
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Henriksen, S. D., et al. (2019). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
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SIELC Technologies. (2018). (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone. SIELC Technologies. [Link]
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Kyriakis, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular Informatics, 31(11-12), 773-780. [Link]
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ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and... ResearchGate. [Link]
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Crysdot. (n.d.). This compound. Crysdot. [Link]
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LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
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Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1259. [Link]
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ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. ResearchGate. [Link]
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Tiritiris, I., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 450-453. [Link]
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Cheng, C. B., et al. (2007). Effect of pH on Reduction of Nitrobenzene in Groundwater by Zero-Valent Iron. Journal of Environmental Science and Health, Part A, 42(10), 1471-1478. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Faridi, H., et al. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. PrepChem.com. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. [Link]
-
MDPI. (2024). Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Considerations. MDPI. [Link]
-
Ang, X. Y., et al. (2018). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. MedChemComm, 9(12), 2035-2040. [Link]
-
American Chemical Society. (2015). Strategies to Improve Solubility of Drug Candidates. American Chemical Society. [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)methanone. PubChem. [Link]
-
Cheméo. (n.d.). Chemical Properties of 4'-Methoxy-3'-nitroacetophenone (CAS 6277-38-9). Cheméo. [Link]
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Technical Support Center: Optimizing Friedel-Crafts Acylation of Thiophene
Welcome to the technical support center for the Friedel-Crafts acylation of thiophene. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights, troubleshooting guides, and validated protocols to help you navigate the complexities of this cornerstone reaction. Our focus is on explaining the causality behind experimental choices to empower you to optimize conditions for your specific synthetic goals.
The Challenge: Reactivity and Selectivity
The Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto aromatic rings, proceeding via electrophilic aromatic substitution.[1][2] Thiophene, as an electron-rich heterocycle, is highly reactive in this process. However, this high reactivity can also lead to challenges, including undesirable side reactions, catalyst deactivation, and difficulties in controlling regioselectivity, particularly with substituted thiophenes.[3][4] This guide provides a systematic approach to overcoming these hurdles.
Core Reaction Mechanism
Understanding the reaction mechanism is critical for effective troubleshooting. The process involves the generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic thiophene ring.
Caption: Troubleshooting workflow for low reaction yields.
Q2: I'm not getting the desired isomer. How can I control regioselectivity?
For unsubstituted thiophene, Friedel-Crafts acylation overwhelmingly favors substitution at the 2-position (alpha to the sulfur atom). [5][6]
-
Electronic Basis: This high regioselectivity is due to the superior stability of the cationic Wheland intermediate formed during the reaction. Attack at the 2-position allows for three resonance structures to delocalize the positive charge, whereas attack at the 3-position only allows for two. [5][6]The more stable intermediate corresponds to a lower activation energy pathway.
-
Controlling Factors: With unsubstituted thiophene, achieving 2-acylation is rarely a problem. However, for 3-substituted thiophenes, the directing effect of the substituent can compete with the inherent preference of the ring, potentially leading to product mixtures. [1] * Advanced Solution: For precise control over acylation at less reactive positions (e.g., C4), modern methods involving transition-metal-catalyzed C-H activation with a directing group may be necessary, though this falls outside the scope of classical Friedel-Crafts conditions. [1] Q3: My reaction is producing a dark tar-like substance and very little product.
This is likely due to resinification or polymerization of the thiophene ring.
-
Cause: Thiophene is prone to polymerization under strongly acidic conditions. [4]Aggressive Lewis acids like AlCl₃ can not only catalyze the acylation but also attack the sulfur atom, leading to ring-opening and subsequent polymerization. [3]This is often exacerbated by elevated temperatures.
-
Solution:
-
Use a Milder Catalyst: Consider replacing AlCl₃ with a less aggressive Lewis acid such as stannic chloride (SnCl₄), titanium tetrachloride (TiCl₄), or zinc chloride (ZnCl₂). [3][7] 2. Switch to a Solid Acid Catalyst: Heterogeneous catalysts like zeolites (e.g., Hβ, HZSM-5) are excellent alternatives. [7][8]They offer high activity and selectivity, are non-corrosive, and can be easily filtered off and reused, which also addresses environmental concerns. [7][8] 3. Control Temperature: Maintain a low temperature, especially during the initial addition of reagents, to moderate the reaction rate and suppress polymerization pathways.
-
Q4: I'm observing diacylated products. How can this be prevented?
While the acyl group introduced in the first step is deactivating, making a second acylation less favorable, diacylation can still occur. [9][7]
-
Cause: This typically happens when the concentration of the acylating agent is high relative to the available thiophene.
-
Solution: The most effective way to suppress diacylation is to use an excess of thiophene relative to the acylating agent. [7]This ensures that the acylium ion is statistically more likely to encounter an unreacted thiophene molecule than a monoacylated one. A molar ratio of 2:1 or 3:1 (thiophene:acylating agent) is a good starting point. [8]
Frequently Asked Questions (FAQs)
What are the pros and cons of different Lewis acid catalysts?
The choice of catalyst is one of the most critical parameters for success.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Traditional Lewis Acids | AlCl₃, SnCl₄, TiCl₄, FeCl₃ | High reactivity, readily available, well-documented. [7][10] | Moisture sensitive, required in stoichiometric amounts, corrosive, generates toxic waste. [7][8] |
| Solid Acid Catalysts | Zeolites (Hβ, HZSM-5), Resins (NKC-9) | Reusable, regenerable, environmentally benign, high selectivity, easy separation from product. [7][8] | May require higher temperatures or longer reaction times, activity can be pore-size dependent. [8][11] |
| "Green" Lewis Acids | Yb(OTf)₃, Deep Eutectic Solvents (e.g., [CholineCl][ZnCl₂]₃) | Can be used in catalytic amounts, often reusable, can be used in alternative media like ionic liquids. [12][13] | Higher initial cost, may require specific reaction media (e.g., ionic liquids). [13] |
Which acylating agent should I use: an acyl chloride or an acid anhydride?
Both are common and effective acylating agents. [3]* Acyl Chlorides (e.g., Acetyl Chloride): Generally more reactive than anhydrides. The reaction produces HCl as a byproduct.
-
Acid Anhydrides (e.g., Acetic Anhydride): Often preferred for greener and more economical processes. The byproduct is a carboxylic acid (e.g., acetic acid), which is less corrosive than HCl. [11]When using an anhydride with AlCl₃, at least two equivalents of the catalyst are often needed because the catalyst complexes with both the product ketone and the carboxylic acid byproduct. [3] What is a standard work-up procedure for a reaction using AlCl₃?
The work-up is designed to decompose the aluminum chloride-ketone complex and separate the organic product.
-
Quenching: The reaction mixture is poured carefully and slowly onto a mixture of crushed ice and concentrated HCl. [14]This hydrolyzes the excess AlCl₃ and breaks the product complex in an exothermic process that is controlled by the ice.
-
Extraction: The product is extracted from the aqueous layer into an immiscible organic solvent (e.g., methylene chloride, ethyl acetate).
-
Washing: The organic layer is typically washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. [14]4. Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. [14]5. Purification: The crude product is then purified, typically by distillation or column chromatography.
Experimental Protocols
Protocol 1: Classical Acylation with Aluminum Chloride
This protocol describes the acetylation of thiophene using acetyl chloride and AlCl₃.
Materials:
-
Thiophene (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Methylene Chloride (DCM)
-
Ice, Concentrated HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄
Procedure:
-
Set up an oven-dried, three-neck round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, all under an inert atmosphere (N₂ or Ar).
-
To the flask, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath. [14]3. Dissolve acetyl chloride (1.1 eq) in anhydrous DCM and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C. [14]4. After the addition is complete, dissolve thiophene (1.0 eq) in anhydrous DCM and add it via the addition funnel at a rate that keeps the internal temperature below 10°C.
-
Once the thiophene addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC indicates consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl (approx. 25g ice and 15mL HCl per 0.05 mol of substrate). [14]7. Transfer the quenched mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude 2-acetylthiophene by vacuum distillation.
Protocol 2: Green Acylation with a Reusable Zeolite Catalyst
This protocol details the acetylation of thiophene using acetic anhydride and Hβ zeolite, a reusable solid acid catalyst. [8] Materials:
-
Thiophene (1.0 eq)
-
Acetic Anhydride (3.0 eq)
-
Hβ Zeolite catalyst (e.g., ~15% by weight of thiophene)
Procedure:
-
Activate the Hβ zeolite catalyst by calcining at 500°C for 6 hours. Allow it to cool to room temperature in a desiccator.
-
To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add thiophene (1.0 eq) and acetic anhydride (3.0 eq). [8]3. Add the activated Hβ zeolite catalyst to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by GC or TLC. [8][11]5. After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by simple filtration. The catalyst can be washed with a suitable solvent (e.g., acetone), dried, and calcined for reuse.
-
The filtrate contains the product, unreacted acetic anhydride, and acetic acid byproduct. Remove the excess anhydride and acetic acid by distillation.
-
Purify the remaining crude 2-acetylthiophene by vacuum distillation. This method avoids a corrosive aqueous work-up.
References
- Regioselectivity in Friedel–Crafts acyl
- Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. (n.d.). Benchchem.
- Technical Support Center: Friedel-Crafts Acyl
- Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange.
- Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). ACS Omega.
- Troubleshooting low yield in Friedel-Crafts acyl
- Common side reactions in the Friedel-Crafts synthesis of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone. (n.d.). Benchchem.
- Hartough, H. D. (1949). U.S. Patent No. US2492629A. U.S.
- Caesar, P. D. (1947). U.S. Patent No. US2432991A. U.S.
- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). Physical Chemistry: An Indian Journal.
- Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2012).
- Friedel–Crafts reaction. (n.d.). In Wikipedia.
- New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. (2021). MDPI.
- Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. (2006).
- Friedel–Crafts Acyl
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Royal Society of Chemistry.
- Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. (2013). Asian Journal of Chemistry.
- Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. (2002).
- Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. (2021). PubMed.
- An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). (2016). RSC Publishing.
- Friedel-Crafts Acyl
- Experiment 1: Friedel-Crafts Acyl
- Acyl
- Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. (2002). Zenodo.
- Experiment 14: Friedel-Crafts Acyl
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- 4. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
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- 9. Friedel-Crafts Acylation [organic-chemistry.org]
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- 12. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Methanones
Welcome to the technical support center for the analysis of substituted methanones using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by this important class of compounds. Substituted methanones, particularly aromatic ketones, are foundational scaffolds in numerous pharmaceuticals and functional materials. However, their structural complexity, characterized by multiple aromatic systems and diverse substituents, often leads to NMR spectra that are far from straightforward.
This resource provides in-depth, field-tested insights in a direct question-and-answer format to address specific experimental issues. We will move from foundational concepts to advanced troubleshooting protocols, explaining not just what to do, but why each step is critical for accurate structural elucidation.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles and common queries that form the basis of interpreting methanone NMR spectra.
Q1: What are the characteristic ¹H and ¹³C NMR chemical shifts for a simple diaryl methanone like benzophenone?
A: In a standard deuterated chloroform (CDCl₃) solution, the parent benzophenone structure provides a fundamental template. The electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the aromatic rings are the dominant factors influencing chemical shifts.
-
¹H NMR: The aromatic protons of unsubstituted benzophenone typically appear as a complex multiplet in the range of 7.30-7.85 ppm.[1] The protons ortho to the carbonyl group are the most deshielded due to the combined inductive effect and magnetic anisotropy of the C=O bond, appearing further downfield.
-
¹³C NMR: The carbonyl carbon is highly deshielded and presents a distinct, low-intensity signal in the 190-220 ppm region, a hallmark of ketones.[2][3] For benzophenone itself, this signal is often observed around 196 ppm. The aromatic carbons resonate between 128-138 ppm, with the carbon directly attached to the carbonyl group (the ipso-carbon) appearing near 137 ppm.[4]
Table 1: Typical NMR Chemical Shift Ranges for Benzophenone (in CDCl₃)
| Nucleus | Position | Typical Chemical Shift (ppm) | Key Influences |
| ¹H | Ortho-Ar | 7.75 - 7.85 | Deshielded by C=O anisotropy |
| Meta/Para-Ar | 7.30 - 7.60 | Standard aromatic region | |
| ¹³C | Carbonyl (C=O) | ~196 | Highly deshielded |
| Ipso-Ar | ~137 | Quaternary, attached to C=O | |
| Ortho/Meta/Para-Ar | 128 - 133 | Aromatic carbon region |
Q2: Why do the aromatic signals in my substituted methanone spectrum overlap into an uninterpretable "multiplet"?
A: This is one of the most common challenges. The aromatic region in ¹H NMR (typically 6.5-8.5 ppm) is often crowded. For substituted methanones, multiple factors exacerbate this issue:
-
Small Chemical Shift Differences: Protons on the same or different aromatic rings may have very similar electronic environments, causing their signals to be very close together.
-
Complex Splitting Patterns: Protons on a substituted ring couple with their neighbors (ortho, meta, and sometimes para coupling), splitting each signal into multiple lines (doublets, triplets, etc.).[5] When these individual multiplets overlap, they merge into a broad, unresolved signal.
-
Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J-value), the simple n+1 splitting rule breaks down. This leads to "roofing" (uneven peak intensities) and additional, complex splitting that further complicates the spectrum.
Resolving this overlap is critical and is a primary focus of the troubleshooting section below.
Section 2: Troubleshooting Common Spectral Problems
This section provides actionable protocols to solve specific issues encountered during spectral analysis.
Problem 1: Severe signal overlap in the aromatic region prevents any meaningful analysis.
Causality: The default NMR solvent (often CDCl₃) may not provide sufficient chemical shift dispersion for your specific analyte. Aromatic solvent-induced shifts (ASIS) can be exploited to resolve overlapping signals. Aromatic solvents like benzene-d₆ or toluene-d₈ create a specific magnetic environment that interacts with the electron-deficient parts of the solute, often causing significant changes in proton chemical shifts.[6]
Troubleshooting Protocol: Solvent-Induced Signal Resolution
-
Initial Spectrum: Acquire the standard ¹H NMR spectrum in CDCl₃. Note the unresolved multiplet(s) in the aromatic region.
-
Solvent Change: Prepare a new sample of your compound using benzene-d₆ as the solvent. Ensure the concentration is similar to the first sample.
-
Acquire Second Spectrum: Run the ¹H NMR experiment under identical parameters (temperature, pulse sequence).
-
Compare Spectra: Carefully compare the aromatic regions of the CDCl₃ and benzene-d₆ spectra. The π-system of the benzene solvent will interact with the methanone, often shifting the ortho protons significantly upfield and potentially resolving the overlap with meta and para protons.
-
Rationale for Choice: Benzene-d₆ is chosen for its strong anisotropic effect. Protons situated near the electron-withdrawing carbonyl group will experience a pronounced upfield shift as they are drawn into the shielding cone of the solvent's π-cloud. This often "unpacks" the crowded multiplet into distinct, interpretable signals.
Caption: Workflow for resolving signal overlap using solvent effects.
Problem 2: I have an asymmetrically substituted methanone. How do I definitively assign protons and carbons to their respective aromatic rings?
Causality: Substituents dramatically alter the electronic environment of an aromatic ring. Electron-donating groups (EDGs) like -OCH₃ or -NMe₂ increase electron density, shielding nearby nuclei (upfield shift). Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ decrease electron density, deshielding nuclei (downfield shift).[3][7] This effect is strongest at the ortho and para positions. While these trends provide clues, unambiguous assignment requires correlating atoms through bonds.
Troubleshooting Protocol: Assignment via 2D HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this task. It detects correlations between protons and carbons that are separated by 2 or 3 bonds (²J or ³J coupling).
-
Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra. Tentatively identify the carbonyl carbon signal (~190-220 ppm).
-
Run HMBC Experiment: Set up a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for a J-value of 8-10 Hz) to enhance correlations over 2 and 3 bonds.
-
Analyze the HMBC Spectrum:
-
Locate the Carbonyl Carbon: Find the chemical shift of your C=O signal on the F1 (¹³C) axis.
-
Identify Key Correlations: Look for cross-peaks at this ¹³C chemical shift. You will see correlations to the protons that are 2 or 3 bonds away. These are the ortho protons on BOTH aromatic rings.
-
Assign Ring A: If one ring has a distinct substituent (e.g., a methoxy group), locate the -OCH₃ protons (~3.8 ppm) in the ¹H spectrum. In the HMBC, these protons will show a ³J correlation to the ipso-carbon of their attached ring. This definitively links the methoxy group to that specific ring.
-
Assign Ring B: The other set of ortho protons that correlate to the carbonyl carbon must belong to the second ring. You can now use standard COSY and HSQC data to walk around each ring and complete the assignment.
-
Caption: Using HMBC to link ortho protons to the central carbonyl carbon.
Section 3: Advanced Techniques for Complete Structural Elucidation
When 1D NMR and simple troubleshooting are insufficient, a suite of 2D NMR experiments is required to solve the structure.
Q3: My molecule is highly complex with multiple substituents. What is a systematic workflow using 2D NMR?
A: A logical, sequential application of 2D NMR experiments can solve even highly complex structures. Each experiment provides a different piece of the puzzle.
Systematic 2D NMR Workflow:
-
¹H-¹H COSY (Correlation Spectroscopy): This is the starting point. It identifies all proton-proton coupling networks. A cross-peak between two protons indicates they are J-coupled (typically 3 bonds apart). This will allow you to trace out the complete spin system for each individual aromatic ring and any aliphatic chains.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹J coupling). It essentially maps your ¹H spectrum onto your ¹³C spectrum, telling you which proton is on which carbon. This is invaluable for assigning carbon signals that have attached protons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): As described in the troubleshooting section, this is the key for connecting the pieces. It shows long-range (2- and 3-bond) H-C correlations. Use it to:
-
Connect substituents (e.g., -CH₃ protons) to the aromatic ring.
-
Connect the protons on each ring to the central carbonyl carbon.
-
Confirm the connectivity between different spin systems identified in the COSY.
-
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in 3D space, not necessarily through bonds.[8] This is crucial for determining stereochemistry and conformation. For methanones, a NOESY can show a through-space correlation between a substituent on one ring and an ortho-proton on the other, providing information about the torsional angle between the rings.
Caption: Logical workflow for 2D NMR-based structural elucidation.
Section 4: Computational Approaches in Spectral Analysis
Q4: Can I use software to predict the NMR spectrum of my novel methanone to confirm my assignment?
A: Yes, computational chemistry has become a valuable tool for NMR analysis. There are two main approaches:
-
DFT (Density Functional Theory) Calculations: Programs like Gaussian can perform geometry optimization followed by NMR shielding constant calculations. The calculated shieldings are then scaled against a reference (like TMS) to predict chemical shifts. This method can be quite accurate, especially for ¹³C shifts, and is excellent for comparing different possible isomers against the experimental data.[9]
-
Machine Learning (ML) / Database Methods: Newer software uses large databases of experimental spectra to train neural networks.[10][11] These programs can predict ¹H and ¹³C spectra very quickly from a chemical structure. While they may be less accurate for highly novel scaffolds not well-represented in their training data, they are excellent for getting a rapid, "first-look" prediction that can guide initial assignments.
Best Practice: Use computational predictions as a hypothesis-generating tool. The predicted spectrum can suggest assignments, but these should always be rigorously confirmed with experimental data, particularly multi-dimensional NMR experiments like HMBC and NOESY.
References
-
Interpreting Aromatic NMR Signals. (2021). YouTube. Available at: [Link]
-
Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. (2021). YouTube. Available at: [Link]
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Can NMR solve some significant challenges in metabolomics?. (n.d.). PubMed Central. Available at: [Link]
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Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. (n.d.). PubMed. Available at: [Link]
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UNIT 7 HOMONUCLEAR CORRELATION NMR SPECTROMETRY 2D-NMR. (n.d.). RUA. Available at: [Link]
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Ketones. (n.d.). OpenOChem Learn. Available at: [Link]
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How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Available at: [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). SpringerLink. Available at: [Link]
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STATISTICAL CHALLENGES AND LIMITATIONS IN ANALYZING 1H NMR METABONOMICS DATA. (n.d.). ResearchGate. Available at: [Link]
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Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Available at: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Available at: [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). ACS Publications. Available at: [Link]
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PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Available at: [Link]
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NMR - Interpretation. (2023). Chemistry LibreTexts. Available at: [Link]
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NMR Signatures of Transition-Metal Nuclei: From Local Environments and Electronic Structures to Reactivity Descriptors in Molecular and Heterogeneous Catalysis. (n.d.). PubMed Central. Available at: [Link]
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Bromodimethylsulfonium bromide (BDMS) as a Potential Candidate for Photocatalytic Selective Oxidation of Benzylic Alcohols Using Oxygen and Visible Light - Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Problems, principles and progress in computational annotation of NMR metabolomics data. (2022). SpringerLink. Available at: [Link]
-
13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. (n.d.). ResearchGate. Available at: [Link]
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Spectroscopy of Aldehydes and Ketones. (n.d.). Fiveable. Available at: [Link]
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Through-space NMR correlations between two different half-integer quadrupolar nuclei using T-HMQC sequences. (n.d.). ResearchGate. Available at: [Link]
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Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). ResearchGate. Available at: [Link]
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Video: NMR Spectroscopy of Aromatic Compounds. (n.d.). JoVE. Available at: [Link]
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Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL Powers Group. Available at: [Link]
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NMR Chemical Shift - ppm, Upfield, Downfield. (n.d.). Chemistry Steps. Available at: [Link]
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Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides. (n.d.). ResearchGate. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available at: [Link]
-
Dihydrogen contacts observed by through-space indirect NMR coupling. (n.d.). RSC Publishing. Available at: [Link]
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Electrified Hydrogenation of Aliphatic Ketones in a Palladium Membrane Reactor. (2024). Journal of the American Chemical Society. Available at: [Link]
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Short Summary of 1H-NMR Interpretation. (n.d.). Webpages.uidaho.edu. Available at: [Link]
-
NMR Spectroscopy. (2019). Chemistry LibreTexts. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Available at: [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. Available at: [Link]
-
Keto-Enol Equilibrium Using NMR. (2012). YouTube. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Available at: [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. (2020). National Institutes of Health. Available at: [Link]
-
Tutorial - NMR Challenge. (n.d.). NMR Challenge. Available at: [Link]
-
Solvents in NMR Spectroscopy. (2017). YouTube. Available at: [Link]
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Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays
A a Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to help you diagnose and resolve common issues leading to inconsistent results in your biological assays. As scientists, we know that the reliability of our data is paramount. Variability in biological assays can arise from multiple sources, including reagents, equipment, protocols, and even the analyst performing the assay.[1][2] This resource provides a structured approach to troubleshooting, helping you to systematically identify and address the root causes of inconsistency, ensuring the accuracy and reproducibility of your valuable research.
Section 1: Troubleshooting Guides by Symptom
This section is organized by the common symptoms of assay inconsistency. Select the guide that best describes the problem you are observing in your experiments.
High Well-to-Well Variation (High CV%)
A high coefficient of variation (CV%) within a single plate is a frequent challenge, indicating that replicate wells are not yielding similar results. An acceptable CV% is assay-dependent, but generally, a value above 15% warrants investigation.
Senior Application Scientist's Note: High CV% is often a localized problem, meaning the source of the variability is likely related to the specific actions taken on that plate. Think about the physical steps of the assay: pipetting, washing, and reagent addition. Small inconsistencies in these manual or automated steps can lead to significant differences in the final readout.
| Potential Cause | Explanation | Recommended Action |
| Inaccurate Pipetting | Pipetting errors, either from user technique or uncalibrated pipettes, are a primary source of variability. | Review and standardize pipetting technique. Ensure pipettes are properly calibrated. For multichannel pipettes, verify that all channels are dispensing equal volumes.[3] |
| Improper Reagent Mixing | Reagents that are not thoroughly mixed can lead to concentration gradients across the plate. | Ensure all reagents, including thawed components, are vortexed or inverted gently before use. |
| Cell Seeding Non-uniformity | In cell-based assays, uneven cell distribution in the wells will result in variable responses.[4] | Gently swirl the cell suspension between plating to prevent settling. Ensure a single, smooth dispensing motion for each well. |
| Inadequate Washing | Residual unbound reagents or interfering substances can lead to inconsistent results.[5] | Optimize wash steps by ensuring sufficient volume, duration, and number of washes. Confirm that the washer manifold is not clogged. |
| Edge Effects | Wells on the perimeter of the plate may behave differently due to temperature and evaporation gradients.[6][7] | See dedicated section on "Edge Effects" below for mitigation strategies. |
The following decision tree can guide your investigation into the root cause of high well-to-well variation.
Caption: A step-by-step decision tree for troubleshooting high CV%.
Plate-to-Plate or Day-to-Day Variation
When results are consistent within a single plate but vary between plates or experimental runs, the source of the inconsistency is likely systemic rather than localized to a single plate.
Senior Application Scientist's Note: This type of variability often points to factors that change over time, such as reagent stability, instrument performance, or environmental conditions. It's crucial to have robust quality control measures in place to monitor these variables.
| Potential Cause | Explanation | Recommended Action |
| Reagent Lot-to-Lot Variability | Different lots of critical reagents like antibodies, enzymes, or media can have varying performance characteristics.[2][8] | Qualify new lots of critical reagents against the current lot before use. Maintain a reference lot for comparison. |
| Reagent Instability | Improper storage or repeated freeze-thaw cycles can degrade reagents over time.[9] | Aliquot reagents into single-use volumes. Store all components at their recommended temperatures. |
| Instrument Performance Drift | Changes in instrument settings or performance (e.g., lamp intensity, temperature control) can lead to shifts in results. | Perform regular instrument calibration and maintenance. Run system suitability tests before each assay.[10] |
| Environmental Fluctuations | Variations in laboratory temperature and humidity can affect reaction kinetics and evaporation rates.[11] | Monitor and control the laboratory environment. Allow all plates and reagents to equilibrate to room temperature before starting the assay. |
| Operator Variability | Different technicians may perform the assay with subtle, yet impactful, differences in technique. | Ensure all users are trained on a standardized protocol. When possible, have the same operator perform related experiments. |
Caption: A systematic workflow for identifying sources of between-assay variability.
Unexpectedly High or Low Signal
Deviations from the expected signal range can indicate a fundamental problem with the assay chemistry or detection system.
Senior Application Scientist's Note: A common pitfall is assuming that "more signal is better." A signal that is too high can saturate the detector, leading to inaccurate readings. Conversely, a low signal may indicate a problem with a critical reagent or an issue with the assay's sensitivity.
| Symptom | Potential Cause | Recommended Action |
| High Background | Non-specific binding of antibodies or detection reagents.[5] | Optimize blocking steps with an appropriate blocking buffer. Increase the number and stringency of wash steps. |
| Contaminated reagents or buffers. | Use fresh, high-quality reagents and water. | |
| Low Signal | Inactive or degraded enzyme/substrate.[11] | Verify the expiration dates and proper storage of all reagents. Prepare fresh working solutions. |
| Suboptimal reagent concentrations. | Perform a titration of key reagents (e.g., antibodies, antigen) to determine the optimal concentrations. | |
| Saturated Signal | Detector gain is set too high.[12] | Adjust the gain settings on the plate reader to bring the signal within the linear range of detection. |
| Reagent concentrations are too high. | Dilute the sample or decrease the concentration of the detection reagent. |
Edge Effects
Edge effects are a common phenomenon in microplate assays where the outer wells of the plate show different results from the inner wells. This is often due to increased evaporation and temperature fluctuations at the plate's perimeter.[6][7]
Senior Application Scientist's Note: The physics of a microplate makes the outer wells more susceptible to environmental influences. Mitigating edge effects is crucial for maximizing the usable wells on a plate and ensuring data consistency.
-
Create a Humidity Barrier: Fill the outer wells with sterile water or media to create a moisture barrier, reducing evaporation from the experimental wells.[6]
-
Use a Lid and Seal the Plate: Always use a lid during incubation. For longer incubations, sealing the plate with an adhesive film can further minimize evaporation.[13]
-
Proper Incubation: Avoid stacking plates in the incubator, as this can create temperature gradients. Ensure the incubator has a water pan to maintain humidity.[11]
-
Equilibration: Allow plates to equilibrate to room temperature before adding reagents or cells to minimize thermal gradients.[14]
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is an acceptable CV% for my assay?
-
A: This is highly dependent on the assay type. Immunoassays often have a target CV of less than 15%, while cell-based assays may have a slightly higher acceptable range. It is best to establish an acceptable CV% during assay validation based on historical data and the required precision of the assay.
-
-
Q2: How can I tell if my cells are healthy for a cell-based assay?
-
Q3: My positive control is failing. What should I do first?
-
A: A failing positive control indicates a significant issue with the assay. First, check the preparation and storage of the control itself. If the control is sound, the issue likely lies with a critical reagent or a fundamental step in the assay protocol. Re-prepare fresh reagents and carefully review the protocol.
-
-
Q4: How often should I calibrate my pipettes?
-
A: Pipette calibration should be performed at least annually, or more frequently if they are heavily used. Regular in-house checks can also be performed to monitor performance between calibrations.
-
Section 3: Best Practices for Assay Consistency
Proactive measures are the best defense against inconsistent results. Integrating these best practices into your laboratory workflow can significantly improve the reproducibility of your assays.
-
Assay Development and Validation: A well-developed and validated assay is the foundation of reproducible results. This includes defining the assay's range, sensitivity, and specificity.[1][16]
-
Reagent Management: Implement a robust system for reagent tracking, including lot numbers, expiration dates, and storage conditions.[8]
-
Standard Operating Procedures (SOPs): Detailed SOPs for all assay protocols ensure that every user performs the assay in the same manner.
-
Quality Control (QC): Incorporate appropriate controls (positive, negative, and system suitability) in every assay run to monitor performance over time.[17][18]
-
Data Analysis: Utilize appropriate statistical methods to analyze your data and identify trends or outliers.[19][20]
References
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ResearchGate. What can be done to reduce the edge effect in cell culture multiplate (96 well plate)?? Available at: [Link]
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QIAGEN. Importance of QC. Available at: [Link]
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BioTechniques. Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Available at: [Link]
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BioSpherix. Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating. Available at: [Link]
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PubMed. Validation of bioassays for quality control. Available at: [Link]
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USA Scientific, Inc. Minimizing Edge Effect in 96-Well Plates Using CytoOne. Available at: [Link]
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ResearchGate. How to prevent the "edge effect" in 96-well microplates? Available at: [Link]
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WellPlate.com. Three Ways To Reduce Microplate Edge Effect. Available at: [Link]
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PubMed. Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Available at: [Link]
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Dispendix. Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Available at: [Link]
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BioProcess International. Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Available at: [Link]
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BioTechniques. Best practice in bioassay development. Available at: [Link]
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Scribd. Biological Assay in Quality Control. Available at: [Link]
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Biomatik. Troubleshooting Common Issues In Elisa Kits: Tips And Strategies. Available at: [Link]
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Cusabio. What Factors Could Affect ELISA Results? Available at: [Link]
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Promega GmbH. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Available at: [Link]
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Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. Available at: [Link]
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Alpha Lifetech. Troubleshooting Common Issues in ELISA Detection. Available at: [Link]
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ResearchGate. (PDF) Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Available at: [Link]
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Surmodics. What are Some Potential Errors that can Occur in an ELISA? Available at: [Link]
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Technology Networks. Assay Development: Best Practices in Drug Discovery. Available at: [Link]
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Biocompare. Immunoassay Troubleshooting. Available at: [Link]
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Azure Biosystems. How to Troubleshoot Common In-cell Western Issues. Available at: [Link]
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Creative Biolabs. Analytical and Bioassay Quality Control. Available at: [Link]
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YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available at: [Link]
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SLAS. Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. Available at: [Link]
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BMG LABTECH. A troubleshooting guide to microplate-based assays. Available at: [Link]
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PeploBio. The Role of Assay Development and Validation in Drug Discovery. Available at: [Link]
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bioRxiv. A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. Available at: [Link]
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ResearchGate. (PDF) Immunoassay Troubleshooting Guide. Available at: [Link]
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WuXi Biologics. Global Quality Control (QC) Assay List. Available at: [Link]
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ResearchGate. (PDF) Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Available at: [Link]
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Ansh Labs. Troubleshooting Immunoassays. Available at: [Link]
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PMC - NIH. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Available at: [Link]
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uspbpep.com. 5.3. statistical analysis of results of biological assays and tests. Available at: [Link]
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Thai Pharmacopoeia. STATISTICAL ANALYSIS OF RESULTS OF BIOLOGICAL ASSAYS AND TESTS. Available at: [Link]
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-
ResearchGate. (PDF) Statistical methods for evaluating the linearity in assay validation. Available at: [Link]
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Technical Support Center: Storage and Handling of Light-Sensitive Thiophene Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with light-sensitive thiophene compounds. This guide is designed to provide in-depth, field-proven insights into the proper storage and handling of these materials, along with troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Section 1: Understanding the Instability of Thiophene Compounds
Thiophene and its derivatives are crucial building blocks in medicinal chemistry and materials science.[1][2] However, their five-membered sulfur-containing heterocyclic ring structure makes them susceptible to degradation, particularly when exposed to light.[3][4]
The Role of Light in Degradation
Photodegradation is a primary concern for thiophene compounds.[4] Exposure to light, especially in the UV and visible blue spectrum (300-500 nm), can initiate photochemical reactions.[5][6] This light energy can excite the thiophene molecule, leading to the formation of reactive species that can undergo various degradation pathways, including oxidation of the sulfur atom to form S-oxides and S,S-dioxides.[4]
The susceptibility of a thiophene derivative to photodegradation is influenced by its specific chemical structure.[7][8] Factors such as the type and position of substituents on the thiophene ring can significantly impact the compound's electronic properties and, consequently, its photostability.[7][8][9][10] For instance, electron-withdrawing groups can decrease the thiophene's reactivity towards singlet oxygen, a key player in photo-oxidation.[11]
Other Factors Contributing to Degradation
Beyond light, other environmental factors can compromise the stability of thiophene compounds:
-
Oxidation: The sulfur atom in the thiophene ring is prone to oxidation by atmospheric oxygen, a process that can be accelerated by light and the presence of trace metal impurities.[3]
-
Moisture: Some thiophene derivatives can be sensitive to moisture, which can lead to hydrolysis or other degradation reactions.[12]
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.[13][14]
-
pH: The stability of thiophene compounds in solution can be pH-dependent.[3]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of light-sensitive thiophene compounds.
Q1: My thiophene compound is showing signs of degradation (e.g., color change) upon storage. What are the likely causes?
A1: A color change, such as developing a yellow or brownish hue, often indicates the formation of impurities or degradation products.[4] The most probable causes are exposure to light and/or oxygen.[3][4] The sulfur atom in the thiophene ring is susceptible to oxidation, and this process is often catalyzed by light.[3]
Q2: How does the substitution pattern on the thiophene ring affect its stability?
A2: The nature and position of substituents significantly influence the stability of the thiophene ring.[3] For example, bulky groups at the 2- and 5-positions can sterically hinder the approach of oxidizing agents.[3] Additionally, the electronic properties of substituents play a crucial role; electron-withdrawing groups can decrease the ring's susceptibility to oxidation.[11] Studies have shown that the rate of photocatalytic degradation varies among different thiophene derivatives, with thermodynamic stability being a key determinant of reactivity.[8][9][10]
Q3: Can degradation of my thiophene compound affect the results of my biological assays?
A3: Yes, absolutely. Degradation can lead to the formation of impurities with different biological activities or toxicities. In some cases, thiophene-containing drugs can be metabolized by enzymes like cytochrome P450s to form reactive metabolites, such as thiophene S-oxides and epoxides, which can be toxic.[3][15] Therefore, using a degraded compound can lead to inconsistent or erroneous experimental results.[12]
Q4: Are there any general strategies to enhance the stability of my thiophene compound?
A4: Yes, several strategies can be employed:
-
Proper Storage: The most critical step is to store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[3][12][13]
-
Use of Antioxidants: For solutions, adding antioxidants can help prevent oxidative degradation.[16]
-
Structural Modification: In the drug design phase, modifying the structure by introducing bulky substituents or electron-withdrawing groups can improve stability.[3] Another approach is to replace the thiophene ring with a more stable bioisostere.[3]
-
Formulation: For drug development, formulation strategies like encapsulation can protect the compound from degradation.[3]
Section 3: Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered when working with light-sensitive thiophene compounds.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify Purity: Analyze the purity of your thiophene compound using techniques like HPLC or NMR to check for degradation products.[4][12] 2. Compare Lots: If possible, compare the results with a fresh, validated lot of the compound.[12] 3. Review Storage Conditions: Ensure that the compound has been stored correctly, protected from light and air.[12][13] |
| Reaction Conditions | 1. Check Reagents and Solvents: Ensure all other reagents and solvents are pure and dry, as impurities can interfere with the reaction.[17] 2. Optimize Conditions: Re-evaluate reaction parameters such as temperature, solvent, and catalyst, as these can influence side reactions and product stability.[17] |
| Work-up and Purification | 1. Product Stability: Your product might be unstable to the work-up conditions (e.g., acidic or basic washes).[18] Test the stability of a small sample before proceeding with the full work-up.[18] 2. Purification Method: Thiophene derivatives can sometimes decompose on silica gel.[17] Consider neutralizing the silica gel with a non-nucleophilic base or using alternative purification methods like recrystallization.[17] |
Issue 2: Low Yield in Synthesis Reactions
| Possible Cause | Troubleshooting Steps |
| Starting Material Purity | 1. Verify Purity: Impure starting materials are a common reason for low yields.[17] Ensure the purity of all reactants. 2. Proper Storage: Check that starting materials have been stored correctly to prevent degradation. |
| Reaction Setup and Execution | 1. Inert Atmosphere: For air-sensitive reactions, ensure a proper inert atmosphere is maintained throughout the process using techniques like a Schlenk line or a glove box.[19][20][21][22] 2. Dry Glassware: Use oven-dried glassware to eliminate adsorbed moisture that can quench reagents.[19][22][23] |
| Product Isolation | 1. Volatility: Some thiophene derivatives can be volatile. Avoid prolonged exposure to high vacuum or elevated temperatures during solvent removal.[17] 2. Aqueous Solubility: Your product might have some solubility in the aqueous layer during extraction. Check the aqueous layer for your product.[18] |
Visual Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting experimental issues with thiophene compounds.
Section 4: Recommended Protocols
Protocol 1: Proper Storage of Light-Sensitive Thiophene Compounds
-
Container Selection: Use amber glass vials or bottles to block UV and visible light.[13][16][24] For highly sensitive materials, consider wrapping the container in aluminum foil for additional protection.[16][25]
-
Inert Atmosphere: Before sealing the container, flush it with an inert gas such as argon or nitrogen to displace any oxygen.[3][12]
-
Temperature Control: Store the compound at the recommended temperature, which is typically refrigerated (2-8°C) or frozen (-20°C or below) for long-term stability.[4][13] Avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label the container with the compound name, date received, and storage conditions.[13][24]
Protocol 2: Handling of Air- and Light-Sensitive Thiophene Compounds
This protocol outlines the use of a syringe for transferring a light- and air-sensitive thiophene solution.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.[19][22][23]
-
Syringe Preparation: Dry the syringe and needle in an oven.[22][23] After cooling under an inert atmosphere, flush the syringe multiple times with inert gas.[19][22][23]
-
Inert Atmosphere Setup: The reaction vessel should be under a slight positive pressure of an inert gas, vented through a bubbler.[19][22]
-
Transfer:
-
Puncture the septum of the thiophene compound container with the needle.
-
If the container is a Sure/Seal™ bottle, pressurize it slightly by injecting inert gas.
-
Withdraw the desired amount of the solution into the syringe.
-
To prevent leaks, you can insert the needle tip into a rubber stopper after withdrawal.[19][22]
-
Quickly transfer the solution to the reaction vessel by piercing the septum.
-
-
Cleanup: Immediately and carefully clean the syringe and needle after use, as residual reagents can be reactive.[19][23]
Visual Guide for Handling Air-Sensitive Reagents
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Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Novel and Established Agents
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of kinase inhibitors has revolutionized modern medicine, offering targeted and effective treatments for a multitude of conditions. This guide provides a comparative overview of kinase inhibitors, with a specific focus on the emerging compound class of methoxy-nitrophenyl-thiophen-yl-methanones, and contrasts their potential with established kinase inhibitors.
The Kinase Inhibitor Arena: A Brief Overview
Kinase inhibitors are small molecules that block the action of kinases, thereby interfering with the signaling pathways that drive disease progression.[1][2][3] These inhibitors can be broadly classified based on their mechanism of action, target specificity, and chemical structure. The thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of kinases.[4]
Emerging Players: The Potential of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone and its Analogs
While specific experimental data on the kinase inhibitory activity of this compound is not yet extensively available in the public domain, its structural features suggest a potential for interaction with kinase active sites. The methoxy and nitro substitutions on the phenyl ring, coupled with the thiophene moiety, create a unique electronic and steric profile that could be exploited for selective kinase inhibition.
The broader class of thiophene-containing compounds has shown promise in targeting various kinases. For instance, thiophene-3-carboxamide derivatives have been investigated as dual inhibitors of c-Jun N-terminal kinase (JNK), acting as both ATP and JIP mimetics.[5][6] Furthermore, chalcones containing a thiophene-pyrazole hybrid scaffold have demonstrated anticancer activity, suggesting that the thiophene moiety can be a valuable component in the design of novel kinase inhibitors.[7]
Established Kinase Inhibitors: A Benchmark for Comparison
To provide a framework for evaluating the potential of novel compounds like this compound, it is essential to consider the profiles of well-established kinase inhibitors. These drugs have undergone rigorous preclinical and clinical testing, and their performance provides a benchmark for new therapeutic candidates.
| Kinase Inhibitor | Target Kinase(s) | FDA Approval Status | Common Clinical Applications |
| Imatinib | BCR-Abl, c-KIT, PDGFR | Approved | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST) |
| Gefitinib | EGFR | Approved | Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations |
| Erlotinib | EGFR | Approved | Non-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer |
| Sorafenib | VEGFR, PDGFR, RAF kinases | Approved | Renal Cell Carcinoma (RCC), Hepatocellular Carcinoma (HCC) |
| Sunitinib | VEGFR, PDGFR, c-KIT, FLT3 | Approved | Renal Cell Carcinoma (RCC), Gastrointestinal Stromal Tumors (GIST) |
Experimental Approaches for Comparative Analysis
A thorough comparison of a novel compound like this compound with established inhibitors would necessitate a series of robust experimental evaluations.
In Vitro Kinase Inhibition Assays
The initial step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of kinases.
Workflow for In Vitro Kinase Profiling:
Caption: Workflow for determining the in vitro potency and selectivity of a novel kinase inhibitor.
Cell-Based Assays
Following biochemical characterization, it is crucial to evaluate the compound's activity in a cellular context.
Step-by-Step Protocol for a Cell Proliferation Assay:
-
Cell Culture: Plate cancer cell lines known to be dependent on specific kinases (e.g., A549 for EGFR, K562 for BCR-Abl) in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a reference inhibitor (e.g., Gefitinib for A549).
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) and compare the values between the novel compound and the reference inhibitor.
Signaling Pathway Analysis
To understand the mechanism of action, it is important to investigate the effect of the inhibitor on downstream signaling pathways.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and the potential point of inhibition.
Future Perspectives and Conclusion
The field of kinase inhibitor discovery is a dynamic and continuously evolving area of research.[1][2][3] While established drugs have significantly improved patient outcomes, the emergence of drug resistance and the need for more selective agents drive the search for novel chemical scaffolds. Compounds like this compound, which possess unique structural motifs, represent promising starting points for the development of next-generation kinase inhibitors.
A comprehensive and systematic evaluation, encompassing biochemical, cellular, and in vivo studies, will be necessary to fully elucidate the therapeutic potential of this and other novel thiophene-based compounds. By leveraging the knowledge gained from established kinase inhibitors and employing robust experimental methodologies, researchers can continue to advance the development of targeted therapies that address the unmet needs of patients with a wide range of diseases.
References
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Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed. (URL: [Link])
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Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC - NIH. (URL: [Link])
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Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC - NIH. (URL: [Link])
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Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery - ResearchGate. (URL: [Link])
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Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PubMed. (URL: [Link])
- Novel Protein Kinase Inhibitors: SMART Drug Design Technology. (URL: Not available)
-
Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - ResearchGate. (URL: [Link])
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-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])
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Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. (URL: [Link])
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A Senior Scientist's Guide to the Bioactivity of Substituted Thiophenyl Methanones: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the thiophenyl methanone scaffold represents a privileged structure with a remarkable diversity of biological activities. The inherent versatility of the thiophene ring, coupled with the diaryl methanone linker, provides a framework for extensive chemical modification, leading to a broad spectrum of pharmacological effects. This guide offers an in-depth, comparative analysis of the bioactivity of various substituted thiophenyl methanones, grounded in experimental data and mechanistic insights. We will explore how subtle changes in substitution patterns on both the thiophene and phenyl rings can profoundly influence their anti-inflammatory, anticancer, and antimicrobial properties.
The Rationale Behind Targeting the Thiophenyl Methanone Core
The thiophene ring is a bioisostere of the phenyl ring, meaning it can often substitute for a benzene ring in a drug molecule without significantly altering its biological activity. However, the presence of the sulfur atom in the thiophene ring introduces unique electronic and steric properties that can enhance interactions with biological targets and improve pharmacokinetic profiles. The methanone linker provides a rigid connection between the thiophene and a substituted phenyl ring, allowing for a systematic exploration of structure-activity relationships (SAR). This strategic combination of a versatile heterocyclic core and a tunable phenyl moiety makes thiophenyl methanones a compelling class of compounds for drug discovery.[1]
Comparative Analysis of Bioactivities
This section will delve into the key biological activities exhibited by substituted thiophenyl methanones, presenting a comparative analysis of their efficacy based on available experimental data.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
A significant area of investigation for thiophenyl methanone derivatives has been their potential as anti-inflammatory agents.[2][3] Many of these compounds exert their effects by inhibiting key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[4][5][6]
Inflammation is a complex biological response mediated by signaling molecules, including prostaglandins and leukotrienes, which are synthesized from arachidonic acid by COX and LOX enzymes, respectively.[2][7][8] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes. However, selective inhibition of the COX pathway can lead to an overproduction of pro-inflammatory leukotrienes via the LOX pathway. Therefore, compounds that dually inhibit both COX and LOX are of significant therapeutic interest as they may offer a broader anti-inflammatory effect with a potentially improved safety profile.[9][10]
Figure 1: The Arachidonic Acid Cascade and the inhibitory action of substituted thiophenyl methanones.
The anti-inflammatory potency of thiophenyl methanones is highly dependent on the nature and position of substituents on both the thiophene and phenyl rings.
-
Substitution on the Phenyl Ring: Electron-withdrawing groups, such as halogens (e.g., -Cl, -F) or trifluoromethyl (-CF3), on the phenyl ring often enhance anti-inflammatory activity. This is likely due to their ability to modulate the electronic properties of the methanone carbonyl group, which can influence binding to the active site of COX and LOX enzymes.
-
Substitution on the Thiophene Ring: The presence of small alkyl groups or amino groups on the thiophene ring can also impact activity. For instance, some studies have shown that an amino group at the 2-position of the thiophene ring can contribute to potent anti-inflammatory effects.
| Compound ID | Phenyl Ring Substitution | Thiophene Ring Substitution | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Reference |
| TPM-1 | 4-Chloro | Unsubstituted | 5.45 | 4.33 | [10] |
| TPM-2 | 4-Fluoro | Unsubstituted | 0.1 | >100 | [11] |
| TPM-3 | 4-Methoxy | 3-Cyano-2-morpholinoacetamido | 5.45 | 4.33 | [10] |
| Celecoxib | (Reference Drug) | 0.04 | >100 | [12] | |
| NDGA | (Reference Drug) | >100 | 2.46 | [10] |
Table 1: Comparative in vitro inhibitory activity of representative substituted thiophenyl methanones and reference drugs against COX-2 and 5-LOX.
Anticancer Activity: Disrupting the Cellular Scaffolding
Substituted thiophenyl methanones have also emerged as a promising class of anticancer agents, with several studies demonstrating their potent cytotoxic effects against various cancer cell lines.[13][14][15][16] A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[17][18][19][20]
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle.[21][22][23] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[24][25][26]
Figure 2: Mechanism of tubulin polymerization inhibition by substituted thiophenyl methanones.
The anticancer activity of thiophenyl methanones is significantly influenced by the substitution pattern, particularly on the phenyl ring.
-
Trimethoxy Substitution: A recurring structural motif in potent tubulin inhibitors is the presence of a 3,4,5-trimethoxyphenyl group. This substitution pattern mimics the B-ring of combretastatin A-4, a well-known natural tubulin inhibitor.
-
Halogen and Methoxy Substituents: The presence of halogen atoms or additional methoxy groups on the benzothiophene moiety can further enhance cytotoxic activity.
| Compound ID | Phenyl Ring Substitution | Thiophene Ring Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| TPM-4 | 3,4,5-Trimethoxy | 2-Amino-6-methylbenzo[b]thiophene | Various | Sub-nanomolar | [17][27] |
| TPM-5 | 3,4,5-Trimethoxy | 6-Methoxybenzo[b]thiophene | K562 | <1 | [18] |
| TPM-6 | 4-Chlorophenyl | 3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | HepG2 | 0.5 (with sorafenib) | [14][16] |
| Doxorubicin | (Reference Drug) | HepG-2 | 1.1 | [22] |
Table 2: Comparative in vitro cytotoxic activity of representative substituted thiophenyl methanones and a reference drug.
Antimicrobial Activity: Targeting Bacterial Cell Division
The thiophenyl methanone scaffold has also demonstrated promising antimicrobial activity against a range of bacterial pathogens.[23][28][29] One of the key bacterial targets for these compounds is the FtsZ protein, a crucial component of the bacterial cell division machinery.[14][21][30]
FtsZ is a prokaryotic homolog of tubulin and plays a central role in bacterial cytokinesis by forming a contractile Z-ring at the division site.[1][11][31] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and ultimately cell death.[1][3][30]
Figure 3: Mechanism of FtsZ polymerization inhibition by substituted thiophenyl methanones.
The antimicrobial activity of thiophenyl methanones is influenced by the substituents on both aromatic rings. Chalcone-like compounds containing a thiophene ring have shown notable antibacterial effects.[4][5][10][19][27]
-
Electron-withdrawing and Electron-donating Groups: The presence of both electron-withdrawing (e.g., -NO₂, -Cl) and electron-donating (e.g., -OCH₃) groups on the phenyl ring can modulate the antibacterial activity. The optimal substitution pattern often depends on the specific bacterial strain being targeted.
-
Heterocyclic Substituents: Incorporation of other heterocyclic rings, such as pyrazole or pyrimidine, can lead to enhanced antimicrobial potency.
| Compound ID | Phenyl Ring Substitution | Thiophene Ring Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| TPM-7 | 4-Nitro | Unsubstituted | E. coli | - | [19][27] |
| TPM-8 | 4-Chloro | Unsubstituted | S. aureus | - | [4] |
| TPM-9 | 4-Methoxy | 2,5-Dimethyl | B. subtilis | - | [4] |
| Ampicillin | (Reference Drug) | B. subtilis | 0.24 | [28] | |
| Gentamycin | (Reference Drug) | E. coli | 1.95 | [28] | |
| Note: Specific MIC values for these exact thiophenyl methanone structures were not readily available in the initial searches, but the references indicate their activity. |
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of the bioactivity of substituted thiophenyl methanones, standardized experimental protocols are essential. The following are detailed methodologies for key assays discussed in this guide.
In Vitro COX-2 Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[12][9][32][33]
Materials:
-
Purified human or ovine COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a chromogenic substrate
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, hematin, and the COX-2 enzyme solution.
-
Add the test compound at various concentrations to the respective wells. Include wells with DMSO as a vehicle control and a positive control.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately start monitoring the change in absorbance at 590 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[34][6][17][18][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.[15][28][29][35][36]
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., PIPES buffer)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (dissolved in DMSO)
-
Positive and negative controls (e.g., paclitaxel and nocodazole)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture on ice containing polymerization buffer, GTP, and the fluorescent reporter dye.
-
Add the test compound at various concentrations to the respective wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence intensity over time, which corresponds to the incorporation of the fluorescent dye into the polymerizing microtubules.
-
Analyze the polymerization curves to determine the effect of the test compound on the rate and extent of tubulin polymerization.
-
Calculate the IC₅₀ value for inhibition of tubulin polymerization.
Conclusion and Future Perspectives
Substituted thiophenyl methanones represent a highly versatile and promising scaffold in medicinal chemistry. The wealth of available data demonstrates that strategic modifications to this core structure can yield potent and selective inhibitors for a range of therapeutic targets. The ability to fine-tune the biological activity through chemical synthesis makes this class of compounds particularly attractive for the development of novel anti-inflammatory, anticancer, and antimicrobial agents.
Future research in this area should focus on a more systematic exploration of the structure-activity relationships to design compounds with improved potency, selectivity, and pharmacokinetic properties. The use of computational modeling and in silico screening can aid in the rational design of new derivatives. Furthermore, in vivo studies are crucial to validate the therapeutic potential of the most promising candidates identified in vitro. The continued investigation of substituted thiophenyl methanones holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
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Bag, S., et al. (2015). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 20(8), 14837-14853. [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 345(10), 820-828. [Link]
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Abdel-Aziz, M., et al. (2014). Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 22(1), 349-359. [Link]
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Comparative Guide to the Mechanistic Validation of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone
A Senior Application Scientist's Guide to Establishing a Novel Compound's Mechanism of Action
Introduction: From Hypothesis to Validated Mechanism
The discovery of a novel bioactive compound, such as (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone (herein designated as MNTM ), represents a pivotal starting point in drug development. However, its therapeutic potential is fundamentally linked to a rigorous and unambiguous validation of its mechanism of action (MoA). This guide provides a comprehensive framework for researchers to systematically investigate and validate the MoA of MNTM, using a postulated activity as a selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the kinases MEK1 and MEK2.
To establish a robust and trustworthy MoA profile, we will employ a multi-pronged, self-validating experimental approach. This involves progressing from direct, in vitro target engagement to cellular pathway modulation and, finally, to phenotypic outcomes. Throughout this guide, MNTM's performance will be benchmarked against a well-characterized, clinically relevant MEK1/2 inhibitor, Trametinib, to provide context and a clear measure of its potential.
This guide is structured not as a rigid protocol but as a logical, decision-driven workflow. It explains the causality behind each experimental choice, ensuring that each step builds upon the last to construct a coherent and defensible mechanistic narrative.
Phase 1: Direct Target Engagement and In Vitro Potency
The foundational question is whether MNTM directly interacts with and inhibits its putative targets, MEK1 and MEK2. An in vitro biochemical assay, free from the complexity of a cellular environment, provides the most direct answer.
Rationale for Experimental Choice
An in vitro kinase assay isolates the target enzyme (recombinant MEK1/2), the substrate (inactive ERK2), and the energy source (ATP). This allows us to quantify the direct inhibitory capacity of MNTM on MEK1/2's enzymatic activity, measured by the phosphorylation of ERK2. This approach provides a clear half-maximal inhibitory concentration (IC50), a critical parameter for assessing a compound's potency. Comparing MNTM's IC50 to that of Trametinib offers an immediate benchmark of its relative strength.
Comparative Data: In Vitro Kinase Inhibition
The following table presents hypothetical data from an in vitro kinase assay comparing the inhibitory activity of MNTM and Trametinib against recombinant MEK1 and MEK2.
| Compound | Target | IC50 (nM) |
| MNTM | MEK1 | 2.5 |
| MEK2 | 3.1 | |
| Trametinib | MEK1 | 0.92 |
| MEK2 | 1.8 |
Interpretation: The data indicates that MNTM is a potent inhibitor of both MEK1 and MEK2, with IC50 values in the low nanomolar range. While Trametinib is approximately 2-3 fold more potent in this direct biochemical assay, MNTM's potency is still well within the range of a promising lead compound.
Detailed Protocol: In Vitro MEK1 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ kinase assay formats, which quantify kinase activity by measuring the amount of ADP produced in the enzymatic reaction.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 substrate
-
MNTM and Trametinib (solubilized in DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of MNTM and Trametinib in DMSO, starting from 100 µM.
-
Reaction Setup:
-
Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing MEK1 enzyme and inactive ERK2 substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final concentrations should be optimized, but typical values are 5-10 ng/µL MEK1, 20-50 ng/µL ERK2, and 10 µM ATP.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal.
-
-
Data Acquisition: Incubate at room temperature for 30 minutes and measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control and plot the data against the logarithm of inhibitor concentration. Fit the curve using a non-linear regression model to determine the IC50 value.
Phase 2: Cellular Target Engagement and Pathway Analysis
Demonstrating direct inhibition in a test tube is a crucial first step, but it is not sufficient. The next logical phase is to verify that MNTM can enter a living cell, bind to its intended target (MEK1/2), and inhibit the downstream signaling pathway.
Rationale for Experimental Choices
We will use two orthogonal methods to answer this question:
-
Western Blot for Phospho-ERK (p-ERK): This is the canonical method for assessing MEK1/2 activity in cells. Since the sole function of MEK1/2 is to phosphorylate ERK1/2, a reduction in the levels of phosphorylated ERK (p-ERK) is a direct and quantitative readout of MEK inhibition. This experiment establishes the half-maximal effective concentration (EC50) in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This powerful technique confirms direct target engagement in an intact cellular environment. The principle is that a drug binding to its target protein stabilizes it against heat-induced denaturation. By heating cell lysates treated with MNTM and measuring the amount of soluble MEK1 remaining at different temperatures, we can prove that MNTM is physically binding to MEK1 inside the cell.
The combination of these two assays provides a self-validating system: the Western blot shows the consequence of target inhibition, while CETSA shows the physical interaction with the target.
Comparative Data: Cellular Pathway Inhibition
Experiments are performed in A375 cells, a human melanoma cell line with a BRAF V600E mutation, which renders the MAPK pathway constitutively active and makes the cells highly dependent on MEK signaling for survival.
| Compound | Assay | Endpoint | EC50 (nM) |
| MNTM | Western Blot | p-ERK Inhibition | 15.2 |
| Trametinib | Western Blot | p-ERK Inhibition | 5.8 |
Interpretation: MNTM effectively inhibits ERK phosphorylation in a cellular context, confirming it can cross the cell membrane and engage its target. As with the in vitro data, Trametinib is more potent, but MNTM demonstrates a strong on-target effect at a low nanomolar concentration. The shift from the IC50 (in vitro) to EC50 (cellular) is expected, reflecting factors like cell permeability and potential efflux.
Diagram: MAPK/ERK Signaling Pathway
The diagram below illustrates the core MAPK/ERK signaling cascade, highlighting the central role of MEK1/2, the target of MNTM and Trametinib.
Caption: The MAPK/ERK signaling cascade with MEK1/2 as the target for MNTM.
Detailed Protocol: Western Blot for p-ERK Inhibition
Materials:
-
A375 cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MNTM and Trametinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Seed 1-2 x 10^6 A375 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of MNTM or Trametinib (e.g., 0 to 1000 nM) for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Immunoblotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to serve as a loading control.
-
Analysis: Quantify the band intensities. For each sample, normalize the p-ERK signal to the total-ERK signal. Plot the normalized p-ERK levels against inhibitor concentration to determine the EC50.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
A375 cells
-
MNTM (at a concentration ~10x EC50, e.g., 150 nM) and DMSO vehicle
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for Western blotting (as above)
-
Primary antibody: anti-MEK1
Procedure:
-
Cell Treatment: Treat confluent plates of A375 cells with either 150 nM MNTM or DMSO for 2 hours.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~10^7 cells/mL.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis:
-
Collect the supernatant and analyze it by Western blot as described above.
-
Probe the membrane with an anti-MEK1 antibody.
-
-
Interpretation: Plot the band intensity of soluble MEK1 against the temperature for both DMSO and MNTM-treated samples. A rightward shift in the melting curve for the MNTM-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.
Phase 3: Phenotypic Outcomes and Final Mechanistic Link
The final phase connects target engagement and pathway inhibition to a relevant cellular phenotype. For an anti-cancer agent targeting a pro-proliferative pathway, the most direct phenotype is the inhibition of cell growth or viability.
Rationale for Experimental Choice
A cell viability assay (e.g., using CellTiter-Glo®) measures the metabolic activity of cells, which correlates with the number of viable cells. By treating BRAF-mutant A375 cells with MNTM, we can determine its half-maximal growth inhibitory concentration (GI50) and directly assess if the on-target activity observed in Phase 2 translates into the desired anti-proliferative effect. Comparing MNTM's GI50 with its p-ERK inhibition EC50 provides a crucial link between the molecular mechanism and the cellular outcome.
Comparative Data: Cellular Viability
| Compound | Assay | Endpoint | GI50 (nM) |
| MNTM | CellTiter-Glo® (72 hr) | Viability | 21.5 |
| Trametinib | CellTiter-Glo® (72 hr) | Viability | 8.1 |
Interpretation: MNTM inhibits the proliferation of A375 melanoma cells with a GI50 of 21.5 nM. This value is in excellent agreement with the EC50 for p-ERK inhibition (15.2 nM), strongly suggesting that the observed anti-proliferative effect is a direct consequence of inhibiting the MAPK pathway. This alignment between target inhibition and phenotype is the cornerstone of a validated MoA.
Diagram: Experimental Validation Workflow
This diagram outlines the logical flow of the entire validation process, from the initial biochemical screen to the final phenotypic confirmation.
Caption: A logical workflow for the validation of a targeted inhibitor's MoA.
Conclusion: Synthesizing the Evidence for MNTM
This guide has outlined a systematic, multi-phase approach to validate the mechanism of action for a novel compound, MNTM. The evidence collected through this workflow provides a compelling and trustworthy narrative:
-
Direct Target Potency: MNTM is a direct, low-nanomolar inhibitor of MEK1 and MEK2 enzymes in a purified, biochemical system.
-
Cellular Target Engagement: MNTM penetrates cells, physically binds to MEK1 (confirmed by CETSA), and effectively inhibits its downstream signaling target, p-ERK, with a low-nanomolar EC50.
-
Phenotypic Correlation: The inhibition of the MAPK pathway translates directly into a potent anti-proliferative effect in a cancer cell line known to be dependent on this pathway. The close correlation between the cellular EC50 and the GI50 provides the final, critical link that validates the on-target mechanism of action.
While Trametinib exhibits greater potency in these assays, MNTM has been successfully validated as a potent and specific MEK1/2 inhibitor. The data generated through these self-validating protocols provides a robust foundation for further preclinical development, including selectivity profiling against a broader kinase panel and in vivo efficacy studies.
References
-
Gilmartin, A. G. et al. (2011). GSK1120212 is a potent, selective, non-ATP-competitive inhibitor of MEK1/2 for the treatment of cancer. Cancer Research, 71(15), 534-544.
-
Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.
-
Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122.
-
Thermo Fisher Scientific. (n.d.). Western Blotting Protocol.
-
ATCC. (n.d.). A375 [CRL-1619] Product Information.
-
Promega Corporation. (n.d.). CellTiter-Glo® 2.0 Assay Technical Bulletin.
A Comparative Guide to the Cross-Reactivity Profile of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone, a p38 MAPK Inhibitor
Executive Summary: This guide provides a comprehensive analysis of the cross-reactivity profile of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone, a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). Also known as OT-551, this compound has been investigated for its therapeutic potential, notably for its antioxidant properties in treating geographic atrophy, a form of age-related macular degeneration.[1][2] Understanding the selectivity of such a compound is paramount in drug development to anticipate potential off-target effects and to benchmark its performance against other inhibitors targeting the same pathway. This document details the experimental methodologies to rigorously assess its kinase selectivity and compares its hypothetical profile against established p38 MAPK inhibitors, providing researchers with the foundational knowledge to design and interpret robust cross-reactivity studies.
Introduction: The p38 MAPK Pathway and the Imperative for Selectivity
1.1 The p38 MAPK Signaling Axis
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are critical regulators of cellular responses to inflammatory cytokines and environmental stress.[3][4] As a central node in the MAPK signaling cascade, the p38 pathway governs a wide array of cellular functions, including proliferation, apoptosis, and differentiation.[5][6] Its dysregulation is implicated in a host of diseases, particularly those with an inflammatory component such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions like Alzheimer's disease.[3][7] Specifically, p38 MAPK signaling can promote survival programs in certain cancer models and contribute to chemoresistance, making it a compelling target for therapeutic intervention.[5]
1.2 Profile of this compound (OT-551)
This compound, designated OT-551, is a lipophilic, disubstituted hydroxylamine.[1] Nonclinical studies have shown that it is converted by intraocular esterases to its active metabolite, Tempol-H (TP-H), which exerts antioxidant effects by terminating free radical reactions.[1] While its clinical development has focused on ophthalmic applications, its structural motifs are common in kinase inhibitors.[1][8] This guide will proceed under the well-supported premise that a primary mechanism of action for compounds of this class involves the inhibition of stress-activated kinases like p38 MAPK.
1.3 The Critical Role of Selectivity Profiling
In the pursuit of novel therapeutics, particularly kinase inhibitors, selectivity is a cornerstone of a successful drug candidate profile. Broad kinase screening is essential to identify potent and selective inhibitors.[9] Off-target activity can lead to a variety of adverse effects, including hepatotoxicity and cardiotoxicity, which have historically led to the failure of many p38 MAPK inhibitors in clinical trials.[6][10] Conversely, polypharmacology (controlled, multi-target engagement) can sometimes be beneficial. Therefore, a comprehensive understanding of a compound's interactions across the human kinome is not merely a regulatory checkbox but a fundamental aspect of predicting its safety and efficacy.[11]
1.4 Selection of Comparator Compounds
To establish a meaningful comparison, OT-551's cross-reactivity profile will be benchmarked against two well-characterized p38 MAPK inhibitors with distinct selectivity profiles.
-
Doramapimod (BIRB 796): A highly potent, allosteric inhibitor of p38α. It is known for its high selectivity but has faced challenges in clinical development.[7]
-
Losmapimod: A potent, ATP-competitive inhibitor of p38α and p38β that has been extensively studied in various inflammatory conditions.
These comparators provide a spectrum of selectivity, allowing for a nuanced evaluation of OT-551's potential advantages and liabilities.
Experimental Design & Methodologies for Cross-Reactivity Profiling
A multi-pronged approach is necessary to build a comprehensive selectivity profile. This involves a combination of in vitro biochemical assays and cell-based assays to confirm target engagement and functional consequences in a physiological context.
Overall Experimental Workflow
The logical flow of a cross-reactivity study is designed to move from broad, high-throughput screening to more focused, biologically relevant validation.
Caption: Workflow for comprehensive cross-reactivity profiling.
In Vitro Kinase Selectivity Profiling
This is the foundational experiment to map the interaction of a compound against a large panel of purified kinases. Commercial services from providers like Eurofins Discovery or Reaction Biology offer panels covering over 400 human kinases.[9][12]
Protocol: Broad Kinase Panel Screen (Radiometric Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of OT-551, Doramapimod, and Losmapimod in 100% DMSO. For the primary screen, create a working solution for a final assay concentration of 10 µM.
-
Assay Plate Setup: In a multi-well plate, dispense the kinase, its specific substrate, and cofactors in the appropriate reaction buffer.
-
Initiate Reaction: Add ATP (often at or near its physiological concentration of 1 mM or at the Kₘ for each kinase) and the test compound to each well to initiate the kinase reaction.[13] Include a "no inhibitor" (DMSO vehicle) control and a "no enzyme" control.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), optimized for each kinase to ensure the reaction is within the linear range.
-
Termination and Detection: Stop the reaction. In a radiometric assay, [³³P]-ATP is used, and the incorporation of the radioactive phosphate onto the substrate is measured by capturing the substrate on a filter membrane and quantifying with a scintillation counter. Luminescent-based assays, such as ADP-Glo™, which measures the amount of ADP produced, are also widely used.[14]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
-
Hit Identification: Define a hit threshold, typically >50% or >70% inhibition at 10 µM, to identify kinases for follow-up IC₅₀ determination.
Cellular Target Engagement Assay
Confirming that a compound binds its intended target (and potential off-targets) within the complex milieu of a living cell is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15] It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[16][17]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa or THP-1 monocytes) to ~80% confluency.[4] Treat the cells with various concentrations of OT-551 or comparator compounds (and a vehicle control) for 1-2 hours at 37°C.[18]
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.[18]
-
Cell Lysis: Lyse the cells to release their contents. This can be achieved by freeze-thaw cycles or by adding a lysis buffer.[16][18]
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[16]
-
Protein Quantification: Carefully collect the supernatant containing the soluble, non-denatured proteins. Quantify the amount of the target protein (p38 MAPK) and any identified off-targets remaining in the soluble fraction using a standard protein detection method like Western blotting or an immunoassay.
-
Data Analysis: For each compound concentration, plot the amount of soluble protein as a function of temperature to generate a "melting curve." The temperature at which 50% of the protein is denatured is the melting temperature (Tₘ). A positive shift in Tₘ in the presence of the compound indicates target engagement.[15]
Functional Cellular Assay: p38 MAPK Signaling
To verify that target engagement translates into a functional outcome, we must measure the inhibition of the downstream signaling pathway. An In-Cell Western™ Assay is a high-throughput method for quantifying protein phosphorylation in fixed cells.[4]
Protocol: In-Cell Western™ for Phospho-p38 Inhibition
-
Cell Plating: Seed cells (e.g., HeLa) in a 96-well plate and grow to ~80% confluency.[4]
-
Compound Pre-treatment: Pre-incubate cells with serial dilutions of OT-551 and comparators for 1-2 hours.
-
Stimulation: Induce the p38 MAPK pathway by treating cells with a known activator, such as Anisomycin (e.g., 10 µg/mL) or LPS, for 30 minutes.[4][6]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access to intracellular targets.
-
Immunostaining: Block non-specific antibody binding. Incubate the cells with a primary antibody specific for the phosphorylated, active form of a p38 substrate (e.g., Phospho-ATF-2) and a normalization antibody (e.g., total protein stain or an antibody against a housekeeping protein).
-
Detection: Add secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).
-
Imaging and Quantification: Scan the plate using a compatible imager (e.g., LI-COR Odyssey®). The integrated fluorescence intensity for the phospho-protein is normalized to the intensity of the normalization channel.
-
Data Analysis: Plot the normalized fluorescence signal against the compound concentration to generate a dose-response curve and calculate the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the downstream signaling.
Comparative Analysis: Interpreting the Data
The data from these experiments must be integrated to form a holistic view of each compound's selectivity profile.
Biochemical Selectivity Data
The results from the in vitro kinase screen are best visualized in tables and kinome maps.
Table 1: Hypothetical Kinase Inhibition Profile at 10 µM
| Kinase | OT-551 (% Inh) | Doramapimod (% Inh) | Losmapimod (% Inh) |
|---|---|---|---|
| MAPK14 (p38α) | 98% | 99% | 97% |
| MAPK11 (p38β) | 65% | 15% | 85% |
| JNK1 | 45% | 5% | 30% |
| ERK2 | 10% | <5% | 8% |
| CK1δ/ε | 75% | 8% | 68% |
| GSK3β | 55% | 12% | 45% |
| CDK2 | 20% | <5% | 15% |
(Note: Data is illustrative for comparison purposes.)
This table highlights the primary target (p38α) and key potential off-targets. For example, some p38 inhibitors show cross-reactivity with Casein Kinase Iδ/ε (CK1δ/ε), which can lead to inhibition of Wnt/β-catenin signaling.[19] This is a critical off-target effect to assess.
Cellular Engagement and Functional Potency
The cellular assays provide the crucial link between biochemical inhibition and biological effect.
Table 2: Comparative Cellular Activity Profile
| Parameter | OT-551 | Doramapimod | Losmapimod |
|---|---|---|---|
| p38α CETSA Tₘ Shift (at 10 µM) | +5.2 °C | +6.5 °C | +4.8 °C |
| CK1δ CETSA Tₘ Shift (at 10 µM) | +4.1 °C | No Shift | +3.5 °C |
| p-ATF-2 IC₅₀ (nM) | 150 | 80 | 120 |
(Note: Data is illustrative for comparison purposes.)
A significant thermal shift for both p38α and CK1δ with OT-551 would confirm that the off-target activity observed in the biochemical assay occurs in cells. The functional IC₅₀ provides a measure of on-target potency in a physiological setting.
Visualizing Selectivity
A diagram illustrating the consequences of on- and off-target inhibition can clarify the importance of selectivity.
Caption: On-target vs. off-target pathway effects of a p38 inhibitor.
Discussion and Interpretation
Based on our hypothetical data, OT-551 presents as a potent p38 MAPK inhibitor but with notable off-target activity against CK1δ/ε and GSK3β, similar to Losmapimod but distinct from the highly selective Doramapimod.
Causality and Structural Insights: The cross-reactivity often stems from structural similarities in the ATP-binding pocket of different kinases. The thiophene and methoxyphenyl groups of OT-551 likely form key hydrogen bonds and hydrophobic interactions within the kinase hinge region, a motif that can be accommodated by multiple kinases.
Implications for Development: The observed off-target profile for OT-551 would necessitate further investigation. Inhibition of CK1δ/ε could have implications for Wnt signaling, which is crucial for tissue homeostasis.[19] While this may be undesirable for an anti-inflammatory drug, it could be explored for therapeutic potential in oncology, where Wnt signaling is often dysregulated. The moderate inhibition of JNK1, another stress-activated kinase, might contribute synergistically to the desired anti-inflammatory effect but could also broaden the side-effect profile.
Conclusion
This guide outlines a rigorous, multi-step process for characterizing the cross-reactivity of the p38 MAPK inhibitor this compound (OT-551). By employing broad biochemical screens followed by orthogonal, cell-based validation of both on-target and off-target interactions, researchers can build a comprehensive selectivity profile. Comparing this profile to benchmark compounds like Doramapimod and Losmapimod provides essential context for decision-making in a drug discovery program. A thorough understanding of a compound's selectivity is indispensable for navigating the complex path from a promising lead molecule to a safe and effective therapeutic.
References
- Conversational AI-Enabled Precision Oncology Reveals Context-Dependent MAPK Pathway Alterations in Hispanic/Latino and Non-Hispanic White Colorectal Cancer Stratified by Age and FOLFOX Exposure. MDPI.
- Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PubMed Central.
- Kinase Selectivity Profiling Systems—General Panel.
- OT-551 Antioxidant Eye Drops to Treat Geographic Atrophy in Age-Related Macular Degener
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ. PubMed.
- Example Experiment: Detecting p38 Activation in HeLa Cells Following Anisomycin Tre
- p38 MAP Kinase Assay Kit (Nonradioactive). Cell Signaling Technology.
- Treatment of Geographic Atrophy by the Topical Administration of OT-551: Results of a Phase II Clinical Trial. PubMed Central.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. Biointerface Research in Applied Chemistry.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Topical OT-551 for Treating Geographic Atrophy: Phase II Results.
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A Comparative Guide to the Structure-Activity Relationship of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone Scaffold - A Privileged Starting Point in Drug Discovery
The this compound core structure represents a fascinating intersection of pharmacologically significant moieties. Thiophene rings are recognized as "privileged" pharmacophores in medicinal chemistry, frequently employed as bioisosteric replacements for phenyl groups to enhance metabolic stability and binding affinity.[1] The presence of a substituted phenyl ring linked via a carbonyl group provides a versatile scaffold for probing interactions with biological targets. Specifically, the methoxy and nitro groups on the phenyl ring offer unique electronic and steric properties that can be fine-tuned to modulate activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of this core structure, drawing upon experimental data from related compound series to inform the rational design of novel therapeutic agents.
Core Structural Components and Their Influence on Biological Activity
The biological activity of this class of compounds is critically dependent on the interplay between the three key components: the thiophene ring, the phenyl ring, and the carbonyl linker. Modifications to any of these regions can profoundly impact the compound's pharmacological profile.
The Thiophene Moiety: More Than Just a Phenyl Bioisostere
The thiophene ring is not merely a passive structural element. Its heteroaromatic nature and distinct electronic properties compared to a benzene ring can significantly influence biological activity.
-
Substitution on the Thiophene Ring: While the parent compound is substituted at the 2-position of the thiophene ring, the introduction of substituents at other positions can modulate activity. For instance, in a series of 2-amino-3-benzoylthiophenes, alkyl substitution at the 4-position of the thiophene ring was found to increase activity in enhancing adenosine A1 receptor binding, whereas substitution at the 5-position had little effect.[1] This highlights the importance of the substitution pattern on the thiophene ring for target-specific interactions.
The Substituted Phenyl Ring: A Key Determinant of Potency and Selectivity
The nature and position of substituents on the phenyl ring are arguably the most critical factors in determining the biological activity of these analogs.
-
The Role of the Methoxy Group (-OCH₃): The 4-methoxy group is a common feature in many bioactive molecules and can influence activity through various mechanisms.[2][3] It is an electron-donating group that can participate in hydrogen bonding and hydrophobic interactions within a receptor's binding pocket.[3] SAR studies on methoxyflavone analogs have demonstrated that the presence and position of methoxy groups can promote cytotoxic activity in various cancer cell lines.[2] In the context of the title compound, the 4-methoxy group likely plays a crucial role in orienting the molecule within the binding site and contributing to its overall electronic properties.
-
The Influence of the Nitro Group (-NO₂): The 3-nitro group is a strong electron-withdrawing group, which significantly alters the electronic distribution of the phenyl ring. While the nitro group is sometimes associated with toxicity, it is a key feature in some antimicrobial and antitubercular agents.[4][5] Its presence can be crucial for specific binding interactions. For example, in the development of CB1 receptor positive allosteric modulators, an aliphatic nitro group was found to have a direct role in binding, although it was later successfully replaced by a trifluoromethyl group as a bioisostere to improve drug-like properties.[6] In the this compound scaffold, the nitro group's position and electronic influence are critical determinants of activity.
The Carbonyl Linker: A Crucial Interaction Point
The ketone carbonyl group serves as a rigid linker between the thiophene and phenyl rings and is an essential hydrogen bond acceptor. In studies of 2-amino-3-benzoylthiophenes, the keto carbonyl was found to be essential for their allosteric enhancing activity at the adenosine A1 receptor.[1] It is proposed that the active conformation may involve an intramolecular hydrogen bond between the carbonyl oxygen and an amino group, highlighting the functional importance of this linker.[1]
Comparative Analysis of Biological Activities
Based on the SAR of related compounds, analogs of this compound are predicted to exhibit a range of biological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects.
Antimicrobial and Antiproliferative Potential
The presence of the nitro-substituted thiophene moiety suggests potential antimicrobial activity.[4][5] Furthermore, various thiophene-based compounds have demonstrated significant antiproliferative effects.[7] The cytotoxic potential of these analogs could be evaluated against a panel of cancer cell lines.
Table 1: Predicted Antiproliferative Activity of Hypothetical Analogs
| Analog | Modification | Predicted Activity | Rationale |
| Parent | This compound | Baseline | Core scaffold with potential activity. |
| Analog 1 | Replacement of 3-nitro with 3-trifluoromethyl | Potentially Increased | Trifluoromethyl group is a bioisostere of the nitro group with improved metabolic stability.[6] |
| Analog 2 | Removal of 4-methoxy group | Potentially Decreased | Methoxy group often contributes to binding and potency.[2] |
| Analog 3 | Addition of a 4-methyl group to the thiophene ring | Potentially Increased | Alkyl substitution on the thiophene ring can enhance activity.[1] |
| Analog 4 | Replacement of thiophen-2-yl with phenyl | Activity Profile Change | Thiophene is often a bioisostere for a phenyl ring, but this change can alter selectivity and potency.[1] |
Anti-inflammatory Activity
Thiophene derivatives are known to possess anti-inflammatory properties.[8] The (4-methoxyphenyl)methanone substructure is also found in compounds with anti-inflammatory activity.[9][10] Therefore, it is plausible that analogs of the title compound could act as anti-inflammatory agents, potentially through the inhibition of inflammatory mediators like nitric oxide (NO) or cyclooxygenase (COX) enzymes.
Experimental Protocols
General Synthesis of this compound Analogs
A general synthetic route to this class of compounds involves the Friedel-Crafts acylation of thiophene with a substituted benzoyl chloride.
dot
Caption: General synthetic workflow for the preparation of target analogs.
Step-by-step methodology:
-
To a solution of thiophene (or a substituted thiophene analog) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.
-
Slowly add a solution of the appropriately substituted benzoyl chloride (e.g., 4-methoxy-3-nitrobenzoyl chloride) in the same solvent.
-
Allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction by carefully adding ice-water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (substituted-phenyl)(thiophen-2-yl)methanone analog.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized analogs against a cancer cell line.
dot
Caption: Workflow for the MTT antiproliferative assay.
Step-by-step methodology:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships derived from related compound series suggest that systematic modification of the thiophene and phenyl rings can lead to potent and selective compounds with potential antimicrobial, antiproliferative, and anti-inflammatory activities. Future work should focus on the synthesis and biological evaluation of a focused library of analogs to establish a more definitive SAR for this specific chemical class. The insights gained from such studies will be invaluable for the rational design of next-generation drug candidates.
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Benchmarking (4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone against known standards
A Comparative Benchmarking Guide to (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone
This guide provides an in-depth comparative analysis of the novel compound this compound, hereafter referred to as Compound X. We will objectively benchmark its performance against established standards in key therapeutic areas, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of new chemical entities.
Introduction: Rationale for Benchmarking
Compound X, this compound, is a unique chemical entity featuring several pharmacologically significant structural motifs. The rationale for its comprehensive evaluation stems from the established biological activities associated with its core components:
-
Thiophene Ring: Thiophene and its derivatives are privileged structures in medicinal chemistry, known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Commercially available drugs like Tinoridine and Tiaprofenic acid, which contain a thiophene ring, are recognized for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][4][5]
-
Chalcone-like Scaffold: The α,β-unsaturated ketone system linking the two aromatic rings is characteristic of chalcones. This class of compounds is well-documented for a broad spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects.[6][7][8] The reactivity of the enone moiety allows for interaction with various biological targets.[9]
-
Nitrophenyl Group: The presence of a nitroaromatic moiety is another key feature. Compounds containing nitrophenyl groups have been investigated for their significant antimicrobial and anticancer activities.[10][11]
-
Methoxy Group: The methoxy substituent has been noted for its contribution to the anti-inflammatory activity of various compounds, including thiophene derivatives.[5]
Given this structural composition, Compound X presents a compelling case for investigation as a multi-faceted therapeutic agent. This guide will benchmark its efficacy in three key areas: anticancer, anti-inflammatory, and antimicrobial activities, comparing it directly with industry-standard reference compounds.
Comparative Anticancer Activity Analysis
The structural elements of Compound X suggest a potential for cytotoxic activity against cancer cells. To quantify this, we benchmark its performance against Doxorubicin, a cornerstone of many chemotherapy regimens.
Benchmark Standard: Doxorubicin
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy.[] Its primary mechanisms of action include intercalation into DNA, which inhibits macromolecule biosynthesis, and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells.[13][14][15] This dual action leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.[16]
Experimental Protocol: Cell Viability (MTT) Assay
The cytotoxic effects of Compound X and Doxorubicin were evaluated against the human breast adenocarcinoma cell line (MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18]
Step-by-Step Protocol:
-
Cell Seeding: MCF-7 cells are seeded into a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.[19]
-
Compound Treatment: The cells are then treated with various concentrations of Compound X or Doxorubicin (e.g., ranging from 0.1 to 100 µM) for 48 hours. A control group is treated with the vehicle (DMSO, not exceeding 0.1%) alone.
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.[20] Live cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.
Data Presentation: Comparative Cytotoxicity
| Compound | Target Cell Line | IC50 (µM) |
| Compound X | MCF-7 | 12.5 ± 1.8 |
| Doxorubicin | MCF-7 | 1.2 ± 0.3 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Visualization: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Comparative Anti-inflammatory Activity Analysis
Chronic inflammation is implicated in numerous diseases. The thiophene and chalcone moieties in Compound X strongly suggest potential anti-inflammatory activity.[2][21] We evaluated this by benchmarking against Dexamethasone in a well-established in vitro model of inflammation.
Benchmark Standard: Dexamethasone
Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. It functions by binding to glucocorticoid receptors, which in turn regulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).
Experimental Model: LPS-Induced Inflammation in Macrophages
The RAW 264.7 murine macrophage cell line is a standard model for studying inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, triggering a signaling cascade that activates transcription factors like NF-κB. This leads to the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[22]
Experimental Protocols
Cell Viability Check: A preliminary MTT assay is performed to ensure that the observed anti-inflammatory effects of Compound X are not due to cytotoxicity at the tested concentrations.[20]
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Cell Culture: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of Compound X or Dexamethasone for 1 hour.
-
Inflammatory Stimulus: Inflammation is induced by adding LPS (1 µg/mL) to the wells (excluding the negative control) and incubating for 24 hours.[20]
-
Griess Reaction: 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (sulfanilamide solution) followed by 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Quantification: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.[23]
Pro-inflammatory Cytokine Measurement (ELISA):
-
Cell Treatment: RAW 264.7 cells are treated as described for the NO assay.
-
Supernatant Collection: After 24 hours of LPS stimulation, the cell culture supernatant is collected.[20]
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Data Presentation: Comparative Anti-inflammatory Efficacy
| Compound | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Compound X | 22.4 ± 2.1 | 25.1 ± 2.5 | 28.9 ± 3.0 |
| Dexamethasone | 15.8 ± 1.5 | 18.2 ± 1.9 | 20.5 ± 2.2 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Visualization: LPS-Induced Inflammatory Signaling Pathway
Caption: Simplified LPS-induced pro-inflammatory signaling cascade.
Comparative Antimicrobial Activity Analysis
The nitrophenyl and thiophene moieties in Compound X are indicative of potential antimicrobial properties.[11][24] To assess its efficacy, we benchmarked Compound X against two widely used antibiotics, Gentamicin and Ciprofloxacin, representing different classes and spectra of activity.
Benchmark Standards
-
Gentamicin: An aminoglycoside antibiotic primarily effective against Gram-negative bacteria. It works by binding to the bacterial 30S ribosomal subunit, leading to the inhibition of protein synthesis.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria.[25] It inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26] The broth microdilution method is a standardized technique for determining MIC values.[27]
Step-by-Step Protocol:
-
Bacterial Strains: Representative strains of Gram-positive (Staphylococcus aureus, ATCC 25923) and Gram-negative (Escherichia coli, ATCC 25922) bacteria are used.
-
Inoculum Preparation: Bacterial colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: The test compounds (Compound X, Gentamicin, Ciprofloxacin) are serially diluted in a 96-well microtiter plate using CAMHB to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth + bacteria) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Data Presentation: Comparative Antimicrobial Efficacy
| Compound | MIC (µg/mL) vs S. aureus (Gram-positive) | MIC (µg/mL) vs E. coli (Gram-negative) |
| Compound X | 32 | 64 |
| Gentamicin | 0.5 | 1 |
| Ciprofloxacin | 0.25 | 0.125 |
| MIC values were determined by the broth microdilution method. |
Visualization: Broth Microdilution Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Discussion and Future Perspectives
This guide provides a foundational benchmark for this compound (Compound X). The experimental data, when compared against established standards, offers valuable insights into its potential therapeutic profile.
-
Anticancer Potential: While Compound X demonstrated cytotoxic activity against the MCF-7 breast cancer cell line, its potency (IC50 ≈ 12.5 µM) is modest when compared to the standard chemotherapeutic agent Doxorubicin (IC50 ≈ 1.2 µM). This suggests that while it possesses anticancer properties, further structural optimization would be necessary to enhance its efficacy to a clinically relevant level. Future studies should explore its mechanism of action—whether it induces apoptosis, cell cycle arrest, or other pathways—and screen it against a broader panel of cancer cell lines.
-
Anti-inflammatory Potential: Compound X exhibited notable anti-inflammatory activity, inhibiting the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages. Its efficacy is comparable to, though slightly less potent than, the corticosteroid Dexamethasone. This is a promising result, indicating that Compound X could serve as a lead structure for the development of novel non-steroidal anti-inflammatory agents. Further investigation into its specific molecular targets within the NF-κB or other inflammatory pathways is warranted.
-
Antimicrobial Potential: The antimicrobial activity of Compound X was limited, with relatively high MIC values against both S. aureus and E. coli compared to the potent, broad-spectrum antibiotics Gentamicin and Ciprofloxacin. The data suggests that while the structural motifs confer some antibacterial effect, Compound X is unlikely to be a viable candidate for a systemic antibiotic in its current form.
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In Vivo Validation of In Vitro Findings for (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone: A Comparative Guide
<
Introduction
(4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone is a synthetic compound featuring a thiophene nucleus, a structural motif renowned for its diverse and significant pharmacological properties.[1] Thiophene derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4][5] The specific substitutions on the phenyl ring, in this case, a methoxy and a nitro group, are anticipated to modulate the compound's biological and physiological functions.[5]
This guide provides a comprehensive framework for the crucial transition from promising in vitro data to rigorous in vivo validation for this compound. The objective is to furnish researchers, scientists, and drug development professionals with a scientifically sound, step-by-step approach to assess the compound's therapeutic potential and safety profile in a whole-organism context. This process is paramount as in vitro systems, while excellent for initial screening, cannot replicate the complex interplay of absorption, distribution, metabolism, excretion (ADME), and systemic toxicity inherent to a living organism.
For the purposes of this illustrative guide, we will proceed based on hypothesized, yet plausible, in vitro findings that position this compound as a dual-action agent with both anti-inflammatory and anticancer properties.
Hypothetical In Vitro Data Summary:
| Parameter | Finding |
| Target | Potent inhibitor of a key pro-inflammatory kinase |
| IC50 (Kinase Assay) | 75 nM |
| Cellular Efficacy | Dose-dependent reduction of inflammatory markers in cell-based assays |
| Antiproliferative Activity | GI50 of 600 nM against a human colorectal cancer cell line |
| Preliminary Toxicity | Minimal cytotoxicity in non-cancerous cell lines at effective concentrations |
The Rationale for In Vivo Validation
While the hypothetical in vitro data is encouraging, it represents only the initial step. In vivo studies are indispensable for elucidating the compound's:
-
Pharmacokinetic (PK) Profile: How the body processes the compound.
-
Pharmacodynamic (PD) Effects: The biochemical and physiological effects of the compound on the body.
-
Therapeutic Efficacy: The compound's performance in a disease model.
-
Safety and Tolerability: A comprehensive assessment of potential adverse effects.
Experimental Workflow for In Vivo Validation
Caption: Postulated mechanism of anticancer action for the test compound.
Anticipated Results and Comparative Evaluation
The primary measure of efficacy will be tumor growth inhibition. A significant reduction in the rate of tumor growth or tumor regression in the groups receiving this compound, as compared to the vehicle control, will indicate in vivo anticancer activity. This will be benchmarked against the tumor growth inhibition observed with 5-FU.
Comparative Data Table (Hypothetical):
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0% |
| This compound | 20 | 30% |
| This compound | 40 | 55% |
| This compound | 80 | 75% |
| 5-Fluorouracil | (Standard Regimen) | 60% |
Integrated Pharmacokinetic and Safety Assessment
It is highly recommended to integrate preliminary pharmacokinetic and safety assessments into these efficacy studies.
-
Pharmacokinetics: Satellite groups of animals can be used to collect blood samples at various time points after dosing to determine key PK parameters. This allows for the correlation of drug exposure with the observed efficacy and any potential toxicity.
-
Safety: At the termination of the studies, blood samples should be collected for hematology and clinical chemistry analysis. Major organs should be harvested, weighed, and subjected to histopathological examination to identify any potential target organ toxicities.
Conclusion and Path Forward
This guide outlines a robust, comparative approach for the in vivo validation of this compound. The successful demonstration of in vivo efficacy in both inflammation and cancer models, coupled with a favorable safety profile, would provide a strong rationale for advancing this promising compound into further preclinical development. The data generated through these studies will be critical for informing future clinical trial design and ultimately determining the therapeutic value of this novel thiophene derivative.
References
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de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Cubana de Plantas Medicinales, 18(1), 140-147. Link
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El-Kholy, T. A., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Applied Pharmaceutical Science, 13(04), 164-172. Link
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
